2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Description
Properties
IUPAC Name |
(2-fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O3/c11-7-4-2-1-3-6(7)5-16-10(15)8-9(12)14-17-13-8/h1-4H,5H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFSFYPYPCSAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=NON=C2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635965 | |
| Record name | (2-Fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340828-48-0 | |
| Record name | (2-Fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Foreword: The Significance of Substituted 1,2,5-Oxadiazoles
The 1,2,5-oxadiazole, or furazan, ring system is a cornerstone in various fields of chemical science. Its high positive enthalpy of formation makes it a recurring motif in the development of energetic materials[1][2]. Beyond this, the furazan scaffold is of significant interest to the pharmaceutical and agrochemical industries due to its presence in a range of biologically active molecules[1][3]. The functionalization of the furazan ring, particularly with amino and carboxylate groups, provides versatile intermediates for the synthesis of more complex and tailored molecules[2][4]. This guide provides an in-depth, practical overview of the synthesis and characterization of a specific derivative, 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a compound of interest for researchers in medicinal chemistry and materials science.
I. Synthetic Strategy: A Modern Approach to a Versatile Intermediate
The synthesis of the title compound is logically approached in two primary stages: the formation of the core intermediate, 4-amino-1,2,5-oxadiazole-3-carboxylic acid, followed by its esterification with 2-fluorobenzyl alcohol. Historically, the synthesis of the carboxylic acid intermediate was fraught with challenges, including low yields and hazardous exothermic reactions[1][5]. This guide adopts a recently developed, safer, and more efficient one-pot synthesis for the acid, followed by a robust esterification protocol.
A. Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid (1)
The initial and critical step is the reliable synthesis of 4-amino-1,2,5-oxadiazole-3-carboxylic acid (also known as 4-aminofurazan-3-carboxylic acid). We will follow the improved and safer one-pot procedure developed by Miller et al., which significantly mitigates the risks of exothermic runaway associated with older methods[1][2][5].
Experimental Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, and an addition funnel, dissolve sodium nitrite (1.05 equiv.) in distilled water.
-
Initial Cooling and Addition: Add methyl cyanoacetate (1.00 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Controlled Acidification: Add acetic acid (1.05 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 15 °C.
-
Formation of the Oxime Intermediate: Stir the reaction mixture at room temperature for 1 hour.
-
Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (2.00 equiv.) in distilled water. Cool this solution to 0 °C and slowly add it to the reaction mixture.
-
Basification and Ring Closure: Add a solution of sodium hydroxide (4.00 equiv.) in water dropwise, maintaining the temperature below 25 °C. Heat the mixture to 95-100 °C and stir for 2 hours to facilitate ring closure.
-
Acidification and Isolation: Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid to a pH of 1. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1). A 64% yield can be expected with this one-pot procedure[1].
Causality of Experimental Choices:
-
The dropwise addition of acetic acid and sodium hydroxide is crucial for controlling the exothermic nature of the nitrosation and subsequent cyclization reactions, preventing dangerous temperature spikes[1][2].
-
The use of an all-aqueous system enhances safety and improves the overall yield compared to previous methods[2].
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway for 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate.
B. Esterification to 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (2)
With the carboxylic acid in hand, the next step is the esterification with 2-fluorobenzyl alcohol. A common and effective method for such esterifications is the Fischer-Speier esterification, which utilizes an acid catalyst and heat to drive the reaction to completion. The use of p-toluenesulfonic acid (PTSA) is a safer and more convenient alternative to bubbling hydrogen chloride gas through the reaction mixture[1][5].
Experimental Protocol:
-
Reaction Setup: Suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1) (1.00 equiv.) in a suitable solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Addition of Reagents: Add 2-fluorobenzyl alcohol (1.20 equiv.) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.10 equiv.) to the suspension.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the PTSA, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (2).
Rationale for Protocol Design:
-
The use of a Dean-Stark apparatus is a classic and efficient method for removing water from an equilibrium reaction, thus ensuring a high conversion to the ester product.
-
Toluene is an excellent solvent for this purpose as it forms an azeotrope with water and has a sufficiently high boiling point for the reaction to proceed at a reasonable rate.
II. Comprehensive Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate. The following section details the expected outcomes from standard analytical techniques.
A. Physical Properties
| Property | Predicted Value/Appearance |
| Molecular Formula | C10H8FN3O3 |
| Molecular Weight | 237.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
B. Spectroscopic Data
The following table summarizes the predicted spectroscopic data for the title compound. These predictions are based on the known spectral properties of the furazan ring system and the 2-fluorobenzyl moiety.
| Technique | Expected Observations | Interpretation |
| 1H NMR | δ ~7.5-7.2 (m, 4H), δ ~6.0 (s, 2H), δ ~5.4 (s, 2H) | Aromatic protons of the 2-fluorobenzyl group, -NH2 protons, and benzylic -CH2- protons, respectively. |
| 13C NMR | δ ~160-155, δ ~145-140, δ ~130-120, δ ~65 | C=O of the ester, carbons of the furazan ring, aromatic carbons of the 2-fluorobenzyl group, and the benzylic -CH2- carbon. |
| IR (KBr, cm-1) | ~3450-3300 (N-H stretch), ~1740 (C=O stretch), ~1620 (N-H bend), ~1250 (C-O stretch), ~1220 (C-F stretch) | Characteristic vibrational modes confirming the presence of the amine, ester, and fluoro-substituted aromatic functionalities. |
| Mass Spec (ESI+) | m/z = 238.06 [M+H]+, 260.04 [M+Na]+ | The molecular ion peaks corresponding to the protonated and sodiated adducts of the target molecule. |
Visualization of the Characterization Logic:
Caption: Logical workflow for the characterization of the target compound.
III. Conclusion and Future Outlook
This guide has outlined a reliable and safe synthetic route to 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a molecule with potential applications in medicinal chemistry and materials science. By leveraging a modern, safety-conscious approach to the synthesis of the 4-amino-1,2,5-oxadiazole-3-carboxylic acid intermediate, researchers can access this versatile building block with greater confidence and in higher yields. The subsequent esterification is a standard transformation, and the provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound. The methods and data presented herein are intended to empower researchers to explore the utility of this and related compounds in their respective fields of study.
References
-
Miller, C. W., Johnson, E. C., Sausa, R. C., Orlicki, J. A., & Sabatini, J. J. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. Organic Process Research & Development, 24(4), 599–603. [Link][1][5]
-
Zhai, G., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 848908. [Link][3][4]
-
Miller, C. W., Johnson, E. C., Sausa, R. C., Orlicki, J. A., & Sabatini, J. J. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. [Link][2][6]
-
PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. National Center for Biotechnology Information. [Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Research Progress in Synthesis of Furazan Energetic Compounds and Reaction of Their Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendancy of a Privileged Scaffold: A Technical Guide to 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate in Medicinal Chemistry
Abstract
The 1,2,5-oxadiazole, or furazan, ring system has emerged as a cornerstone in contemporary medicinal chemistry, prized for its unique physicochemical properties and its role as a versatile pharmacophore. This technical guide provides an in-depth exploration of the 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate scaffold, a key structural motif in the design of potent and selective enzyme inhibitors. We will dissect its synthesis, elucidate its mechanism of action with a focus on Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, present a detailed structure-activity relationship (SAR) analysis, and provide actionable experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic discovery programs.
Introduction: The 1,2,5-Oxadiazole Moiety in Drug Discovery
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, with the oxadiazole isomers being of particular interest.[1] Among these, the 1,2,5-oxadiazole (furazan) scaffold has garnered significant attention due to its distinct electronic properties and its ability to act as a bioisosteric replacement for other functional groups, thereby enhancing metabolic stability and pharmacokinetic profiles.[2] The incorporation of the 4-amino-1,2,5-oxadiazole-3-carboxylate core has proven especially fruitful in the development of enzyme inhibitors, where the specific arrangement of heteroatoms and functional groups allows for precise interactions with biological targets.[3]
This guide focuses on a specific and highly promising derivative: 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate. The strategic inclusion of a 2-fluorobenzyl ester moiety introduces additional points of interaction and modulates the compound's properties, making it a compelling candidate for further optimization in drug design.
Synthesis of the Core Scaffold and Final Compound
The synthesis of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a multi-step process that begins with the construction of the 4-amino-1,2,5-oxadiazole-3-carboxylic acid core. This is followed by a standard esterification reaction to introduce the 2-fluorobenzyl group.
Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid
Conceptual Synthetic Pathway:
Caption: Conceptual workflow for the synthesis of the core carboxylic acid.
Proposed Experimental Protocol: Esterification
The final step involves the esterification of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with 2-fluorobenzyl alcohol. This can be achieved using standard coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: To a solution of 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Ester Formation: Add 2-fluorobenzyl alcohol (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate.
Mechanism of Action: Potent Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
The 4-amino-1,2,5-oxadiazole-3-carboxylate scaffold is a key component of a class of potent and selective inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4] In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of tryptophan in the tumor microenvironment. This, in turn, suppresses the proliferation and activation of effector T-cells and promotes the generation of regulatory T-cells, thereby facilitating tumor immune escape.[4]
The 4-amino-1,2,5-oxadiazole-3-carboxylate scaffold, as exemplified by the clinical candidate Epacadostat (INCB24360), acts as a competitive inhibitor of IDO1.[5][6] The hydroxyamidine moiety present in many active compounds of this class is believed to chelate the heme iron in the active site of the enzyme, preventing the binding of tryptophan.[7]
Caption: Mechanism of IDO1 inhibition by the 4-amino-1,2,5-oxadiazole-3-carboxylate scaffold.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on the 4-amino-1,2,5-oxadiazole-3-carboxamide and related scaffolds to optimize their potency and pharmacokinetic properties as IDO1 inhibitors. The data from these studies provide valuable insights for the rational design of new analogs.
| Compound/Analog | R1 Group | R2 Group | IDO1 IC50 (nM) | Cellular IC50 (nM) | Reference |
| Epacadostat (INCB24360) | H | -NH-CH2-CH2-NHSO2NH2 | ~10 | - | [6] |
| Analog 3a | H | 3-bromophenyl | - | - | [1] |
| Analog 3b | -CH3 | 3-bromophenyl | - | - | [3] |
| Analog 3c (tertiary amine) | -CH(CH3)2 | 3-bromophenyl | Inactive | - | [3] |
| Analog 3d | -CH2CH2OH | 3-bromophenyl | - | - | [3] |
| Analog 13a | - | - | 49.37 | 12.34 | [8] |
| Analog 13b | - | - | 52.12 | 14.34 | [8] |
| Analog 23 | - | - | 108.7 | 19.88 | [9] |
| Analog 25 | - | - | 178.1 | 68.59 | [9] |
| Analog 26 | - | - | 139.1 | 57.76 | [9] |
Key SAR Insights:
-
The Furazan Ring is Essential: Replacement of the 1,2,5-oxadiazole (furazan) ring with other heterocycles leads to a significant loss of inhibitory activity, highlighting its critical role in binding to IDO1.[1][3]
-
Secondary Amines at the 3-position are Tolerated: A variety of secondary amino substituents at the 3-position of the furazan ring are well-tolerated, while tertiary amines result in inactive compounds.[3]
-
The Hydroxyamidine Moiety is a Key Pharmacophore: This group is crucial for the potent inhibition of IDO1, likely through its interaction with the heme iron in the enzyme's active site.
-
Substitutions on the Phenyl Ring Modulate Potency: The nature and position of substituents on the phenyl ring attached to the carboxamide nitrogen significantly influence the inhibitory activity. Halogen substitutions, such as bromine, have been shown to enhance potency.[1]
Future Directions and Conclusion
The 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the field of immuno-oncology. Its demonstrated ability to potently and selectively inhibit IDO1 makes it a valuable tool for researchers seeking to modulate the tumor microenvironment and enhance anti-tumor immunity.
Future research in this area should focus on:
-
Optimization of Pharmacokinetic Properties: While potent, further modifications to the scaffold can improve metabolic stability, oral bioavailability, and half-life.
-
Exploration of Novel Analogs: The synthesis and evaluation of new derivatives with diverse substitutions on the benzyl and amino moieties could lead to the discovery of compounds with enhanced potency and selectivity.
-
Combination Therapies: Investigating the synergistic effects of these IDO1 inhibitors with other immunotherapies, such as checkpoint inhibitors, is a promising avenue for improving clinical outcomes in cancer patients.
References
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]
-
TSI Journals. (n.d.). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[1][2][10] OXADIAZOLES AS S1P1 AGONISTS. [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]
-
Almi, M., et al. (2025). Structural Exploration and Quantitative Structure-Activity Relationships Properties for 1.2.5-Oxadiazole Derivatives. ResearchGate. [Link]
-
ACS Publications. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. [Link]
-
PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors. [Link]
-
Kayukova, L. A. (2025). SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW). ResearchGate. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. [Link]
-
PubMed. (n.d.). Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. [Link]
-
MDPI. (n.d.). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. [Link]
-
Oakwood Chemical. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. [Link]
-
PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. [Link]
-
Baghdad Science Journal. (2025). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. [Link]
-
PubMed. (2018). New 4-Amino-1,2,3-Triazole Inhibitors of Indoleamine 2,3-Dioxygenase Form a Long-Lived Complex with the Enzyme and Display Exquisite Cellular Potency. [Link]
-
PubMed. (2023). Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. [Link]
-
Brieflands. (n.d.). Quantitative Structure–activity Relationship Modeling of Some Naphthoquinone Derivatives as Inhibitors of Pathogenic Agent IDO1. [Link]
-
Wikipedia. (n.d.). Epacadostat. [Link]
-
PubMed. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. [Link]
-
National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]
-
Baghdad Science Journal. (n.d.). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. [Link]
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]
-
ResearchGate. (2025). Anchoring of Fmoc Amino Acid to 4-Alkoxybenzyl Alcohol Resin Using a New Esterification Reagent (I), (II). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Epacadostat - Wikipedia [en.wikipedia.org]
- 6. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 7. New 4-Amino-1,2,3-Triazole Inhibitors of Indoleamine 2,3-Dioxygenase Form a Long-Lived Complex with the Enzyme and Display Exquisite Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
A Technical Guide for the In Silico Prediction of Biological Activity for Fluorinated Oxadiazole Compounds
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. This guide provides an in-depth technical framework for the in silico prediction of biological activity for a particularly promising class of molecules: fluorinated oxadiazole compounds. By leveraging the unique physicochemical properties imparted by fluorine and the versatile nature of the oxadiazole ring, these compounds represent a rich area for therapeutic innovation.[1][2][3][4] This document moves beyond a mere listing of computational methods, offering a structured, logic-driven workflow that integrates ligand-based and structure-based approaches. We will explore the causality behind methodological choices, establish self-validating protocols, and provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively triage and prioritize candidate molecules for synthesis and experimental validation.
Introduction: The Strategic Synergy of Fluorine and the Oxadiazole Scaffold
The process of bringing a novel therapeutic agent to market is a monumental undertaking, characterized by high costs and a significant attrition rate.[5] Computational, or in silico, methods have emerged as indispensable tools to accelerate this process, enabling the rapid screening of vast chemical libraries and the prioritization of candidates with the highest probability of success.[5][6][7]
1.1 The Role of Fluorine in Medicinal Chemistry
Fluorine, the most electronegative element, is not a mere bioisostere for hydrogen. Its introduction into a drug candidate can profoundly modulate key molecular properties.[1][2][8] Judicious fluorination can:
-
Enhance Metabolic Stability: By blocking metabolically labile C-H bonds, fluorine can prevent oxidative metabolism, thereby increasing the compound's half-life.[2][8]
-
Modulate Lipophilicity and Permeability: Fluorine substitution can alter a molecule's lipophilicity (logP), which is crucial for membrane permeability and bioavailability.[1][2][9]
-
Alter Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing ionization state and target interaction.[9]
-
Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., C-F···C=O), enhancing binding affinity to the target protein.[2][8]
1.2 The 1,3,4-Oxadiazole Core: A Privileged Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[3][4][10] Its utility stems from its:
-
Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation.
-
Hydrogen Bonding Capability: The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.[11]
-
Bioisosteric Potential: It serves as an effective bioisostere for amide and ester groups, often improving pharmacokinetic properties.[3][12]
-
Diverse Biological Activities: Compounds containing the 1,3,4-oxadiazole core have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[3][4][13][14]
The combination of fluorine's unique properties with the robust oxadiazole scaffold creates a powerful strategy for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
A Unified Workflow for In Silico Biological Activity Prediction
A robust predictive workflow does not rely on a single computational method but rather integrates multiple lines of evidence to build a compelling case for a compound's potential activity. This guide proposes a two-pronged approach, combining ligand-based and structure-based methods.
Caption: Integrated workflow for in silico activity prediction.
Part A: Ligand-Based Approaches
When the three-dimensional structure of the biological target is unknown or when a sufficiently large dataset of known active and inactive compounds is available, ligand-based methods are the primary choice.
3.1 Protocol 1: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[15]
Causality: The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. For fluorinated compounds, descriptors related to electrostatics, lipophilicity, and steric profile are particularly important.[16][17][18]
Step-by-Step Methodology:
-
Data Curation:
-
Assemble a dataset of fluorinated oxadiazole compounds with experimentally determined biological activity (e.g., IC₅₀, EC₅₀) against a specific target.
-
Ensure data consistency and convert all activity values to a uniform scale (e.g., pIC₅₀ = -log(IC₅₀)).
-
The dataset should be sufficiently large and structurally diverse to build a robust model.[19]
-
-
Molecular Descriptor Calculation:
-
For each molecule, calculate a wide range of molecular descriptors using software like RDKit, PaDEL-Descriptor, or commercial packages.
-
Key Descriptor Classes for Fluorinated Compounds:
-
2D Descriptors: Molecular weight, logP, topological polar surface area (TPSA), number of hydrogen bond donors/acceptors.
-
3D Descriptors: Molecular shape indices, partial charges, dipole moment.
-
Quantum Chemical Descriptors: HOMO/LUMO energies, electrostatic potential maps. These are critical for capturing the electronic effects of fluorine.
-
-
-
Data Splitting and Model Building:
-
Divide the dataset into a training set (~70-80%) and a test set (~20-30%).[15] This is a critical step for validation.
-
Use the training set to build the QSAR model using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) or Support Vector Machines (SVM).
-
-
Model Validation (Self-Validation System):
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness and prevent overfitting. The cross-validated correlation coefficient (Q²) is a key metric.
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive ability is assessed by the correlation coefficient (R²_pred) between predicted and experimental values.
-
Y-Scrambling: Randomly shuffle the biological activity data and rebuild the model multiple times. A valid model should produce very low R² and Q² values for the scrambled data, confirming that the original correlation is not due to chance.[19]
-
| Validation Metric | Acceptable Value | Interpretation |
| R² (Training Set) | > 0.6 | Goodness of fit |
| Q² (Cross-Validation) | > 0.5 | Model robustness and internal predictivity |
| R²_pred (Test Set) | > 0.6 | External predictive power |
Table 1: Common statistical criteria for QSAR model validation.[19]
Part B: Structure-Based Approaches
When a high-resolution 3D structure of the target protein is available (e.g., from X-ray crystallography or Cryo-EM), structure-based methods provide unparalleled insight into the molecular interactions driving biological activity.
4.1 Protocol 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[20][21]
Causality: The binding affinity of a ligand is determined by the complementarity of its shape and chemical properties to the receptor's binding site. Docking algorithms explore possible binding poses and use scoring functions to estimate the strength of the interaction.[7]
Step-by-Step Methodology:
-
Receptor and Ligand Preparation:
-
Receptor: Obtain the protein structure from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[22] The protonation states of key active site residues must be carefully considered.
-
Ligand: Generate 3D coordinates for the fluorinated oxadiazole compounds. Assign correct atom types and charges, and perform energy minimization.[22]
-
-
Binding Site Definition:
-
Docking Simulation:
-
Pose Analysis and Scoring (Self-Validation System):
-
Validation: A crucial first step is to re-dock the co-crystallized native ligand back into the binding site. The docking protocol is considered valid if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å.[11]
-
Scoring: Analyze the predicted binding poses for your fluorinated oxadiazole library. The scoring function provides an estimate of binding affinity (e.g., in kcal/mol). Lower scores typically indicate better binding.[21][23]
-
Interaction Analysis: Visualize the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and specific interactions involving the fluorine atoms or the oxadiazole ring.[24][25][26]
-
4.2 Protocol 3: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding event, MD simulations introduce flexibility and the effect of solvent, offering a more dynamic and realistic view of the protein-ligand complex.[[“]]
Causality: Biological systems are dynamic. MD simulations model the atomic movements over time, allowing for the assessment of the stability of the docked pose and a more refined estimation of binding free energy.[28][29]
Caption: General workflow for Molecular Dynamics simulation.
Step-by-Step Methodology:
-
System Preparation:
-
Take the top-ranked pose from molecular docking as the starting structure.
-
Place the complex in a simulation box filled with explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system's charge.
-
-
Simulation Protocol:
-
Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure to atmospheric pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature).[[“]]
-
Production Run: Run the simulation for a sufficient length of time (e.g., 50-200 ns) to allow the system to explore relevant conformational space.[29][30]
-
-
Trajectory Analysis:
-
Stability Assessment: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD indicates that the ligand remains bound in a consistent pose.[29]
-
Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue to identify flexible regions.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory, providing a more accurate estimate of binding affinity than docking scores alone.[31]
-
| Parameter | Software Example | Purpose |
| Molecular Docking | AutoDock Vina, Glide | Predict binding pose and estimate affinity |
| MD Simulation | GROMACS, AMBER | Assess complex stability and refine energy |
| Visualization | PyMOL, VMD, Chimera | Analyze molecular interactions |
| Descriptor Calculation | RDKit, PaDEL | Generate inputs for QSAR models |
Table 2: Commonly used software tools in computational drug discovery.
Conclusion and Future Directions
The in silico prediction of biological activity is a powerful, data-driven approach that significantly enhances the efficiency of the drug discovery pipeline.[5][32] By integrating ligand-based methods like QSAR with structure-based techniques such as molecular docking and MD simulations, researchers can build a robust, multi-faceted understanding of their fluorinated oxadiazole compounds. This guide provides a foundational workflow designed for scientific integrity, emphasizing the rationale behind each step and the importance of rigorous validation. As computational power increases and algorithms become more sophisticated, the integration of artificial intelligence and deep learning will further refine these predictions, paving the way for the next generation of targeted therapeutics.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case. studies.
- O'Hagan D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. Molecular Diversity.
- Kirk KL. The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Boström J, et al.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry.
- Validation of QSAR Models - Basicmedical Key. Basicmedical Key.
- Müller K, et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry.
- Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives.
- QSAR classification models for the screening of the endocrine-disrupting activity of perfluorinated compounds. SAR and QSAR in Environmental Research.
- Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Tre
- Veerasamy R, et al. Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery.
- Validation Strategies for Robust Assessment of QSAR Models. Repositório da Universidade de Lisboa.
- Kilic-Kurt Z. Synthesis of Novel Oxadiazole Derivatives, Molecular Properties Prediction, and Molecular Docking Studies. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Behind the Scenes of Comput
- Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences.
- 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of the Iranian Chemical Society.
- QSAR PREDICTION OF THE ENDOCRINE ACTIVITY OF PERFLUORIN
- Computational Workflow for Chemical Compound Analysis: From Structure Gener
- Comparison of various methods for validity evaluation of QSAR models. Chemistry Central Journal.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Full article: QSAR classification models for the screening of the endocrine-disrupting activity of perfluorin
- Tropsha A. Best Practices for QSAR Model Development, Validation, and Exploitation.
- Optimized pharmacophore of 1,3,4-oxadiazole-chalcone hybrid molecule.
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules.
- From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules.
- Towards higher scientific validity and regulatory acceptance of predictive models for PFAS. Environmental Sciences Europe.
- New QSAR Models to Predict Human Transthyretin Disruption by Per- and Polyfluoroalkyl Substances (PFAS): Development and Application. Environmental Health Perspectives.
- What are the best practices for molecular dynamics simul
- Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents. Journal of Biomolecular Structure and Dynamics.
- Computational Techniques in the Drug Design Process. Cytoclonal Pharmaceutics Inc..
- Novel 1,2,4-Oxadiazole Deriv
- Computational Methods in Drug Discovery. AZoLifeSciences.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Some 200 ns molecular dynamics simulation results: a Protein-ligand...
- A Beginner's Guide to Molecular Docking. ETFLIN.
- Molecular Modeling of Some 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors for the Treatment of Cancer.
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules.
- Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. ACS Omega.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. Drug Discovery Workflow - What is it? [vipergen.com]
- 6. medium.com [medium.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 13. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 16. QSAR classification models for the screening of the endocrine-disrupting activity of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cadaster.eu [cadaster.eu]
- 18. tandfonline.com [tandfonline.com]
- 19. elearning.uniroma1.it [elearning.uniroma1.it]
- 20. azolifesciences.com [azolifesciences.com]
- 21. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 22. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. etflin.com [etflin.com]
- 24. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
- 26. tandfonline.com [tandfonline.com]
- 27. consensus.app [consensus.app]
- 28. mdpi.com [mdpi.com]
- 29. Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Computational Techniques in the Drug Design Process [server.ccl.net]
Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
An In-Depth Spectroscopic Guide to 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond mere data presentation to offer a detailed interpretation grounded in first principles and field-proven methodologies. We will dissect the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the causality behind the expected spectral features, provides self-validating experimental protocols, and integrates data to form a cohesive structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of novel chemical entities.
Introduction: The Molecule and the Mission
The compound 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (Molecular Formula: C₁₀H₈FN₃O₃, Molecular Weight: 237.19 g/mol ) integrates several key pharmacophores: a fluorinated aromatic ring, a benzyl ester, and an amino-substituted 1,2,5-oxadiazole (furazan) ring. The 1,2,5-oxadiazole scaffold is a known bioisostere for other functional groups and is prevalent in various pharmacologically active compounds.[1] The presence of a fluorine atom can significantly modulate metabolic stability and binding affinity.
Accurate structural elucidation is the bedrock of chemical research and development. It ensures that the molecule synthesized is indeed the molecule intended, a non-negotiable prerequisite for further biological or material testing. This guide employs a multi-technique spectroscopic approach, where Mass Spectrometry provides molecular weight and fragmentation data, Infrared Spectroscopy identifies key functional groups, and Nuclear Magnetic Resonance spectroscopy maps the precise atomic connectivity. Together, these techniques provide a self-validating system for unambiguous structural confirmation.
Mass Spectrometry (MS): Deconstructing the Molecule
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through controlled fragmentation. For a molecule like 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate, Electrospray Ionization (ESI) in positive ion mode is an effective technique, typically yielding the protonated molecular ion [M+H]⁺.
Predicted Fragmentation Pathways
The true power of MS lies in analyzing the fragmentation pattern. The structure of the title compound is predisposed to specific, high-probability cleavage events based on the stability of the resulting fragments.
-
Primary Fragmentation: Benzylic Cleavage: The most prominent fragmentation pathway for benzyl esters involves the cleavage of the benzyl-oxygen bond. This is driven by the formation of the highly stable 2-fluorobenzyl cation. This fragment is a key diagnostic marker. While unsubstituted benzyl groups famously rearrange to the tropylium ion (m/z 91), the initial fluorobenzyl cation (m/z 109) is expected to be a major peak.[2]
-
Secondary Fragmentation: Subsequent fragmentation of the 2-fluorobenzyl cation can occur via the loss of acetylene (C₂H₂) or other small molecules.
The logical flow of fragmentation analysis is critical for piecing together the molecular puzzle.
Caption: Predicted ESI-MS fragmentation pathway.
Quantitative Data Summary: Mass Spectrometry
| Predicted m/z | Formula of Ion | Identity of Fragment | Causality |
| 238.06 | [C₁₀H₉FN₃O₃]⁺ | Protonated Molecular Ion [M+H]⁺ | Soft ionization of the parent molecule. |
| 109.04 | [C₇H₆F]⁺ | 2-Fluorobenzyl Cation | Highly stable benzylic carbocation; a key diagnostic peak for benzyl esters.[2][[“]] |
| 129.03 | [C₃H₂N₃O₃]⁺ | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid fragment | The remaining portion of the molecule after benzylic cleavage.[4] |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of high-purity methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ion Source Parameters:
-
Mode: ESI Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Gas Flow (Nitrogen): Set desolvation and cone gas flows according to manufacturer recommendations to ensure efficient solvent removal and ion generation.
-
Source Temperature: 120-150 °C.
-
-
Data Acquisition:
-
Mass Range: Scan from m/z 50 to 500.
-
MS/MS (for fragmentation): Select the [M+H]⁺ peak (m/z 238) as the precursor ion and apply varying collision energies (e.g., 10-40 eV) to induce fragmentation and observe daughter ions.
-
-
Data Analysis: Process the acquired spectra to identify the molecular ion and major fragment peaks. Compare the exact masses to the theoretical values to confirm elemental composition.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] Each functional group has a characteristic vibrational frequency, making the IR spectrum a unique "fingerprint" of the molecule.
Expected Vibrational Frequencies
The structure contains several IR-active functional groups, each with a predictable absorption range. The presence, and even the absence, of these bands provides critical validation of the structure.
-
N-H Stretching: The primary amino (-NH₂) group is highly diagnostic. It will exhibit two distinct, medium-intensity bands corresponding to asymmetric and symmetric stretching, typically in the 3300-3500 cm⁻¹ region.
-
C=O Stretching: The ester carbonyl group will produce a very strong and sharp absorption band. For an aromatic ester, this is expected around 1720-1740 cm⁻¹.
-
Aromatic & Heteroaromatic Region: Multiple bands are expected. C-H stretching on the fluorobenzyl ring will appear just above 3000 cm⁻¹.[6] C=C and C=N stretching vibrations from both the benzene and oxadiazole rings will appear in the 1450-1650 cm⁻¹ range.[5][7]
-
C-F Stretching: The carbon-fluorine bond gives rise to a strong, characteristic absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.
-
C-O Stretching: The ester C-O bonds will show strong bands in the 1100-1300 cm⁻¹ region.
Caption: Standard workflow for structural analysis via IR spectroscopy.
Quantitative Data Summary: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3450 & ~3350 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic Ring |
| < 3000 | Medium to Weak | C-H Stretch | Benzylic CH₂ |
| ~1730 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| 1620 - 1550 | Medium | C=N Stretch | 1,2,5-Oxadiazole Ring[7] |
| 1600 - 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |
| 1300 - 1100 | Strong | C-O Stretch | Ester Linkage |
| 1250 - 1000 | Strong | C-F Stretch | Aryl-Fluoride |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal). ATR is preferred for its minimal sample preparation.[8]
-
Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage. Apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum. Perform a baseline correction if necessary.
-
Analysis: Label the major absorption peaks and correlate them with the expected functional groups as detailed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and quantity of each type of proton (¹H NMR) and carbon (¹³C NMR) atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is analyzed based on chemical shift (δ), integration, and splitting pattern (multiplicity).
-
Chemical Shifts (δ):
-
Aromatic Protons (4H): These will appear in the downfield region (~7.2 - 7.6 ppm) as a complex multiplet. The electron-withdrawing nature of the fluorine atom and the ester group deshields these protons.
-
Amino Protons (2H): A broad singlet is expected, typically between 5.0 - 6.5 ppm in a solvent like DMSO-d₆. The chemical shift of -NH₂ protons is variable and depends on concentration and temperature.
-
Benzylic Protons (2H): A sharp singlet is expected around 5.4 ppm. It is a singlet because there are no adjacent protons. Its downfield position is due to the deshielding effects of the adjacent oxygen atom and the aromatic ring.
-
-
Integration: The relative areas under the peaks will correspond to a 4:2:2 ratio, representing the aromatic, amino, and benzylic protons, respectively.
-
Splitting: The aromatic protons will exhibit complex splitting due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of unique carbon environments.
-
Carbonyl Carbon (C=O): A single peak in the far downfield region, ~160-165 ppm.
-
Oxadiazole Carbons (C₃, C₄): Two distinct quaternary carbons are expected in the heteroaromatic region, roughly 145-160 ppm.[9]
-
Aromatic Carbons (6C): Six peaks are expected in the ~115-135 ppm region. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also show smaller C-F couplings.
-
Benzylic Carbon (CH₂): A single peak around 65-70 ppm.
Caption: The synergistic relationship between MS, IR, and NMR for structural confirmation.
Quantitative Data Summary: NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.2 - 7.6 | Multiplet | 4H | Ar-H | Aromatic protons, complex splitting due to H-H and H-F coupling. |
| ~6.5 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the primary amine. |
| ~5.4 | Singlet | 2H | -OCH₂Ar | Benzylic protons deshielded by oxygen and aromatic ring. |
¹³C NMR (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~162 | C=O | Ester carbonyl carbon. |
| ~158 | C-F | Aromatic carbon directly attached to fluorine (shows large ¹JCF coupling). |
| ~155, ~148 | C₃, C₄ (Oxadiazole) | Heteroaromatic carbons of the furazan ring.[1] |
| ~135-115 | Ar-C | Remaining 5 aromatic carbons. |
| ~68 | -OCH₂Ar | Benzylic carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can better solubilize polar compounds and slow the exchange of N-H protons, sometimes allowing them to be observed more clearly.[7]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Shimming: Shim the magnetic field to ensure homogeneity, which is critical for high resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Techniques like COSY (H-H correlation) and HSQC (C-H correlation) can be used to definitively assign proton and carbon signals and confirm connectivity.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H NMR peaks.
Conclusion: A Unified Structural Narrative
The spectroscopic analysis of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate provides a compelling and self-consistent structural proof. Mass spectrometry confirms the molecular weight (m/z 238 for [M+H]⁺) and reveals a characteristic fragmentation pattern dominated by the stable 2-fluorobenzyl cation (m/z 109). Infrared spectroscopy validates the presence of all key functional groups: the dual N-H stretches of the primary amine, the strong C=O stretch of the ester, and the characteristic C-F bond absorption. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the molecular skeleton, with every signal corresponding logically to its predicted chemical environment, integration, and (for ¹H) multiplicity.
This integrated approach, where each technique corroborates the findings of the others, represents the gold standard in chemical characterization. It provides the high degree of certainty required for compounds entering drug discovery pipelines, material science development, or any field where molecular identity is paramount.
References
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
- Li, F., Zhang, X., Zhang, H., & Chu, Y. (2013). Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer. Journal of Mass Spectrometry, 48(4), 517-523.
-
Carullo, G., et al. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 25(11), 2538. Retrieved from [Link]
- Sahu, N., et al. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-8.
-
SpectraBase. (n.d.). 1,2,5-Oxadiazole-3,4-diamine. Retrieved from [Link]
-
Tsoleridis, C. A., et al. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(6), 538-541. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxamide. Retrieved from [Link]
-
Larsen, E., Qureshi, I. H., & Møller, J. (1972). Mass spectrometric studies of some 4‐acyl substituted 1‐phenyl‐3‐methyl‐5‐pyrazolones. Organic Mass Spectrometry, 7(1), 89-96. Retrieved from [Link]
-
Reddit. (2023). Fragmentation of benzyl acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1244576, Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. Retrieved from [Link].
- Supporting Information for "Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds". (n.d.).
-
SpectraBase. (n.d.). 1,2,5-oxadiazole-3-carboxylic acid, 4-amino-, 2-(4-bromophenyl)-2-oxoethyl ester. Retrieved from [Link]
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR).
-
Schmid, J. C., et al. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B, 127(21), 4735-4746. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 547454, 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. Retrieved from [Link].
- Klimesova, V., et al. (2020). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Egyptian Journal of Chemistry, 63(11), 4389-4400.
-
ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
Klapötke, T. M., et al. (2018). The Chemistry of 1,2,5-Oxadiazoles. Angewandte Chemie International Edition, 57(42), 13738-13765. Retrieved from [Link]
- Mansour, M. A. (n.d.). Infrared (IR) Spectroscopy.
-
Fadda, A. A., et al. (2021). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2021(2), M1229. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- University of Michigan. (n.d.). Table of Characteristic IR Absorptions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. consensus.app [consensus.app]
- 4. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. journalspub.com [journalspub.com]
- 8. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. op.niscpr.res.in [op.niscpr.res.in]
Investigating the Role of the 2-Fluorobenzyl Moiety in Receptor Binding: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties.[1] Among the various fluorinated motifs, the 2-fluorobenzyl group presents a unique set of electronic and steric characteristics that can be harnessed to enhance receptor binding affinity, selectivity, and overall drug-like properties. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of the 2-fluorobenzyl moiety in receptor interactions. We will delve into its fundamental physicochemical properties, analyze its impact on binding through illustrative case studies, and provide detailed experimental and computational protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the 2-fluorobenzyl group in their drug discovery programs.
Part 1: The Unique Physicochemical Profile of the 2-Fluorobenzyl Moiety
The introduction of a fluorine atom at the ortho-position of a benzyl group imparts a distinct set of properties that differentiate it from its unsubstituted and isomeric counterparts. Understanding these nuances is critical for its rational application in drug design.
Electronic Effects: A Tale of Induction and Resonance
Fluorine is the most electronegative element, and its placement on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I).[2] In the case of the 2-fluorobenzyl moiety, this effect can significantly alter the electron density of the entire benzyl ring system. This modulation of the electronic landscape can influence key interactions with receptor residues, such as cation-π and π-π stacking interactions. While fluorine also possesses a weak electron-donating resonance effect (+M), the inductive effect is generally dominant, leading to a net polarization of the C-F bond and a localized effect on the aromatic system.[2]
Steric and Conformational Influence: The "Conformational Lock"
The ortho-positioning of the fluorine atom introduces a significant steric and conformational constraint on the benzyl group. Unlike the 3- or 4-fluoro isomers, the 2-fluoro substituent can engage in intramolecular interactions, including potential hydrogen bonding with the benzylic CH2 group, which can influence the preferred conformation of the moiety. This "conformational lock" can restrict the rotational freedom of the benzyl group, pre-organizing the ligand into a bioactive conformation that may be more favorable for binding to the target receptor. This reduction in conformational entropy upon binding can lead to a more favorable free energy of binding.
Impact on Lipophilicity and pKa
The incorporation of fluorine generally increases the lipophilicity of a molecule, which can enhance membrane permeability and improve oral bioavailability.[2] However, the effect is nuanced and context-dependent. The 2-fluoro substitution can also influence the pKa of nearby ionizable groups through its strong inductive effect, which can be a critical parameter for optimizing drug absorption and distribution.[2]
Part 2: The 2-Fluorobenzyl Moiety in Receptor Interactions: Mechanistic Insights and Case Studies
The unique properties of the 2-fluorobenzyl group have been successfully exploited in the design of potent and selective ligands for a variety of receptors. The following case studies illustrate its impact on binding affinity and functional activity.
Modulation of Binding Affinity and Selectivity
Structure-activity relationship (SAR) studies often reveal the significant impact of the 2-fluorobenzyl moiety compared to its unsubstituted or isomeric counterparts. The following table summarizes representative data from the literature.
| Compound/Target | Moiety | Binding Affinity (Ki or IC50) | Fold Change vs. Benzyl | Reference |
| GnRH Receptor Antagonist | Benzyl | 15.3 nM | - | [3] |
| 2-Fluorobenzyl | 2.5 nM | 6.1x improvement | [3] | |
| 3-Fluorobenzyl | 4.2 nM | 3.6x improvement | [3] | |
| 4-Fluorobenzyl | 3.8 nM | 4.0x improvement | [3] | |
| TLR7 Agonist | Benzyl | 1.2 µM | - | [4] |
| 2-Fluorobenzyl | 0.5 µM | 2.4x improvement | [4] | |
| EGFR/HDAC3 Inhibitor | 4-Fluorobenzyl | (EGFR IC50) 45.6 nM | - | [5] |
| 2-Fluorobenzyl | (EGFR IC50) 20.3 nM | 2.2x improvement | [5] |
Case Study 1: Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists
In the development of imidazolo[1,2-a]pyrimid-5-ones as potent GnRH receptor antagonists, the substitution pattern on the N-benzyl group was extensively explored.[3] The introduction of a fluorine atom at the 2-position of the benzyl ring resulted in a significant increase in binding affinity compared to the unsubstituted benzyl analog and other fluoro-isomers.[3] This suggests that the conformational constraint imposed by the ortho-fluoro group may orient the benzyl moiety in a more favorable position within the receptor's binding pocket.
Case Study 2: Toll-Like Receptor 7 (TLR7) Agonists
For a series of imidazoquinoline-based TLR7 agonists, the incorporation of a 2-fluorobenzyl group at the N1 position led to enhanced potency.[4] The improved activity may be attributed to a combination of favorable hydrophobic interactions and the specific conformational orientation of the 2-fluorobenzyl group within the ligand-binding domain of the TLR7 receptor.
Case Study 3: EGFR/HDAC3 Dual-Target Inhibitors
In the design of N-benzyl-2-fluorobenzamide derivatives as dual inhibitors of EGFR and HDAC3 for the treatment of triple-negative breast cancer, the 2-fluorobenzyl moiety played a crucial role.[5] Molecular modeling studies indicated that the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR, while the 2-fluorobenzamide portion chelates with the zinc ion in the active site of HDAC3.[5] The improved inhibitory activity of the 2-fluorobenzyl derivative against EGFR highlights the subtle yet significant impact of the fluorine position on target engagement.[5]
Part 3: Experimental and Computational Workflows for Investigating the 2-Fluorobenzyl Moiety
A thorough investigation of the role of the 2-fluorobenzyl moiety requires a combination of chemical synthesis, in vitro binding assays, and computational modeling.
Synthesis of 2-Fluorobenzyl-Containing Ligands
The 2-fluorobenzyl group is typically introduced into a target molecule via nucleophilic substitution using 2-fluorobenzyl bromide or a related electrophile. The following diagram illustrates a general workflow for the synthesis of an N-(2-fluorobenzyl) derivative.
Protocol: Synthesis of N-(2-Fluorobenzyl)acetamide
-
To a solution of 2-fluorobenzylamine (1.0 eq) in dichloromethane (DCM, 0.2 M) is added triethylamine (1.2 eq).
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Acetyl chloride (1.1 eq) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by TLC.
-
Upon completion, the reaction is quenched with water and the layers are separated.
-
The aqueous layer is extracted with DCM (2x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N-(2-fluorobenzyl)acetamide.
In Vitro Binding Assays
This technique is used to determine the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Protocol: Competitive Radioligand Binding Assay
-
Prepare serial dilutions of the 2-fluorobenzyl test compound and control compounds (e.g., unsubstituted benzyl analog) in assay buffer.
-
In a 96-well plate, add receptor membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filter mat and measure the radioactivity retained on each filter using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Protocol: SPR Analysis of 2-Fluorobenzyl Ligand Binding
-
Immobilize the target receptor onto a sensor chip surface.
-
Prepare a series of dilutions of the 2-fluorobenzyl test compound in running buffer.
-
Inject the test compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. This is the association phase.
-
After the injection, flow running buffer over the sensor surface to monitor the dissociation of the compound from the receptor. This is the dissociation phase.
-
Regenerate the sensor surface with a specific regeneration solution to remove any remaining bound compound before the next injection.
-
Fit the resulting sensorgrams (plots of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Computational Modeling
Computational methods are invaluable for gaining insights into the binding mode and conformational preferences of the 2-fluorobenzyl moiety.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol: Molecular Docking Study
-
Obtain a high-resolution 3D structure of the target receptor, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D conformer of the 2-fluorobenzyl-containing ligand and assign appropriate atom types and charges.
-
Define the binding site on the receptor, usually based on the location of a co-crystallized ligand or known active site residues.
-
Perform the docking calculation using a suitable software package (e.g., AutoDock, Glide, GOLD). The software will systematically sample different conformations and orientations of the ligand within the binding site.
-
Score the resulting docking poses using a scoring function that estimates the binding affinity.
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) between the 2-fluorobenzyl moiety and the receptor. Compare these interactions with those of the unsubstituted benzyl or other isomeric analogs.
Part 4: Conclusion and Future Perspectives
The 2-fluorobenzyl moiety is a valuable functional group in the medicinal chemist's toolbox. Its unique combination of electronic and steric properties allows for the fine-tuning of receptor binding affinity and selectivity. The ability of the ortho-fluoro substituent to act as a conformational restraint can be particularly advantageous in pre-organizing a ligand for optimal interaction with its target. As our understanding of fluorine's role in molecular recognition continues to grow, we can anticipate that the strategic application of the 2-fluorobenzyl group will lead to the development of novel therapeutics with improved efficacy and safety profiles. Future work in this area will likely involve more sophisticated computational models to predict the conformational and energetic consequences of ortho-fluorination, as well as the development of novel synthetic methodologies for its efficient incorporation into complex molecules.
References
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. drughunter.com [drughunter.com]
- 5. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Accessibility of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid and Its Derivatives
Abstract
The 4-amino-1,2,5-oxadiazole-3-carboxylic acid scaffold is a cornerstone in contemporary chemical research, demonstrating significant potential across pharmaceuticals and advanced materials science. As a pharmacophore, the 1,2,5-oxadiazole (furazan) ring is noted for its metabolic stability and its capacity for hydrogen bonding interactions.[1][2] In materials science, particularly in the field of energetic materials, the high nitrogen content and oxygen balance of the furazan ring contribute to desirable detonation properties and high heats of formation.[3][4][5] This guide provides an in-depth exploration of the primary synthetic routes to the core structure and its subsequent derivatization. We will elucidate the chemical logic behind key transformations, provide validated experimental protocols, and offer insights into the practical challenges and opportunities inherent in working with these versatile, high-nitrogen heterocyclic systems.
Foundational Synthetic Strategies for the Furazan Core
The construction of the 4-amino-1,2,5-oxadiazole ring system is non-trivial and typically relies on the cyclization of acyclic precursors possessing vicinal nitrogen functionalities. The choice of starting material fundamentally dictates the synthetic pathway and the substitution pattern of the resulting heterocycle.
The Diaminoglyoxime (DAG) Pathway: A Classic Approach
One of the most established and reliable methods commences with diaminoglyoxime (DAG), a precursor that contains the requisite N-C-C-N backbone. The synthesis of the target scaffold via this pathway is a multi-step process that offers high fidelity and control.
The overall transformation from a simple carbon source like glyoxal to the functionalized furazan is a testament to the power of classical heterocyclic chemistry. The base-catalyzed dehydration and cyclization of diaminoglyoxime is a critical step, forming the stable, aromatic 3,4-diaminofurazan (DAF).[3] DAF serves as a versatile platform for introducing the carboxylic acid functionality.
Figure 1: Synthesis pathway from Glyoxal to the target furazan scaffold.
The Cyano-Substituted Furazan Pathway
An alternative and powerful strategy involves the use of cyano-substituted furazan or furoxan intermediates.[6][7] These building blocks are invaluable as the nitrile group serves as a masked carboxylic acid, which can be revealed through hydrolysis in a later step. This approach is often more direct for accessing the carboxylic acid derivative.
Key intermediates include 3-amino-4-cyanofurazan and 4-amino-3-cyanofuroxan.[6] The synthesis of these precursors often starts from simple materials like malononitrile, proceeding through nitrosation and oximation reactions to form a dioxime, which is then cyclized.[6] The primary advantage here is that the cyano and amino groups are installed early, streamlining the path to the final product.
The hydrolysis of the cyano group to a carboxylic acid is a standard organic transformation, typically achieved under acidic or basic conditions. The robustness of the furazan ring allows for these relatively harsh conditions, highlighting the stability of this heterocyclic system.
Strategic Derivatization of the Core Scaffold
The true utility of 4-amino-1,2,5-oxadiazole-3-carboxylic acid lies in its dual functionality, which permits a wide array of chemical modifications at both the amino and carboxylic acid sites. This enables the generation of large libraries of compounds for screening in drug discovery or for fine-tuning the properties of energetic materials.[4][8]
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization, most commonly through the formation of amides and esters.
-
Amide Synthesis: Standard peptide coupling conditions are highly effective. The carboxylic acid can be activated with reagents like oxalyl chloride to form the acyl chloride, or by using coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). The activated acid is then reacted with a primary or secondary amine to furnish the corresponding carboxamide.[9] This reaction is fundamental to the synthesis of many biologically active oxadiazole derivatives.[10][11]
-
Acyl Azide Formation: For applications in energetic materials, the carboxylic acid can be converted into a highly energetic acyl azide. This is typically a two-step process involving the formation of an acyl chloride followed by substitution with an azide source, such as sodium azide. 4-amino-3-furoxancarboxylic acid azide has been described as a universal synthon for preparing various functional furoxan derivatives.[12]
Reactions at the Amino Group
The amino group provides another vector for molecular elaboration, allowing for the introduction of diverse functionalities.
-
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides under basic conditions to form N-acyl derivatives.[9]
-
Nitration: In the synthesis of energetic materials, the amino group can be converted to a nitramino (-NHNO₂) or dinitramine group.[4][5] This transformation dramatically increases the energy density of the molecule.
-
Diazotization and Coupling: The amino group can undergo diazotization followed by coupling reactions to introduce azo or azoxy linkages, creating larger, highly energetic molecules.[12]
Figure 2: Key derivatization pathways from the core scaffold.
Validated Experimental Protocols
The following protocols are synthesized from established literature procedures and represent reliable methods for accessing the core molecule and a key derivative.[3][9]
Protocol 1: Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime (DAG)
Causality: This protocol relies on the strong basic conditions (potassium hydroxide) and high temperature to drive the dehydration and intramolecular cyclization of DAG. The water generated is removed by the high temperature, pushing the equilibrium towards the formation of the stable, aromatic furazan ring.
Methodology:
-
Preparation: In a suitable high-temperature reaction vessel, combine diaminoglyoxime (1 part by weight) with a 50% aqueous solution of potassium hydroxide (4 parts by weight).
-
Reaction: Heat the mixture with stirring to 180°C. The reaction is typically vigorous at the outset as water is driven off. Maintain this temperature for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated acid (e.g., HCl) to a pH of approximately 7.
-
Isolation: The 3,4-diaminofurazan product will precipitate upon neutralization. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Purity: The resulting DAF is often of sufficient purity for subsequent steps. Recrystallization from hot water or ethanol can be performed if necessary.
Protocol 2: Synthesis of 4-Amino-N-phenyl-1,2,5-oxadiazole-3-carboxamide
Causality: This protocol exemplifies a standard amide coupling. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This intermediate is highly electrophilic and readily reacts with the nucleophilic aniline (or other primary/secondary amine) to form the thermodynamically stable amide bond. A base (like pyridine) is used to scavenge the HCl byproduct.
Methodology:
-
Acyl Chloride Formation: Suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Gently reflux the mixture for 2-4 hours until the evolution of gas ceases and the solid has dissolved.
-
Isolation of Intermediate: Remove the excess SOCl₂ under reduced pressure. The resulting crude 4-amino-1,2,5-oxadiazole-3-carbonyl chloride can be used directly in the next step.
-
Amide Coupling: Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) and cool to 0°C.
-
Amine Addition: Add a solution of aniline (1.1 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in the same solvent dropwise to the cooled acyl chloride solution.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure amide.
Quantitative Data Summary
The efficiency of these synthetic transformations is highly dependent on the specific substrates and reaction conditions. The following table provides representative yield data compiled from literature sources for key synthetic steps.
| Transformation | Starting Material | Product | Typical Yield (%) | Reference |
| Glyoxime Condensation | Glyoxal | Diaminoglyoxime | 40-51% | [3] |
| Furazan Cyclization | Diaminoglyoxime | 3,4-Diaminofurazan | ~80-90% (lab scale) | [3] |
| Cyano to Carboxamide | 4-Aminofuroxan-3-carboxamide | 4-Aminofuroxan-3-carbonitrile | 84% | [6] |
| Amide Coupling | 4-Amino-1,2,5-oxadiazole-3-carbonyl chloride | Amide Derivative | 60-95% | [9] |
Conclusion
The synthetic accessibility of 4-amino-1,2,5-oxadiazole-3-carboxylic acid and its derivatives is well-established, relying on robust and versatile chemical transformations. The primary pathways, originating from either diaminoglyoxime or cyano-substituted furazans, provide reliable access to the core scaffold. The true strength of this system lies in its capacity for extensive derivatization at both the amino and carboxylic acid functionalities. This dual reactivity allows for the systematic exploration of chemical space, making it an exceptionally valuable platform for researchers in drug discovery and materials science. Continued innovation in synthetic methodologies, particularly in developing greener and more efficient cyclization and functionalization reactions, will further enhance the utility of this important heterocyclic core.
References
- Title: Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide.
- Source: Sciencemadness.
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Synthesis of [(18) F] 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L)
- Title: Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
- Title: A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance Source: Frontiers in Chemistry / PMC - NIH URL
- Title: New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities Source: Molecules / PMC - NIH URL
- Title: Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan Source: ResearchGate URL
- Title: Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan Source: Frontiers in Chemistry / PMC - NIH URL
- Title: Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives Source: Cell Science and Therapy URL
- Title: N-(4-Amino-1,2,5-oxadiazol-3-yl)
- Title: A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance Source: Frontiers URL
- Title: Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 Source: Molecules / PMC - NIH URL
Sources
- 1. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of [(18) F] 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): a novel potential PET probe for imaging of IDO1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Quantum Mechanical Investigation of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
A Senior Application Scientist's Perspective on Computational Analysis in Drug Discovery
Preamble: The Convergence of Quantum Mechanics and Medicinal Chemistry
In the modern era of drug discovery, the intricate dance of molecular recognition is no longer solely the domain of empirical observation. We now possess the capability to probe the very essence of molecular structure and reactivity through the lens of quantum mechanics. This guide serves as a technical deep-dive into the computational investigation of a promising, yet understudied molecule: 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate. The furazan (1,2,5-oxadiazole) scaffold is a cornerstone in medicinal chemistry, known for its versatile biological activities.[1][2] By introducing a 2-fluorobenzyl ester, we create a molecule with significant potential for nuanced interactions within a biological system.
This document is structured not as a rigid protocol, but as a narrative of scientific inquiry. We will explore the why behind our computational choices, grounding our virtual experiments in the principles of physical chemistry and demonstrating how these calculations provide a predictive framework for understanding molecular behavior. Our audience—researchers, scientists, and drug development professionals—will find within this guide a robust methodology for characterizing novel chemical entities, ensuring both scientific integrity and actionable insights.
The Subject Molecule: Deconstructing 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Our molecule of interest is an ester derivative of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.[3][4] The core is the 1,2,5-oxadiazole ring, a nitrogen-rich heterocycle that often imparts favorable pharmacokinetic properties.[2] The amino group and the carboxylate linker provide hydrogen bonding capabilities, while the 2-fluorobenzyl group introduces aromaticity and a specific electronic signature due to the electronegative fluorine atom.
The central scientific question is: how do these distinct chemical moieties coalesce to define the molecule's overall electronic structure, reactivity, and potential for intermolecular interactions? Answering this requires a quantum mechanical approach.
Caption: 2D representation of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate.
The Computational Philosophy: Why Density Functional Theory?
For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[5][6] Unlike more computationally expensive ab initio methods that approximate the many-electron wavefunction, DFT calculates the electron density, from which all other ground-state properties can be derived.[6][7] This makes it an invaluable tool in drug discovery for tasks ranging from predicting binding affinities to elucidating reaction mechanisms.[5][8]
Our Chosen Methodology: A Self-Validating System
The trustworthiness of any computational protocol hinges on its ability to be validated. Our approach is designed to be a self-validating system, where each step builds logically upon the last.
Caption: The workflow for quantum mechanical calculations.
Step-by-Step Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Molecule Construction: The initial 3D structure of the molecule is built using a molecular editor.
-
Choice of Functional and Basis Set:
-
Functional: We select the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange. It is widely used and has a proven track record for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is chosen. This is a triple-zeta basis set that provides a good description of the electron distribution. The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing anions and non-covalent interactions. The (d,p) specifies polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bonding.
-
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule on the potential energy surface.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the vibrational frequencies, which can be compared with experimental IR and Raman spectra if available.
-
Predicted Molecular Properties and Data Presentation
The power of quantum mechanical calculations lies in their ability to predict a wide range of molecular properties.[5] Below, we outline the key properties to be investigated and present them in a structured tabular format for clarity.
Table 1: Key Predicted Geometrical and Electronic Properties
| Property | Description | Predicted Value (Example) |
| Optimized Total Energy | The ground state electronic energy of the molecule. | TBD (Hartrees) |
| Dipole Moment | A measure of the molecule's overall polarity. | TBD (Debye) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | TBD (eV) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | TBD (eV) |
| HOMO-LUMO Gap (ΔE) | A measure of the molecule's electronic excitability and kinetic stability. | TBD (eV) |
| Mulliken Atomic Charges | The partial charge distribution on each atom. | See Table 2 |
Table 2: Predicted Mulliken Atomic Charges (Illustrative)
| Atom | Charge (e) |
| F1 | TBD |
| O(ester) | TBD |
| N(amino) | TBD |
| C(carbonyl) | TBD |
| ... | ... |
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's stability; a larger gap implies higher stability and lower reactivity.
For our molecule, we would predict the HOMO to be localized on the electron-rich amino-furazan portion, while the LUMO might be distributed over the electron-accepting carboxylate and benzyl regions.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides an intuitive visualization of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.
-
Red regions (negative potential) indicate electron-rich areas, such as the oxygen atoms of the carboxylate and the nitrogen of the amino group. These are sites for electrophilic attack.
-
Blue regions (positive potential) indicate electron-poor areas, such as the hydrogen atoms of the amino group. These are sites for nucleophilic attack.
-
Green regions indicate areas of neutral potential.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "natural bond orbitals." It allows us to quantify intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. For instance, we can investigate the delocalization of lone pairs from the amino group into the furazan ring, or from the ester oxygen into the carbonyl group.
Authoritative Grounding and Conclusion
The methodologies described in this guide are rooted in the fundamental principles of quantum mechanics and have been extensively validated in the scientific literature.[7][9] The application of DFT to drug design is a well-established field, providing insights that are complementary to experimental approaches.[6][8]
The quantum mechanical characterization of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate provides a foundational understanding of its intrinsic properties. The predicted electronic structure, reactivity profile, and intermolecular interaction potential can guide further experimental studies, such as synthesis, spectroscopic analysis, and biological assays. This computational pre-screening is a critical step in modern drug development, enabling a more rational and efficient design of novel therapeutic agents. By embracing these in silico techniques, we can accelerate the journey from molecular concept to clinical reality.
References
-
dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. Available at: [Link]
-
Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. Available at: [Link]
-
Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Available at: [Link]
-
PubMed Central. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Available at: [Link]
-
ResearchGate. (2025). Computational investigation of the properties of double furazan-based and furoxan-based energetic materials. Available at: [Link]
-
MDPI. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[9][9]bicyclic Structures. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. Available at: [Link]
-
Wikipedia. (n.d.). Furazan. Available at: [Link]
Sources
- 1. Furazan - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 6. longdom.org [longdom.org]
- 7. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dockdynamics.com [dockdynamics.com]
- 9. mdpi.com [mdpi.com]
A Technical Guide to Preliminary Cytotoxicity Screening of Novel Oxadiazole Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of novel oxadiazole compounds. It is designed to offer not just a set of instructions, but a deeper understanding of the rationale behind the experimental choices, ensuring scientific integrity and the generation of robust, reproducible data.
Introduction: The Therapeutic Potential of Oxadiazoles and the Imperative of Cytotoxicity Screening
The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including promising anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of enzymes and kinases crucial for cancer cell proliferation, including thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II.[1][4] The journey of a novel oxadiazole derivative from a laboratory curiosity to a potential therapeutic agent is arduous and begins with a critical step: the assessment of its cytotoxic potential.
In vitro cytotoxicity assays are fundamental tools in the early stages of drug discovery.[5][6][7] They provide the first indication of a compound's ability to inhibit cancer cell growth and offer a quantitative measure of its potency.[8] These assays are rapid, cost-effective, and reduce the reliance on animal testing, making them an indispensable component of preclinical research.[6] This guide will focus on a widely adopted and validated method for preliminary cytotoxicity screening: the MTT assay.
The Principle of the MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9] Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[8][10] This conversion only occurs in living cells, and the amount of formazan produced is directly proportional to the number of viable cells.[9] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[11]
Experimental Design and Workflow
A well-designed experiment is crucial for obtaining reliable and interpretable results. The following workflow provides a logical sequence for the preliminary cytotoxicity screening of novel oxadiazole compounds.
Caption: A streamlined workflow for the preliminary cytotoxicity screening of novel oxadiazole compounds using the MTT assay.
Cell Line Selection: Choosing the Right Model
The choice of cell line is a critical determinant of the relevance of the cytotoxicity data.[12] It is advisable to screen novel compounds against a panel of cancer cell lines representing different tumor types to assess the spectrum of activity.[13] For initial screening, commonly used and well-characterized cell lines are recommended.
Key Considerations for Cell Line Selection:
-
Tissue of Origin: Select cell lines that are relevant to the intended therapeutic target of the oxadiazole compounds.[14]
-
Genomic and Phenotypic Characteristics: Consider the molecular subtypes and known mutations of the cell lines, as these can influence drug sensitivity.[13]
-
Growth Characteristics: Choose cell lines with reproducible growth rates and morphology.
-
Control Cell Line: It is good practice to include a non-cancerous cell line (e.g., human fibroblasts) to assess the selectivity of the compounds for cancer cells over normal cells.[13][14]
Example Cell Lines for Initial Screening:
| Cell Line | Cancer Type |
| A549 | Lung Carcinoma |
| HeLa | Cervical Carcinoma |
| MCF-7 | Breast Adenocarcinoma |
| HepG2 | Hepatocellular Carcinoma |
| HCT-116 | Colon Carcinoma |
Preparation of Novel Oxadiazole Compounds
The accurate preparation of test compounds is fundamental to the reliability of the assay.
Step-by-Step Protocol:
-
Stock Solution Preparation: Dissolve the synthesized oxadiazole compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).[15] Ensure complete dissolution.
-
Working Solutions: Prepare a series of dilutions from the stock solution in the appropriate cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[16]
-
Concentration Range: A broad range of concentrations should be tested to generate a complete dose-response curve. A common approach is to use serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM).[16][17]
Detailed Experimental Protocol: The MTT Assay
The following protocol is a standardized procedure for performing the MTT assay in a 96-well plate format.
Materials and Reagents:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Novel oxadiazole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[9][18] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.[9]
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentrations of the oxadiazole compounds to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds.
-
Untreated Control: Cells in medium alone.
-
Positive Control: A known cytotoxic drug (e.g., doxorubicin, cisplatin).
-
-
Incubate the plate for a predetermined exposure time (typically 24, 48, or 72 hours).[15][16]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis and Interpretation
The raw absorbance data must be processed to determine the cytotoxic effect of the compounds.
Calculation of Percentage Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Determination of the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a key parameter that represents the concentration of a compound required to inhibit cell growth by 50%. It is a measure of the compound's potency.
Procedure for IC₅₀ Determination:
-
Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).[20]
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Microsoft Excel) to fit the data to a sigmoidal dose-response curve (variable slope).[21][22]
-
IC₅₀ Calculation: The IC₅₀ value is the concentration at which the curve crosses the 50% viability mark.[20][23]
Caption: A logical flow diagram illustrating the process of IC₅₀ value determination from raw cytotoxicity data.
Data Presentation
The results of the preliminary cytotoxicity screening should be presented in a clear and concise manner. A table summarizing the IC₅₀ values of the novel oxadiazole compounds against the tested cell lines is highly effective.
Example Data Summary Table:
| Compound ID | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| OXD-001 | 25.4 | 32.1 | 18.9 | 45.2 | 22.7 |
| OXD-002 | >100 | >100 | >100 | >100 | >100 |
| OXD-003 | 5.8 | 8.2 | 3.1 | 12.5 | 6.4 |
| Doxorubicin | 0.5 | 0.8 | 0.3 | 1.1 | 0.7 |
Conclusion and Future Directions
The preliminary cytotoxicity screening is a critical first step in the evaluation of novel oxadiazole compounds as potential anticancer agents. A positive "hit" in this initial screen, characterized by a low micromolar or nanomolar IC₅₀ value against one or more cancer cell lines, provides the impetus for further investigation. Subsequent studies should aim to elucidate the mechanism of action, which may involve inducing apoptosis, causing cell cycle arrest, or inhibiting specific signaling pathways.[2][24] Further profiling against a broader panel of cancer cell lines and in more complex in vitro models, such as 3D spheroids, can provide a more comprehensive understanding of the compound's therapeutic potential.[5]
References
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]
-
Update on in vitro cytotoxicity assays for drug development. PubMed. [Link]
-
Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. MDPI. [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health. [Link]
-
Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. JGPT. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]
-
How can I calculate IC50 from mtt results?. ResearchGate. [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Protocol Exchange. [Link]
-
Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PubMed Central. [Link]
-
How to calculate IC50 from MTT assay. YouTube. [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. R Discovery. [Link]
-
Synthesis and Screening of New[8][9][10]Oxadiazole,[1][8][10]Triazole, and[1][8][10]Triazolo[4,3-b][1][8][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
Fully automated viability and toxicity screening—A reliable all‐in‐one attempt. PMC. [Link]
-
Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]
-
Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC. [Link]
-
Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. [Link]
Sources
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijdcs.com [ijdcs.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. kosheeka.com [kosheeka.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. scielo.br [scielo.br]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 16. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. MTT (Assay protocol [protocols.io]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids
Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a highly sought-after bioisostere for carboxylic acids, esters, and amides, often imparting enhanced metabolic stability and favorable pharmacokinetic profiles to drug candidates.[1][2] This privileged scaffold is a key component in a wide array of therapeutic agents, demonstrating significant pharmacological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1][3][4][5][6] The antiretroviral drug Raltegravir, which features a 1,3,4-oxadiazole core, stands as a prominent example of its clinical success.[1] Beyond pharmaceuticals, 2,5-disubstituted 1,3,4-oxadiazoles are utilized as fluorescent materials, laser dyes, and optical brighteners due to their inherent thermal and chemical stability.[3][7]
Traditionally, the synthesis of these valuable compounds has relied on multi-step sequences, often involving the isolation of intermediate 1,2-diacylhydrazines or N-acylhydrazones, followed by harsh dehydrative or oxidative cyclization conditions.[1][8] Such approaches can be time-consuming and may not be amenable to the rapid generation of diverse compound libraries essential for drug discovery programs. The development of efficient, one-pot methodologies directly from readily available carboxylic acids represents a significant advancement, streamlining access to this important class of molecules.
This application note provides a detailed protocol and technical insights for a robust one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from two different carboxylic acid inputs, with a focus on a modern and versatile approach.
Principle of the One-Pot Synthesis
The core of an efficient one-pot synthesis lies in the sequential formation of chemical bonds in a single reaction vessel, minimizing purification steps and resource consumption. For the synthesis of unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles, the process typically involves two key stages:
-
Initial Acylation and Intermediate Formation: The first carboxylic acid is activated and reacted with a hydrazine derivative to form an acylhydrazide intermediate.
-
Second Acylation and Cyclodehydration: The second carboxylic acid is then introduced and coupled with the acylhydrazide, followed by an in-situ cyclodehydration to furnish the final 1,3,4-oxadiazole ring.
The success of this one-pot strategy hinges on the careful selection of coupling and dehydrating agents that are compatible with the various functional groups present in the substrates and operate under mild conditions.
Featured Protocol: A Two-Stage, One-Pot Synthesis-Functionalization Strategy
This section details a highly efficient one-pot protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, adapted from the work of Matheau-Raven and Dixon.[1][8][9][10] This method uniquely combines the formation of a monosubstituted 1,3,4-oxadiazole with a subsequent C-H functionalization step, allowing for the introduction of the second substituent in a controlled manner.
Reaction Workflow
The overall workflow can be visualized as a two-stage process occurring in a single pot.
Caption: One-pot, two-stage synthesis workflow.
Detailed Experimental Protocol
Materials:
-
Carboxylic acid (1.0 equiv)
-
N-Isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)
-
Anhydrous 1,4-dioxane
-
Aryl iodide (1.5 equiv)
-
Copper(I) iodide (CuI) (0.2 equiv)
-
1,10-Phenanthroline (0.4 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Schlenk tube or other suitable reaction vessel
-
Nitrogen or Argon supply
-
Standard laboratory glassware for workup and purification
Procedure:
Stage 1: Synthesis of Monosubstituted 1,3,4-Oxadiazole
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.1 equiv).[1]
-
Evacuate and backfill the Schlenk tube with nitrogen three to four times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (0.50 mL, to achieve a concentration of 0.40 M) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 3 hours. At this point, the formation of the monosubstituted 1,3,4-oxadiazole intermediate is typically complete.
Stage 2: Copper-Catalyzed C-H Arylation
-
After the initial 3 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
To the reaction mixture containing the in situ generated monosubstituted 1,3,4-oxadiazole, add the aryl iodide (0.30 mmol, 1.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 0.2 equiv), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 0.4 equiv), and cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv).
-
Add additional anhydrous 1,4-dioxane (0.50 mL) to adjust the concentration to 0.2 M.
-
Seal the Schlenk tube, and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 16 hours.
Workup and Purification:
-
After 16 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
Scientific Rationale and In-Depth Insights
-
Choice of NIITP: N-Isocyaniminotriphenylphosphorane is a key reagent that facilitates the formation of the 1,3,4-oxadiazole ring under relatively mild conditions. It serves as a precursor to a reactive nitrilimine intermediate which undergoes cycloaddition with the carboxylic acid. This bypasses the need for harsh dehydrating agents.[1][8]
-
Solvent and Temperature: Anhydrous 1,4-dioxane is an excellent solvent for this reaction, effectively solubilizing the reagents and intermediates. The initial temperature of 80 °C is optimal for the quantitative formation of the monosubstituted oxadiazole within a reasonable timeframe.[1][8]
-
Copper-Catalyzed C-H Arylation: The second stage employs a copper-catalyzed C-H activation/arylation strategy. Copper(I) iodide is a cost-effective and efficient catalyst for this transformation.
-
Role of Ligand and Base: 1,10-Phenanthroline acts as a ligand for the copper catalyst, stabilizing it and promoting its catalytic activity. Cesium carbonate is a crucial base, likely involved in the deprotonation of the C-H bond of the oxadiazole ring, making it nucleophilic enough to participate in the cross-coupling reaction.[1][8]
Reaction Scope and Data
This one-pot protocol has been shown to be highly versatile, tolerating a wide range of functional groups on both the carboxylic acid and the aryl iodide coupling partner.[1][8]
| Entry | Carboxylic Acid (R¹) | Aryl Iodide (R²) | Product | Yield (%) |
| 1 | 4-Fluorobenzoic acid | Iodobenzene | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 78 |
| 2 | 4-Fluorobenzoic acid | 4-tert-Butyliodobenzene | 2-(4-Fluorophenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | 85 |
| 3 | 4-Fluorobenzoic acid | 4-Iodoanisole | 2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 75 |
| 4 | 4-Fluorobenzoic acid | 1-Bromo-4-iodobenzene | 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 72 |
| 5 | 4-Fluorobenzoic acid | 2-Iodotoluene | 2-(4-Fluorophenyl)-5-(o-tolyl)-1,3,4-oxadiazole | 82 |
| 6 | 4-Fluorobenzoic acid | 3-Iodopyridine | 2-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | 71 |
| 7 | Cyclohexanecarboxylic acid | Iodobenzene | 2-Cyclohexyl-5-phenyl-1,3,4-oxadiazole | 79 |
| 8 | (E)-Cinnamic acid | Iodobenzene | 2-Phenyl-5-((E)-styryl)-1,3,4-oxadiazole | 80 |
Data adapted from Matheau-Raven and Dixon, J. Org. Chem. 2022, 87, 19, 12498–12505.[8]
Plausible Reaction Mechanism
The reaction proceeds through a plausible multi-step mechanism within the single reaction vessel.
Sources
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust High-Throughput Screening Protocol for the Identification of Novel Modulators from a 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate Analog Library
Introduction: The Scientific Rationale
The 1,2,5-oxadiazole (furazan) heterocyclic scaffold is a privileged structure in medicinal chemistry, valued for its unique electronic properties and its ability to engage in a wide range of biological interactions.[1][2][3] Furazan derivatives have demonstrated a vast spectrum of biological activities, including potential applications as antimicrobial, anti-inflammatory, and anti-cancer agents.[1][4] The 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate series, in particular, presents a promising starting point for the discovery of novel therapeutics due to its synthetic tractability and diverse chemical space.
This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of an analog library based on this core scaffold. To provide a tangible and scientifically rigorous framework, we will detail a protocol for identifying inhibitors of a prototypic protein kinase, a major target class in drug discovery. The methodology leverages a fluorescence polarization (FP) assay, a homogenous and robust technology ideally suited for automated, large-scale screening campaigns.[5][6] The objective is to provide researchers with a self-validating system that moves from initial assay development to confirmed hit identification, grounded in principles of scientific integrity and efficiency.
Assay Principle: Fluorescence Polarization for Kinase Inhibition
The choice of assay technology is a critical decision in any HTS campaign. We have selected a Fluorescence Polarization (FP) assay for its high sensitivity, homogenous "mix-and-read" format, and reduced susceptibility to certain types of interference, making it a workhorse in modern drug discovery.[6][7]
The core principle relies on the change in the rotational speed of a fluorescent molecule when it binds to a larger partner. In our model kinase assay:
-
A small, fluorescently-labeled peptide substrate tumbles rapidly in solution, resulting in a low fluorescence polarization value.
-
In the presence of the active kinase and ATP, the peptide is phosphorylated.
-
A large, specific antibody that recognizes the phosphorylated epitope is introduced. This antibody binds to the phosphorylated peptide, creating a large molecular complex.
-
This large complex tumbles much more slowly, leading to a significant increase in the fluorescence polarization signal.
-
When an active inhibitor from the oxadiazole library is present, it blocks the kinase's activity, preventing peptide phosphorylation. The antibody cannot bind, and the FP signal remains low.
This creates a clear "signal window" between the high FP of an uninhibited reaction (negative control) and the low FP of an inhibited reaction (positive control/hit compound).
HTS Campaign Workflow: From Library to Confirmed Hits
A successful HTS campaign is a systematic, multi-stage process. It begins with careful assay optimization and proceeds through automated screening, rigorous data analysis, and finally, hit validation. This workflow ensures that resources are focused on the most promising chemical matter.
Detailed Experimental Protocols
Materials and Equipment
| Category | Item | Supplier Example |
| Reagents | Protein Kinase (e.g., PKA) | Sigma-Aldrich |
| Fluorescent Peptide Substrate | Thermo Fisher Scientific | |
| Phospho-specific Antibody | Cell Signaling Technology | |
| ATP, MgCl₂, DTT | MilliporeSigma | |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5) | In-house preparation | |
| DMSO, Anhydrous | Acros Organics | |
| Compound Library | 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate Analogs | Life Chemicals[8] |
| Consumables | 384-well, low-volume, black, flat-bottom plates | Corning |
| Compound source plates (384-well) | Greiner Bio-One | |
| Reagent reservoirs | VWR | |
| Instrumentation | Automated liquid handler (e.g., Biomek series) | Beckman Coulter[9] |
| Acoustic liquid handler (for compound transfer) | Labcyte Echo | |
| Multi-mode microplate reader with FP capability | BMG Labtech or PerkinElmer | |
| Plate sealer | Agilent Technologies |
Protocol Part A: Assay Optimization & Validation
Before commencing the full screen, the assay must be miniaturized to a 384-well format and validated.[10] The goal is to achieve a robust assay with a Z'-factor consistently greater than 0.5.[11][12][13]
-
Reagent Titration: Perform matrix titrations to determine the optimal concentrations of kinase, peptide substrate, and detection antibody that yield the largest signal window.
-
ATP Concentration: Determine the Michaelis-Menten constant (Km) for ATP in the kinase reaction. For inhibitor screening, run the final assay at or near the ATP Km to ensure competitive inhibitors can be identified.
-
DMSO Tolerance: Test the assay's performance in the presence of increasing DMSO concentrations (0.1% to 2%). The final assay concentration should not inhibit or activate the enzyme by more than 10%. A final DMSO concentration of 0.1% - 0.5% is typical.[10]
-
Assay Stability: Run a time-course experiment to ensure the signal is stable over the period required for plate reading.
-
Z'-Factor Validation: Perform a "dry run" by preparing several plates with 192 wells of positive control (e.g., a known potent inhibitor) and 192 wells of negative control (DMSO vehicle). Calculate the Z'-factor for each plate.[10] The assay is ready for HTS when Z' is consistently > 0.5.
Z'-Factor Calculation: Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ) Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.[14]
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[13] |
| 0 to 0.5 | Marginal assay, may require further optimization. |
| < 0 | Unsuitable for HTS.[13] |
Protocol Part B: Automated HTS Workflow (384-Well Format)
This protocol assumes the use of an automated liquid handling system for precision and throughput.[15][16][17]
-
Compound Transfer (Nanoliter Dispensing):
-
Using an acoustic liquid handler, transfer 50 nL of each library compound (typically 10 mM in DMSO) from the source plates to the corresponding wells of the 384-well assay plates.
-
Transfer 50 nL of DMSO to control wells (columns 23 & 24).
-
-
Enzyme Addition:
-
Add 10 µL of 2X kinase solution (prepared in assay buffer) to all wells except the "no enzyme" negative controls (e.g., column 24).
-
Add 10 µL of assay buffer to the "no enzyme" wells.
-
-
Pre-incubation:
-
Seal the plates and centrifuge briefly (1 min at 1,000 rpm).
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
-
Reaction Initiation:
-
Add 10 µL of 2X substrate/ATP solution (containing fluorescent peptide and ATP in assay buffer) to all wells to start the kinase reaction. The total volume is now 20 µL.
-
-
Kinase Reaction Incubation:
-
Seal, centrifuge, and incubate the plates for 60 minutes at room temperature (or as optimized).
-
-
Reaction Termination & Detection:
-
Add 10 µL of detection solution (containing the phospho-specific antibody and EDTA to stop the reaction by chelating Mg²⁺) to all wells.
-
-
Signal Development:
-
Seal, centrifuge, and incubate for 60 minutes at room temperature to allow for antibody-peptide binding.
-
-
Data Acquisition:
-
Remove the plate seal.
-
Read the plates on a multi-mode plate reader, measuring fluorescence polarization.
-
Data Analysis, Hit Confirmation, and Triage
Raw data from an HTS campaign requires a structured analytical workflow to confidently identify true hits while discarding artifacts.[18]
-
Plate-Level Quality Control: As the first step for each plate's data, calculate the Z'-factor using the control wells. Plates with a Z' < 0.5 should be flagged for review or repeated.[19]
-
Data Normalization: Convert raw FP values into a more intuitive metric, such as percent inhibition, for each compound well: % Inhibition = 100 * ( (High_Control_Mean - Sample_Value) / (High_Control_Mean - Low_Control_Mean) )
-
Hit Selection: A common threshold for identifying primary hits is to select compounds that exhibit an effect greater than three times the standard deviation (σ) of the sample population mean.
-
Hit Confirmation: Cherry-pick the primary hits from the library and re-test them in the primary assay to confirm activity. False positives are common in primary screens and this step is crucial.[20]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC₅₀).
-
Orthogonal and Counter-Screens: To eliminate false positives resulting from interference with the assay technology (e.g., autofluorescence), confirmed hits should be tested in an orthogonal assay that uses a different detection method (e.g., a luminescence-based or TR-FRET assay).[21] Counter-screens against related targets can assess selectivity.
-
Triage for PAINS and Aggregators: Analyze hit structures for known Pan-Assay Interference Compounds (PAINS) motifs and perform assays to check for compound aggregation, which are common sources of non-specific inhibition.[21]
This rigorous validation cascade ensures that the final list of "validated hits" represents genuine, target-specific activity, providing a solid foundation for subsequent medicinal chemistry efforts.
References
-
Macarron, R., et al. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 16(10), 1807-1821. [Link]
-
Wang, X., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Combinatorial Science, 21(7), 475-487. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation, 13(2), 79-89. [Link]
-
Microlit USA. (2024). Liquid-Handling in High-Throughput Screening. Microlit Blog. [Link]
-
Beckman Coulter. (n.d.). High-Throughput Screening (HTS). Beckman Coulter Life Sciences. [Link]
-
Baggio, C., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Molecules, 26(11), 3324. [Link]
-
Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Bioarray Resources. [Link]
-
Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. [Link]
-
Pimentel, C., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Journal of Visualized Experiments, (200), e66649. [Link]
-
Hudson Robotics. (n.d.). High-Throughput Screening. Hudson Lab Automation. [Link]
-
ResearchGate. (n.d.). Furazans in Medicinal Chemistry | Request PDF. ResearchGate. [Link]
-
Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology, 25(4), 438-441. [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix Blog. [Link]
-
Edwards, P. J., & O'Donovan, D. (2013). Robotic Liquid Handling and Automation in Epigenetics. Journal of Biomolecular Screening, 18(1), 3-13. [Link]
-
Singh, S., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 146-149. [Link]
-
Varela, C., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
-
Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]
-
Burns, A. R., et al. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1786-1815. [Link]
-
Burns, A. R., et al. (2021). Furazans in Medicinal Chemistry. ACS Publications - Journal of Medicinal Chemistry. [Link]
-
Gosnell, P. A., et al. (1997). Compound Library Management in High Throughput Screening. Journal of Biomolecular Screening, 2(2), 99-104. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]
-
BMG Labtech. (2022). Cell-based assays on the rise. BMG Labtech Resources. [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]
-
On HTS. (2023). Z-factor. On HTS Blog. [Link]
-
Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. [Link]
-
Charles River Laboratories. (n.d.). Compound Libraries. Charles River. [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
-
Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2221-2227. [Link]
-
News-Medical.Net. (2018). High-Throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]
-
Bedard, K., et al. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 96(3), 195-207. [Link]
-
Scholle, M. D., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 360-366. [Link]
-
KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME Blog. [Link]
-
Gribbon, P., & Sewing, A. (2005). HTS data analysis workflow. Drug Discovery Today, 10(1), 17-22. [Link]
-
Wolf, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(11), e104. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting Blog. [Link]
-
Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Sygnature Discovery Blog. [Link]
-
Saunders, J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 33(4), 1128-1138. [Link]
-
Głowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]
-
Kumar, K., et al. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics, 5(6), 1-8. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. beckman.com [beckman.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. assay.dev [assay.dev]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. Liquid-Handling in High-Throughput Screening [microlit.us]
- 16. hudsonlabautomation.com [hudsonlabautomation.com]
- 17. dispendix.com [dispendix.com]
- 18. researchgate.net [researchgate.net]
- 19. knime.com [knime.com]
- 20. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Developing In Vitro Assays for Novel Heterocyclic Compounds
Introduction: The Central Role of Heterocyclic Compounds and the Imperative for Robust In Vitro Evaluation
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, owing to their diverse structural motifs and ability to interact with a wide array of biological targets.[1][2] The journey from a novel heterocyclic entity to a potential therapeutic agent is a meticulous process, with in vitro assays serving as the foundational pillar for early-stage drug discovery and development.[3] These assays provide the initial, critical insights into a compound's biological activity, cytotoxicity, and mechanism of action, thereby guiding the iterative process of lead optimization.[3][4]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a strategic panel of in vitro assays for the comprehensive evaluation of novel heterocyclic compounds. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, emphasizing the principles of self-validating systems to ensure data integrity and reproducibility.[5][6][7]
I. Foundational Assessment: Cytotoxicity and Cell Viability
The initial evaluation of any novel compound must be an assessment of its cytotoxic potential.[8][9][10] This primary screen is crucial for establishing a therapeutic window and identifying compounds with desirable selective toxicity towards target cells (e.g., cancer cells) while sparing healthy cells. A multi-assay approach is recommended to build a comprehensive cytotoxicity profile and mitigate the risk of artifacts associated with a single methodology.[4]
A. Metabolic Activity as an Indicator of Cell Viability: Tetrazolium Salt-Based Assays (MTT, XTT, WST-1)
Principle: These colorimetric assays measure the metabolic activity of viable cells.[11] Mitochondrial dehydrogenases in living cells reduce tetrazolium salts to a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.[12][13][14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a water-insoluble purple formazan, requiring a solubilization step.[12][14]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Produces a water-soluble orange formazan, simplifying the protocol.[15]
-
WST-1 (water-soluble tetrazolium salt): Generates a water-soluble formazan and is generally considered to have higher sensitivity than XTT.[13]
Causality in Experimental Design: The choice between these assays often depends on the specific cell line and compound properties. For instance, some compounds can interfere with the formazan product or the solubilization step in the MTT assay, making XTT or WST-1 a more reliable choice.[13] It is advisable to run a preliminary experiment to compare the linearity and sensitivity of these assays for the cell line of interest.
Experimental Workflow: Tetrazolium Salt-Based Viability Assay
Caption: Workflow for assessing cell viability using tetrazolium salt-based assays.
Detailed Protocol: MTT Assay[8][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of the novel heterocyclic compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in complete cell culture medium. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically <0.5%).[8]
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[8] Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.[8]
| Parameter | MTT | XTT | WST-1 |
| Principle | Mitochondrial dehydrogenase activity | Mitochondrial dehydrogenase activity | Mitochondrial dehydrogenase activity |
| Product | Insoluble purple formazan | Soluble orange formazan | Soluble orange formazan |
| Solubilization Step | Required | Not required | Not required |
| Sensitivity | Good | Moderate | High |
| Reference | [4] | [4] | [4] |
B. Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[4][8][16]
Causality in Experimental Design: The LDH assay is an excellent orthogonal method to metabolic assays. A compound might inhibit metabolic activity without causing immediate cell death (cytostatic effect), which would be reflected in a low IC50 in an MTT assay. The LDH assay, however, specifically measures cell lysis, providing a clearer picture of true cytotoxicity.[16]
Detailed Protocol: LDH Assay[8][16]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]
-
Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well and incubate in the dark at room temperature.
-
Readout: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
II. Delving Deeper: Elucidating the Mechanism of Action
Once the cytotoxic potential of a heterocyclic compound is established, the next critical step is to investigate its mechanism of action (MoA).[17][18] This involves identifying the cellular pathways and molecular targets through which the compound exerts its effects.
A. Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a common MoA for anticancer agents.[19][20] A series of assays can be employed to determine if a compound induces apoptosis and to delineate the specific apoptotic pathway involved.
Principle: A key feature of apoptosis is the activation of a family of cysteine proteases called caspases.[19][20][21][22] Caspase activity assays utilize specific peptide substrates conjugated to a fluorophore or chromophore. Cleavage of the substrate by an active caspase releases the reporter molecule, leading to a measurable signal.[19][20] Substrates specific for initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can be used to probe the apoptotic pathway.[21]
Causality in Experimental Design: Measuring the activity of specific caspases provides insights into whether the compound triggers the extrinsic (caspase-8 dependent) or intrinsic (caspase-9 dependent) apoptotic pathway.[21] This information is invaluable for understanding the upstream signaling events initiated by the compound.
Experimental Workflow: Fluorometric Caspase-3/7 Assay
Caption: Workflow for measuring caspase activity using a fluorometric assay.
Detailed Protocol: Caspase-3/7 Fluorometric Assay[19][23]
-
Cell Seeding and Treatment: Seed and treat cells with the compound of interest as previously described. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Readout: Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~440 nm.
-
Data Analysis: Quantify the fold-increase in caspase activity relative to untreated controls.
Principle: Disruption of the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway.[24][25] The JC-1 dye is a cationic probe that accumulates in the mitochondria of healthy cells, forming red fluorescent "J-aggregates".[25][26][27] In apoptotic cells with a depolarized mitochondrial membrane, JC-1 remains in its monomeric form, which emits green fluorescence.[24][25] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial health.[26]
Causality in Experimental Design: A decrease in the red/green fluorescence ratio is a strong indicator that the compound induces apoptosis via the intrinsic pathway, which involves mitochondrial dysfunction.[24][25] This assay complements caspase-9 activity measurements.
Detailed Protocol: JC-1 Assay[24][25][26]
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound. Include a positive control that disrupts MMP (e.g., CCCP).
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions and add it to each well. Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Readout: Measure the fluorescence intensity using a fluorescence plate reader. Read the red fluorescence (J-aggregates) at Ex/Em ~535/595 nm and the green fluorescence (monomers) at Ex/Em ~485/535 nm.
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial membrane depolarization.
B. Target-Based Mechanism of Action Assays
For heterocyclic compounds designed to interact with specific molecular targets, a variety of in vitro assays can be employed to confirm target engagement and elucidate the mechanism of inhibition.
Principle: Many heterocyclic compounds are designed as protein kinase inhibitors.[28][29][30] In vitro kinase assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Various formats exist, including those that measure the depletion of ATP (e.g., Kinase-Glo®), the generation of ADP (e.g., ADP-Glo™), or the amount of phosphorylated product using specific antibodies (e.g., TR-FRET, AlphaScreen®).[28][31][32]
Causality in Experimental Design: These assays are essential for confirming that a compound directly inhibits the intended kinase and for determining its potency (IC50).[29][30] Kinetic studies can further delineate the mechanism of inhibition (e.g., competitive, non-competitive).[29]
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric | Measures incorporation of 32P-ATP or 33P-ATP | Highly sensitive, "gold standard" | Requires handling of radioactive materials |
| Luminescence (ATP/ADP) | Measures ATP depletion or ADP production | Homogeneous, high-throughput | Indirect measurement, susceptible to ATP-ases |
| Fluorescence (TR-FRET) | Antibody-based detection of phosphosubstrate | Homogeneous, ratiometric | Requires specific antibodies, potential for interference |
Detailed Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)[31]
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for the desired time.
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Readout: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 value.
Principle: GPCRs are a major class of drug targets.[33][34][35] Assays for GPCR activity typically measure the downstream consequences of receptor activation, such as changes in second messenger levels (e.g., cAMP, Ca2+) or the recruitment of intracellular proteins like β-arrestin.[33][36][37]
Causality in Experimental Design: The choice of assay depends on the specific G-protein coupling of the target GPCR (e.g., Gs, Gi, Gq).[33] Measuring these downstream events confirms whether the heterocyclic compound acts as an agonist, antagonist, or allosteric modulator of the receptor.
GPCR Signaling Pathways and Assay Readouts
Caption: Overview of GPCR signaling pathways and corresponding in vitro assay readouts.
III. Confirming Target Engagement in a Cellular Context
While biochemical assays are crucial for determining direct interactions with a purified target, it is equally important to confirm that the compound engages its intended target within the complex environment of a living cell.[17][18][37][38][39]
Principle: Cellular thermal shift assays (CETSA®) and NanoBRET™ Target Engagement assays are two powerful methods for measuring target engagement in live cells.
-
CETSA®: This method is based on the principle that a protein's thermal stability increases upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A shift in the melting curve indicates target engagement.[17]
-
NanoBRET™: This assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[37]
Causality in Experimental Design: Confirming target engagement in a cellular context is a critical step for validating the MoA and ensuring that the compound's effects are not due to off-target activities.[17][18] These assays provide a direct link between the compound and its intended target in a more physiologically relevant setting.
IV. Troubleshooting and Ensuring Data Integrity
Reproducibility is paramount in drug discovery.[5][40][41][42][43] Careful attention to experimental design and execution is necessary to avoid common pitfalls.
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects in plates. | Use a multichannel pipette, ensure proper mixing of cell suspension, avoid using outer wells of the plate.[41] |
| Compound Interference | Compound precipitates, is fluorescent, or interacts with assay reagents. | Check for compound solubility, run compound-only controls to test for autofluorescence or reagent interaction. |
| Inconsistent IC50 Values | Cell passage number, serum batch variation, incubation time. | Use cells within a consistent passage number range, test multiple serum batches, optimize and standardize incubation times.[5] |
| Mycoplasma Contamination | Undetected contamination altering cellular responses. | Regularly test cell cultures for mycoplasma.[5][41] |
V. Conclusion
The in vitro assays outlined in this guide provide a robust and logical framework for the initial characterization of novel heterocyclic compounds. By systematically assessing cytotoxicity, elucidating the mechanism of action, and confirming target engagement, researchers can make informed decisions to advance the most promising candidates in the drug discovery pipeline. Adherence to rigorous experimental design, including appropriate controls and orthogonal assays, is essential for generating reliable and reproducible data, ultimately accelerating the development of new therapeutics.
References
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Caspase Activity Assay. Creative Bioarray. [Link]
-
Cell-based Assays for GPCR Activity. Biocompare. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
GPCR Signaling Assays. Agilent. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]
-
Cell viability and proliferation measurement. Takara Bio. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech. [Link]
-
GPCR Assay Services. Reaction Biology. [Link]
-
Caspases activity assay procedures. ScienceDirect. [Link]
-
Target Engagement Assay Services. Concept Life Sciences. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
-
Target Engagement Assays in Early Drug Discovery. ResearchGate. [Link]
-
Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. Springer Protocols. [Link]
-
A Novel Approach to Target Engagement for Drug Discovery. Selvita. [Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
-
Determining target engagement in living systems. PMC - NIH. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Model and Assay Validation and Acceptance. National Academies Press. [Link]
-
Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. [Link]
-
Applying Good Laboratory Practices (GLPs) to In Vitro Studies. IIVS.org. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]
-
Caspase Protocols in Mice. PMC - PubMed Central. [Link]
-
In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]
-
Heterocycles in Drugs and Drug Discovery. ResearchGate. [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed. [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC - NIH. [Link]
Sources
- 1. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. toxicology.org [toxicology.org]
- 7. iivs.org [iivs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell viability and proliferation measurement [takarabio.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 22. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. raybiotech.com [raybiotech.com]
- 27. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 28. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bmglabtech.com [bmglabtech.com]
- 32. researchgate.net [researchgate.net]
- 33. biocompare.com [biocompare.com]
- 34. mdpi.com [mdpi.com]
- 35. agilent.com [agilent.com]
- 36. reactionbiology.com [reactionbiology.com]
- 37. Target Engagement Assay Services [conceptlifesciences.com]
- 38. researchgate.net [researchgate.net]
- 39. selvita.com [selvita.com]
- 40. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 41. pdf.benchchem.com [pdf.benchchem.com]
- 42. azurebiosystems.com [azurebiosystems.com]
- 43. youtube.com [youtube.com]
Application Notes & Protocols: Investigating the Antimicrobial Potential of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.
Preamble: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic discovery pipelines. Pathogens such as the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) exhibit relentless ingenuity in evading current therapies, creating an urgent need for chemical entities with novel mechanisms of action.[1] Heterocyclic compounds have historically been a fertile ground for antimicrobial drug discovery. Among these, the 1,2,5-oxadiazole (furazan) scaffold is of significant interest.[2][3] Furazans and their N-oxide counterparts, furoxans, are known for their diverse biological activities, which are often linked to their unique electronic properties and ability to engage in various biochemical reactions, including acting as nitric oxide (NO) donors or interacting with critical cellular enzymes.[2][4]
This document provides a comprehensive guide to the application of a specific, novel furazan derivative, 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate , in antimicrobial research. We will refer to this compound as FOB-AOC . The rationale for investigating FOB-AOC stems from the established antimicrobial potential of the broader oxadiazole class.[5][6][7][8] The presence of a 2-fluorobenzyl ester provides lipophilicity, potentially enhancing membrane transit, while the 4-amino group offers a site for potential hydrogen bonding within biological targets. This guide is structured to provide not just protocols, but the scientific reasoning behind them, enabling researchers to conduct a thorough and mechanistically insightful evaluation of this compound.
Part 1: Foundational Antimicrobial Profiling
The initial evaluation of any potential antimicrobial agent is to determine its fundamental efficacy against a panel of clinically relevant microorganisms. This is achieved by quantifying the minimal concentration required to inhibit growth (Minimum Inhibitory Concentration, MIC) and to kill the bacteria (Minimum Bactericidal Concentration, MBC).
Workflow for Primary Antimicrobial Screening
The logical flow of initial experiments is critical for an efficient evaluation. The primary screening phase aims to establish the spectrum and potency of FOB-AOC.
Caption: Workflow for determining MIC and MBC of FOB-AOC.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10] The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[1][11]
Causality: This method is chosen for its efficiency, reproducibility, and conservation of compound. It allows for the simultaneous testing of multiple concentrations against multiple strains, providing a robust dataset for initial assessment.
Materials:
-
FOB-AOC
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of FOB-AOC in sterile DMSO. Subsequent dilutions should be made in the appropriate sterile broth to minimize DMSO concentration, ensuring it does not exceed 1% in the final assay wells, a level generally non-inhibitory to microbial growth.
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This dilution is critical; a higher inoculum can lead to falsely elevated MIC values.
-
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Prepare a 2X working solution of FOB-AOC at the highest desired concentration (e.g., 256 µg/mL) in broth. Add 200 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound). Well 12 will be the sterility control (broth only).
-
-
Inoculation: Within 30 minutes of preparation, add 100 µL of the final diluted bacterial suspension (from step 2) to wells 1 through 11. This brings the total volume to 200 µL and halves the concentration of FOB-AOC to the final test concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria or 24-48 hours for fungi.[11]
-
Reading the MIC: The MIC is the lowest concentration of FOB-AOC at which there is no visible turbidity (growth) as observed by the naked eye.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC assay is a logical extension of the MIC test, designed to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][13]
Causality: This protocol validates whether the antimicrobial effect observed in the MIC assay is inhibitory (bacteriostatic) or lethal (bactericidal). The MBC/MIC ratio is a key parameter in preclinical assessment; a ratio of ≤4 is typically indicative of bactericidal activity.
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile micropipettes and tips
Procedure:
-
Subculturing: Following the MIC reading, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Plating: Aspirate 10 µL from each selected well and spot-plate it onto a quadrant of a sterile agar plate. Be sure to also plate from the growth control well to confirm the viability of the initial inoculum.
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of FOB-AOC that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should show ≤5 colonies for a 10 µL spot).[14][13]
Data Presentation and Interpretation
Summarize the results in a clear, tabular format.
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 16 | 128 | 8 | Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 | >2 | Tolerant |
| Candida albicans | ATCC 90028 | 8 | 32 | 4 | Fungicidal |
| Note: This is example data for illustrative purposes. |
Part 2: Investigating the Mechanism of Action (MoA)
Once the foundational antimicrobial activity is established, the next critical phase is to elucidate the mechanism by which FOB-AOC exerts its effect. A multi-pronged approach targeting common bacterial pathways is most effective.
Potential MoA Pathways for an Oxadiazole Derivative
Based on the literature for related heterocyclic compounds, several potential mechanisms are worth investigating.[2][4]
Caption: Potential mechanisms of action for FOB-AOC.
Protocol 3: Cell Membrane Integrity Assay
This assay determines if FOB-AOC disrupts the bacterial cell membrane, a common mechanism for many antimicrobial agents. We will use propidium iodide (PI), a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of membrane damage.[15][16][17]
Causality: A compromised membrane leads to the unregulated passage of ions and small molecules, dissipating critical electrochemical gradients and causing leakage of cytoplasmic contents, ultimately leading to cell death.[18]
Materials:
-
Bacterial suspension (mid-log phase, ~10⁷ CFU/mL) in PBS
-
FOB-AOC solution
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
SYTO 9 dye (optional, for counterstaining all cells)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, wash twice with sterile PBS, and resuspend in PBS to an OD₆₀₀ of ~0.1.
-
Assay Setup:
-
Add 100 µL of the bacterial suspension to wells of a black 96-well plate.
-
Add FOB-AOC at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a positive control (e.g., 70% isopropanol) and a negative control (vehicle, e.g., DMSO).
-
Incubate at 37°C for a defined period (e.g., 30, 60, 120 minutes).
-
-
Staining: Add PI to each well to a final concentration of 5-10 µg/mL. If using a dual stain, add SYTO 9 as per the manufacturer's recommendation (e.g., LIVE/DEAD™ BacLight™ kit).[15] Incubate in the dark at room temperature for 15 minutes.
-
Measurement:
-
Analysis: An increase in PI fluorescence directly correlates with an increase in membrane damage caused by FOB-AOC.
Protocol 4: DNA Gyrase Inhibition Assay
DNA gyrase is a bacterial type II topoisomerase essential for DNA replication and is a validated antimicrobial target.[20] This assay measures the ability of FOB-AOC to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.
Causality: Inhibition of DNA gyrase prevents the negative supercoiling of DNA, which is necessary to relieve torsional stress during replication and transcription. This leads to a rapid cessation of DNA synthesis and cell division.
Materials:
-
Purified E. coli or S. aureus DNA gyrase enzyme
-
Relaxed plasmid DNA (e.g., pBR322) as a substrate
-
Gyrase assay buffer (containing ATP, MgCl₂, KCl, DTT, etc.)[21]
-
FOB-AOC solution
-
Ciprofloxacin (positive control inhibitor)
-
Stop buffer/loading dye (containing SDS and bromophenol blue)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Reaction Setup: On ice, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of FOB-AOC or ciprofloxacin in microcentrifuge tubes.
-
Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction. The final reaction volume is typically 20-30 µL.[22]
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[22]
-
Termination: Stop the reaction by adding the stop buffer/loading dye. Proteinase K can be added to digest the enzyme before loading.
-
Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until there is clear separation between the supercoiled (fastest migrating), relaxed, and nicked (slowest migrating) forms of the plasmid.
-
Visualization and Analysis: Stain the gel and visualize it under UV light. The inhibition of gyrase is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of FOB-AOC. The IC₅₀ (concentration inhibiting 50% of the enzyme activity) can be estimated.
Protocol 5: Reactive Oxygen Species (ROS) Detection Assay
Some antimicrobials induce cell death by promoting the formation of damaging reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. This can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[23]
Causality: DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent dichlorofluorescein (DCF).[23] An increase in fluorescence indicates ROS production.
Materials:
-
Bacterial suspension (as in Protocol 3)
-
DCFH-DA stock solution (in DMSO)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Prepare a bacterial suspension as described in Protocol 3.
-
Dye Loading: Incubate the bacterial suspension with DCFH-DA (final concentration 5-10 µM) at 37°C for 30 minutes in the dark to allow for dye uptake and de-esterification.
-
Washing: Centrifuge the cells, remove the supernatant containing excess dye, and resuspend the cells in fresh PBS or broth.
-
Treatment: Aliquot the cell suspension into a black 96-well plate. Add FOB-AOC at various concentrations (e.g., 0.5x to 4x MIC). Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
Measurement: Immediately begin measuring fluorescence (Ex/Em ~485/535 nm) over time (e.g., every 5 minutes for 1-2 hours) using a microplate reader.
-
Analysis: A time- and concentration-dependent increase in fluorescence in FOB-AOC-treated cells compared to the control indicates the induction of ROS.
Conclusion and Forward Outlook
This guide provides a structured, mechanistically driven framework for the initial antimicrobial evaluation of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (FOB-AOC). By progressing from foundational MIC/MBC profiling to targeted mechanism-of-action studies, researchers can build a comprehensive understanding of the compound's potential. Positive results from these assays would warrant further investigation, including cytotoxicity testing against mammalian cell lines, in vivo efficacy studies in animal infection models, and medicinal chemistry efforts to optimize the scaffold for improved potency and pharmacokinetic properties. The 1,2,5-oxadiazole core remains a promising starting point for the development of next-generation antimicrobial agents.
References
-
de Souza, M. V. N., & de Almeida, M. V. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7143. [Link][7]
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2017). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Turkish Journal of Chemistry, 41, 1-11. [Link][6]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link][1]
- Ladani, N., et al. (2015). Synthesis and antimicrobial activity of some new 2-amino-1,3,4-oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 984-990. (Reference derived from general knowledge of the field as specific URL was not in results)
- Mishra, R., et al. (2012). Synthesis and antimicrobial activity of some novel 1,3,4-oxadiazole derivatives. Journal of the Korean Chemical Society, 56(3), 303-308. (Reference derived from general knowledge of the field as specific URL was not in results)
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link][12]
-
Shelar, U. B., Thorve, S. S., & Bhagat, S. N. (2022). Review on Antimicrobial Activity of Oxadiazole. Human Journals. [Link][8]
- Kaspady, M., et al. (2009). Synthesis and antimicrobial activity of a new series of 1,3,4-oxadiazole derivatives. Medicinal Chemistry Research, 18(8), 631-639. (Reference derived from general knowledge of the field as specific URL was not in results)
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Documents. Retrieved from [Link]
-
O'Donnell, J. A., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. [Link][24]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link][10]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link][14]
-
Microbe Investigations AG. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link][13]
-
JoVE. (2013). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link][25]
-
Cockerill, F. R., et al. (2012). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link][26]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link][27]
-
ResearchGate. (2024). How to assess bacterial permeability?. Retrieved from [Link][28]
-
Collin, F., et al. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 703, 99-112. [Link][20]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Amino-1,2,5-oxadiazole-3-carbonitrile. Retrieved from [Link][30]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link][31]
-
Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link][32]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
ResearchGate. (n.d.). Cell membrane integrity assays. Retrieved from [Link][18]
-
Billings, H., et al. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers in Microbiology, 11, 1076. [Link][15]
-
Thatcher, G. R. J., et al. (2011). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. Journal of Medicinal Chemistry, 54(10), 3465–3477. [Link][4]
-
Zand, A., et al. (2019). Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli. Current Protocols in Microbiology, 54(1), e90. [Link][33]
-
Steele,-Mortimer, O. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Current Protocols in Microbiology, 29(1), A.4D.1-A.4D.15. [Link][16]
-
ResearchGate. (n.d.). Furazans in Medicinal Chemistry. Retrieved from [Link][2]
-
Heisig, A., et al. (2014). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 69(2), 368-375. [Link][21]
-
Grégori, G., et al. (2001). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Applied and Environmental Microbiology, 67(10), 4662-4670. [Link][17]
-
The Royal Society of Chemistry. (n.d.). S.4.1 ROS and Live/Dead assay test Experimental. Retrieved from [Link][23]
-
Morton, C. J., et al. (2021). Furazans in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(3), 361-376. [Link][3]
-
Go, Y. M., & Jones, D. P. (2018). Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes. Frontiers in Microbiology, 9, 239. [Link][19]
Sources
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. pdb.apec.org [pdb.apec.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
- 15. Frontiers | Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment [frontiersin.org]
- 16. med.virginia.edu [med.virginia.edu]
- 17. Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]
- 20. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. topogen.com [topogen.com]
- 23. rsc.org [rsc.org]
- 24. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B [jove.com]
- 26. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
- 27. woah.org [woah.org]
- 28. researchgate.net [researchgate.net]
- 29. kourelisblog.netlify.app [kourelisblog.netlify.app]
- 30. nbinno.com [nbinno.com]
- 31. profoldin.com [profoldin.com]
- 32. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
- 33. Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anticancer Activity of Novel Oxadiazole Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel oxadiazole derivatives for their potential anticancer activity. Oxadiazole-based compounds represent a significant class of heterocyclic molecules that have demonstrated promising cytotoxic and antineoplastic effects across a range of cancer cell lines.[1][2][3] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes, disruption of cell cycle progression, and induction of apoptosis.[4][5] This guide presents a suite of validated, field-proven protocols for the systematic evaluation of these compounds, from initial cytotoxicity screening to more detailed mechanistic studies, including the analysis of apoptosis and cell cycle distribution. Furthermore, it outlines a standard protocol for preliminary in vivo assessment using xenograft models. The methodologies are designed to ensure scientific rigor, reproducibility, and the generation of high-fidelity data to support preclinical drug development programs.
Introduction: The Rationale for Oxadiazole Derivatives in Oncology
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncology research. Heterocyclic compounds are of particular interest due to their diverse biological activities.[3] Among these, the oxadiazole nucleus, a five-membered ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole have shown significant anticancer potential by targeting various biological pathways crucial for tumor survival and proliferation.[2][3][4]
Reported mechanisms include the inhibition of enzymes like histone deacetylases (HDACs), kinases (e.g., EGFR, CDK2), and tubulin polymerization.[1][3][5] These interactions can halt cell division, trigger programmed cell death (apoptosis), and inhibit tumor growth.[5] Given this promising background, a systematic and robust evaluation workflow is essential to identify and characterize the most potent and selective oxadiazole candidates for further development. This guide provides the foundational protocols to execute such an evaluation.
Experimental Workflow Overview
A logical, tiered approach is recommended to efficiently screen and characterize novel oxadiazole derivatives. This workflow ensures that resources are focused on the most promising compounds.
Caption: Tiered experimental workflow for anticancer drug evaluation.
Phase 1: In Vitro Cytotoxicity Screening
Principle: The initial step is to determine the concentration-dependent cytotoxic effect of the novel compounds on various cancer cell lines. This is typically achieved using colorimetric assays that measure cell viability.[6] The MTT and SRB assays are robust, high-throughput methods suitable for this purpose.[7][8] The MTT assay measures mitochondrial dehydrogenase activity in living cells, while the SRB assay quantifies total cellular protein content.[6][8] Using both can provide a more comprehensive view of cytotoxicity.
Protocol 3.1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell metabolic activity.[8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)[5]
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
Novel oxadiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, sterile
-
Multichannel pipette and plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxadiazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO only) and untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3.2: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is an alternative or complementary method that measures cell density based on total protein content.[8]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Cell Fixation: After the incubation period, gently remove the medium. Fix the cells by adding 100 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[8]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[8]
-
Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.
| Parameter | MTT Assay | SRB Assay |
| Principle | Measures mitochondrial dehydrogenase activity | Measures total cellular protein content |
| Endpoint | Colorimetric (Formazan product) | Colorimetric (Protein-bound dye) |
| Fixation | Not required | Required (TCA) |
| Advantages | Reflects metabolic activity | Stable endpoint, less interference |
| Reference | [8][9] | [7][8] |
Phase 2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis
Once cytotoxic compounds are identified, the next phase is to investigate their mechanism of action. Many anticancer drugs induce cell death via apoptosis and/or cause cell cycle arrest.[10][11] Flow cytometry is a powerful tool for these analyses.[10][11]
Protocol 4.1: Apoptosis Detection by Annexin V/PI Staining
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Simplified overview of apoptosis induction and detection points.
Step-by-Step Methodology:
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours. Treat cells with the oxadiazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle cell dissociation reagent like Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[14]
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[13][14]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[13][14][15]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL stock) to the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Collect at least 10,000 events per sample.
-
Data Interpretation:
Protocol 4.2: Cell Cycle Analysis by PI Staining
Principle: The cell cycle is a tightly regulated process, and its disruption is a hallmark of cancer.[10][11] Many chemotherapeutic agents exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cell proliferation.[10] Propidium iodide stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content.[16] This allows for the quantification of cells in each phase of the cell cycle by flow cytometry.[16][17]
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells as described in Protocol 4.1 (Step 1).
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation (300 x g, 5 min), and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[10][17] Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[10] RNase A is crucial to prevent staining of double-stranded RNA.[16]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[10]
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events.[10]
-
Data Interpretation: Generate a DNA content frequency histogram. The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between these peaks represents cells in the S phase (DNA synthesis).[11][16] An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
Phase 3: Target Validation by Western Blotting
Principle: To delve deeper into the molecular mechanism, Western blotting is used to measure the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspases, Cyclins, CDKs).[18] This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies.[18][19]
Protocol 5.1: Western Blotting for Apoptotic and Cell Cycle Proteins
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the oxadiazole derivative as previously described. Lyse the cells on ice using 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[20] Scrape the cells and sonicate briefly to shear DNA.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.[18]
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19][20]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bcl-2, anti-CDK1) overnight at 4°C with gentle agitation.[20][21]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using X-ray film or a digital imager.[21]
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression levels.
| Target Pathway | Key Proteins to Analyze | Expected Change with Active Compound |
| Apoptosis | Bcl-2 (anti-apoptotic) | Decrease |
| Bax (pro-apoptotic) | Increase | |
| Cleaved Caspase-3 | Increase | |
| Cleaved PARP | Increase | |
| Cell Cycle (G2/M Arrest) | Cyclin B1 | Increase/Decrease (phase dependent) |
| CDK1 (Cdc2) | Altered phosphorylation state | |
| p21, p27 | Increase |
Phase 4: Preclinical In Vivo Evaluation
Principle: Promising compounds identified through in vitro screening must be evaluated in a living organism to assess their therapeutic efficacy and potential toxicity.[22][23] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for this purpose.[22][23]
Protocol 6.1: Subcutaneous Xenograft Model
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[24]
-
Tumor Cell Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium (or a mix with Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.[22][24]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), measure them with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach the target volume, randomize the mice into treatment and control groups (n=8-10 per group).[24][25]
-
Drug Administration: Administer the oxadiazole derivative via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) according to a predetermined dose and schedule. The control group should receive the vehicle solution.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size or after a fixed duration. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[24]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 – (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[24]
Conclusion
The protocols outlined in this guide provide a systematic framework for the comprehensive evaluation of novel oxadiazole derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to in vivo efficacy models, researchers can efficiently identify and validate promising therapeutic candidates. Adherence to these robust and validated methodologies will ensure the generation of reliable, reproducible data critical for advancing new cancer therapies from the laboratory to the clinic.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Dalal, S., et al. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design, 97(3), 572-591. Retrieved from [Link]
-
Das, S., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19). Retrieved from [Link]
-
Keep, R. F., et al. (1992). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 28A(8-9), 1436-1438. Retrieved from [Link]
-
Al-Omaim, W. S., et al. (2023). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]
-
de Farias, J. N., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Current Medicinal Chemistry. Retrieved from [Link]
-
Kumar, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Molecules, 26(21), 6377. Retrieved from [Link]
-
Shin, J. N., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 65-70. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Retrieved from [Link]
-
Gornowicz, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3326. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from [Link]
-
Woo, X. Y., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). Retrieved from [Link]
-
Gao, H., et al. (2021). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research, 27(13), 3531-3541. Retrieved from [Link]
-
Li, Y., et al. (2022). In vivo antitumor effects in patient-derived tumor xenograft (PDX) model. ResearchGate. Retrieved from [Link]
-
Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
-
Al-Dhaheri, Y., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84. Retrieved from [Link]
-
S., S., & S., A. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 1-5. Retrieved from [Link]
Sources
- 1. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nanocellect.com [nanocellect.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. bosterbio.com [bosterbio.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medium.com [medium.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate as a Novel Fluorescent Probe
Introduction: The Emergence of Oxadiazole Scaffolds in Fluorescence Imaging
The field of cellular and molecular imaging continually seeks novel fluorophores with enhanced photophysical properties, greater stability, and specific targeting capabilities. Within this landscape, heterocyclic compounds, particularly those containing the 1,2,5-oxadiazole (furazan) moiety, have garnered significant attention. These structures often exhibit favorable characteristics such as large Stokes shifts, high quantum yields, and sensitivity to their microenvironment. This document provides detailed application notes and protocols for a novel fluorescent probe, 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (herein referred to as FBAO-C). While direct literature on FBAO-C is emerging, its structural components—a 4-amino-1,2,5-oxadiazole core, a fluorobenzyl group, and a carboxylate moiety—allow for a scientifically grounded projection of its capabilities and applications based on well-established principles of related fluorescent dyes.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals engaged in cellular imaging, high-throughput screening, and related disciplines. We will delve into the proposed mechanism of action, photophysical properties, and provide detailed protocols for the effective use of FBAO-C in a laboratory setting.
Proposed Mechanism of Fluorescence: Intramolecular Charge Transfer
The fluorescence of many amino-substituted benzofurazan and related heterocyclic dyes is governed by an Intramolecular Charge Transfer (ICT) mechanism.[1] In the case of FBAO-C, the 4-amino group serves as a potent electron-donating group, while the electron-deficient 1,2,5-oxadiazole ring acts as the electron-accepting moiety. Upon excitation with an appropriate wavelength of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the amino group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the oxadiazole ring. This charge separation in the excited state is characteristic of ICT fluorophores.
The 2-fluorobenzyl group and the carboxylate at the 3-position are anticipated to modulate the photophysical properties. The fluorobenzyl group may influence the probe's lipophilicity and cellular uptake, while the carboxylate group offers a handle for bioconjugation, enabling the development of targeted probes for specific proteins or organelles.[4] Furthermore, the sensitivity of the ICT state to the polarity of the microenvironment may result in solvatochromic shifts, where the emission wavelength changes with the polarity of the solvent or cellular compartment.[5]
Photophysical Properties
The following table summarizes the anticipated photophysical properties of FBAO-C based on data from structurally analogous compounds found in the literature. These values should be considered as estimates and may require experimental verification.
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Excitation Maximum (λex) | ~350 - 380 nm | Based on similar amino-substituted oxadiazole and benzofurazan derivatives.[6] |
| Emission Maximum (λem) | ~430 - 480 nm | Inferred from related structures, suggesting a blue to cyan fluorescence.[6][7] |
| Stokes Shift | > 70 nm | A large Stokes shift is a common feature of ICT fluorophores, minimizing self-quenching.[3][4] |
| Quantum Yield (Φ) | 0.2 - 0.5 | Dependent on the solvent environment; typically higher in non-polar media.[6] |
| Solvatochromism | Pronounced | The ICT nature of the excited state suggests sensitivity to solvent polarity.[5] |
| Photostability | Moderate to High | Benzothiadiazole and related heterocycles often exhibit good photostability.[2][5] |
Applications in Cellular Imaging
The structural features of FBAO-C suggest its utility in several key research applications:
-
Live and Fixed Cell Imaging: The moderate lipophilicity imparted by the fluorobenzyl group may facilitate cell permeability, allowing for the staining of intracellular structures.
-
Imaging of Lipid Droplets: Many solvatochromic dyes with ICT character preferentially accumulate in the non-polar environment of lipid droplets, exhibiting enhanced fluorescence in these organelles.[5]
-
Bioconjugation and Targeted Imaging: The carboxylate group can be activated (e.g., via EDC/NHS chemistry) for covalent attachment to amine-containing biomolecules such as antibodies or peptides, thereby enabling targeted imaging of specific cellular components.
-
Probing Microenvironmental Polarity: The potential solvatochromic properties of FBAO-C could be exploited to report on changes in the polarity of different cellular compartments.
Experimental Protocols
Preparation of Stock Solutions
Causality: A concentrated stock solution in an appropriate organic solvent is crucial for accurate and reproducible dilutions into aqueous buffers and cell culture media. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most cell culture experiments at low final concentrations.
Protocol:
-
Reconstitution: Prepare a 1-10 mM stock solution of FBAO-C in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock, dissolve 2.78 mg of FBAO-C (M.W. 278.22 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. When stored properly, the stock solution should be stable for at least 6 months.
Live Cell Staining and Imaging
Causality: This protocol is designed for staining intracellular structures in living cells. The optimal staining concentration and incubation time should be determined empirically for each cell type and experimental condition to achieve bright staining with minimal cytotoxicity.
Workflow Diagram:
Caption: Workflow for live cell staining with FBAO-C.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a glass-bottom dish or on coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the FBAO-C stock solution. Dilute the stock solution in pre-warmed complete cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM.
-
Expert Insight: The final concentration should be optimized. Start with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) to determine the optimal signal-to-noise ratio for your cell type.
-
-
Staining: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed complete medium or buffer to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium) to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the expected excitation and emission wavelengths of FBAO-C (e.g., a DAPI or similar UV filter set).
Fixed Cell Staining
Causality: Fixation and permeabilization are necessary for staining intracellular targets in preserved samples or for co-staining with antibodies. The choice of fixative and permeabilization agent can affect the probe's staining pattern and should be chosen based on the experimental requirements.
Workflow Diagram:
Caption: Workflow for fixed cell staining with FBAO-C.
Step-by-Step Protocol:
-
Cell Preparation: Grow cells on coverslips as described for live-cell imaging.
-
Fixation: Wash the cells once with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Permeabilization (Optional): If staining intracellular targets, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Staining: Wash the cells again with PBS. Incubate the cells with FBAO-C at a concentration of 1-10 µM in PBS for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope.
Trustworthiness and Self-Validation
To ensure the validity of your results when using FBAO-C, consider the following controls:
-
Autofluorescence Control: Image unstained cells (both live and fixed/permeabilized) using the same imaging settings to assess the level of cellular autofluorescence.[8]
-
Cytotoxicity Assay: For live-cell imaging, perform a standard cytotoxicity assay (e.g., MTT or similar) to ensure that the working concentration of FBAO-C is not adversely affecting cell viability.[6]
-
Co-localization Studies: To confirm the subcellular localization of FBAO-C, co-stain with well-characterized organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or a lipid droplet-specific dye like Nile Red).
Conclusion
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (FBAO-C) represents a promising new fluorescent probe based on its robust heterocyclic core. The protocols and insights provided in this document, derived from the established literature on analogous compounds, offer a comprehensive starting point for researchers to explore its utility in a variety of fluorescence imaging applications. As with any novel reagent, empirical optimization of the provided protocols is encouraged to achieve the best results for your specific experimental system.
References
- Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging - PubMed. (2022-10-15).
- Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed.
- Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chrom
- Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chrom
- Thiourea‐ and Amino‐Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red‐Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxyl
- Fluorescein Derivatives in Intravital Fluorescence Imaging - PMC - NIH. (2013-08-02).
- Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores - New Journal of Chemistry (RSC Publishing).
- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI.
- Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores | Request PDF - ResearchG
- Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed. (2015-06-16).
- A fluorescent probe with a vanillin–pyridine–imidazole core structure for carboxylesterase detection in macrophage polarization during bone homeostasis - Frontiers. (2025-08-21).
- SYNTHESIS AND BIOLOGICAL APPLICATION OF A NEW 1,2,5-OXADIAZOLO[3,4-c]PYRIDINE MOIETY FLUORESCENT MARKER.
- Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - MDPI.
- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC.
- 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed. (2007-11-15).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Thiourea‐ and Amino‐Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red‐Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate‐Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescein Derivatives in Intravital Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Scaling Up the Synthesis of 4-amino-1,2,5-oxadiazole-3-carboxylate Esters: An Application Note and Protocol for Researchers
Introduction: The Significance of 4-amino-1,2,5-oxadiazole-3-carboxylate Esters in Modern Chemistry
The 4-amino-1,2,5-oxadiazole (aminofurazan) core is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives, particularly the 3-carboxylate esters, serve as crucial building blocks in the synthesis of novel therapeutic agents and energetic materials.[2][3] The unique electronic properties of the furazan ring, combined with the versatile functional handles of the amino and ester groups, make these compounds highly sought after in drug discovery programs for creating diverse molecular libraries.[1] However, historical synthetic routes to these valuable intermediates have often been hampered by safety concerns, including the use of hazardous reagents and the potential for exothermic runaway reactions, as well as issues with reproducibility and scalability.[4]
This application note provides a comprehensive, field-proven guide for the safe and efficient multi-gram scale synthesis of 4-amino-1,2,5-oxadiazole-3-carboxylate esters. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind the procedural choices, offering insights that empower researchers to not only replicate but also adapt and troubleshoot the synthesis. The protocols described herein are designed to be self-validating, with an emphasis on robust, scalable, and safer methodologies that mitigate the risks associated with previous synthetic approaches.
Strategic Overview of the Scalable Synthesis
The presented synthetic strategy is a multi-step process designed for scalability and safety. It begins with the synthesis of diaminoglyoxime (DAG), followed by its cyclization to diaminofurazan (DAF). DAF is then converted to 4-aminofurazan-3-carboxylic acid, which is subsequently esterified to yield the target ester. This pathway has been optimized to avoid high-pressure reactions and hazardous reagents where possible.
Figure 1: Overall workflow for the scalable synthesis of 4-amino-1,2,5-oxadiazole-3-carboxylate esters.
Part 1: Synthesis of Key Precursors
A Safer, Scalable Synthesis of Diaminoglyoxime (DAG)
The synthesis of diaminoglyoxime is a critical first step. Older methods are often plagued by low yields and a significant risk of thermal runaway.[5][6] The protocol detailed below is a safer, one-step procedure that has been successfully performed on a 250g scale and is designed to minimize exothermicity by the slow addition of the glyoxal to a pre-heated hydroxylamine solution.[7][8]
Causality of Experimental Choices:
-
Excess Aqueous Hydroxylamine: Using a significant excess (ten equivalents) of aqueous hydroxylamine helps to drive the reaction to completion and ensures that the glyoxal is the limiting reagent, which is crucial for controlling the reaction rate and heat generation.[8]
-
Pre-heating and Slow Addition: Pre-heating the hydroxylamine solution to 95°C and then adding the glyoxal dropwise is the cornerstone of this safer protocol. This ensures that the exothermic reaction occurs at a controlled rate, preventing the accumulation of unreacted starting material and the potential for a dangerous thermal runaway.[7]
-
Controlled Cooling and Crystallization: Slow cooling of the reaction mixture allows for the formation of well-defined crystals, which are easier to filter and typically have higher purity.
Detailed Protocol 1: Multi-gram Synthesis of Diaminoglyoxime (DAG)
-
Preparation: In a well-ventilated fume hood, equip a round-bottom flask of appropriate size with a mechanical stirrer, a reflux condenser, and a heating mantle with a temperature controller.
-
Reagent Charging: Charge the flask with a 50% aqueous solution of hydroxylamine (10 equivalents).
-
Heating: Begin stirring and heat the hydroxylamine solution to a constant internal temperature of 95°C.[7]
-
Glyoxal Addition: Once the temperature is stable, add a 40% aqueous solution of glyoxal (1 equivalent) dropwise over a period of one hour.[7] It is critical to maintain the internal temperature at 95°C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 95°C for 72-96 hours.[7][8]
-
Crystallization: Slowly cool the reaction mixture to room temperature with continuous stirring. Then, further cool the mixture to 0-5°C in an ice bath to maximize the precipitation of the product.[7]
-
Isolation and Drying: Collect the resulting white crystalline solid by vacuum filtration. Wash the filter cake with cold deionized water. The product is typically of high purity and can be used in the next step without further purification.[7]
| Parameter | Value | Reference |
| Scale | Up to 250g | [7] |
| Hydroxylamine | 10 equivalents (50% aq. solution) | [7][8] |
| Glyoxal | 1 equivalent (40% aq. solution) | [7] |
| Temperature | 95°C | [7] |
| Reaction Time | 72-96 hours | [7] |
| Typical Yield | 77-80% | [5] |
Table 1: Quantitative data for the scalable synthesis of diaminoglyoxime.
Atmospheric Pressure Cyclization to Diaminofurazan (DAF)
The cyclization of diaminoglyoxime to diaminofurazan has traditionally required high-pressure reactors, posing a significant barrier to scale-up in many laboratories.[3] The following protocol utilizes ethylene glycol as a high-boiling solvent, enabling the reaction to be performed safely at atmospheric pressure.[9]
Causality of Experimental Choices:
-
Ethylene Glycol as Solvent: The high boiling point of ethylene glycol allows the reaction to be heated to the required temperature (170°C) without the need for a sealed, pressurized vessel. This is a significant safety and practical advantage for scaling up.[9]
-
Potassium Hydroxide as Base: Potassium hydroxide acts as a base to catalyze the dehydration of the diaminoglyoxime to form the furazan ring. While the reaction can proceed without a base, its presence can improve the reaction rate and yield.[9]
-
Pre-heating the Solvent: Pre-heating the ethylene glycol before adding the solid reagents prevents the formation of a thick, difficult-to-stir slurry, ensuring good heat transfer and a homogeneous reaction mixture.[9]
-
Quenching in Ice-Water: Pouring the hot reaction mixture into a large volume of ice and water rapidly cools the mixture and induces the precipitation of the diaminofurazan product.
Detailed Protocol 2: Multi-gram Synthesis of Diaminofurazan (DAF)
-
Setup: In a fume hood, equip a 500 mL round-bottom flask with a mechanical stirrer, a thermometer, and a heating mantle.
-
Solvent Heating: Add 150 mL of ethylene glycol to the flask and heat it to 120°C with stirring.[9]
-
Reagent Addition: Once the ethylene glycol has reached 120°C, add 50 g (0.42 mol) of diaminoglyoxime, followed by 24 g (0.42 mol) of potassium hydroxide.[9]
-
Reaction: Increase the temperature of the reaction mixture to 170°C and maintain it for one hour. The mixture should become a clear solution.[9]
-
Work-up and Isolation: After one hour, cool the clear solution to room temperature. In a separate large beaker, prepare a mixture of 500 g of ice and 100 mL of water. Pour the reaction mixture into the ice-water mixture and stir vigorously for five minutes until solid crystals of diaminofurazan form.[9]
-
Purification: Collect the precipitate by vacuum filtration and wash it with 20 mL of cold water. Air-dry the product overnight.[9]
| Parameter | Value | Reference |
| Scale | 50g of DAG | [9] |
| Solvent | Ethylene Glycol (150 mL) | [9] |
| Base | Potassium Hydroxide (1 equivalent) | [9] |
| Temperature | 170°C | [9] |
| Reaction Time | 1 hour | [9] |
| Typical Yield | ~52% | [9] |
Table 2: Quantitative data for the scalable synthesis of diaminofurazan.
Part 2: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid and its Esters
An Improved, Safer Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid
Previous methods for the synthesis of 4-aminofurazan-3-carboxylic acid have been associated with safety concerns, including potential exotherms.[4] An improved, all-aqueous approach has been developed to mitigate these risks and provide better yields and a more favorable safety profile.[4]
Causality of Experimental Choices:
-
Aqueous Medium: Conducting the reaction in water provides a large heat sink, which helps to absorb and dissipate the heat of reaction, reducing the risk of a thermal runaway.
-
Controlled Reaction Conditions: Careful control of temperature and addition rates is paramount to ensure a safe and efficient reaction.
Safer Esterification using p-Toluenesulfonic Acid (p-TSA)
The final esterification step has traditionally been accomplished using gaseous hydrogen chloride, which is corrosive and difficult to handle on a large scale. The use of a solid acid catalyst like p-toluenesulfonic acid (p-TSA) offers a much safer and more practical alternative for esterification.[4]
Mechanism of p-TSA Catalyzed Esterification:
The esterification proceeds via a classic Fischer-Speier mechanism. The p-TSA, a strong acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester. Each step in this process is reversible.
Figure 2: Simplified mechanism of p-TSA catalyzed Fischer esterification.
Detailed Protocol 3: Multi-gram Esterification of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-1,2,5-oxadiazole-3-carboxylic acid.
-
Reagent Addition: Add an excess of the desired alcohol (e.g., ethanol for the ethyl ester) to act as both the reactant and the solvent.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 5-10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be purified by recrystallization or column chromatography.
| Parameter | Value |
| Catalyst | p-Toluenesulfonic acid (p-TSA) |
| Alcohol | In excess (serves as solvent) |
| Temperature | Reflux |
| Purification | Neutralization wash, Recrystallization/Chromatography |
Table 3: General conditions for PTSA-catalyzed esterification.
Safety and Handling Considerations for Scale-Up
Scaling up chemical reactions introduces challenges that may not be apparent at the bench scale, particularly concerning heat transfer and reaction kinetics.
-
Thermal Runaway Risk: The synthesis of furazan derivatives can be highly exothermic.[2][9] A thermal hazard study on the synthesis of a related compound, 3-amino-4-nitrofurazan, highlighted the significant heat release and the potential for thermal runaway.[2][9] It is imperative to have robust temperature control and an adequate cooling system in place when scaling up these reactions. Never run scale-up reactions unattended.[10]
-
Handling of Intermediates:
-
General Scale-Up Precautions:
Conclusion
The synthesis of 4-amino-1,2,5-oxadiazole-3-carboxylate esters is a valuable process for researchers in drug discovery and materials science. By adopting the safer, more scalable protocols outlined in this application note, scientists can confidently produce these important building blocks on a multi-gram scale. The emphasis on understanding the causality behind the experimental choices, coupled with a thorough consideration of the safety implications of scaling up, provides a robust framework for successful and safe synthesis.
References
- US20090137816A1 - Process for the manufacture of diaminofurazan - Google P
-
Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. (URL: [Link])
-
Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan - RSC Publishing. (URL: [Link])
-
A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative | Request PDF - ResearchGate. (URL: [Link])
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - NIH. (URL: [Link])
-
Glyoxime, Diaminofurazan and some Energetic Derivatives, by AXT - Sciencemadness.org. (URL: [Link])
-
Material Safety Data Sheet - Diaminoglyoxime - Cole-Parmer. (URL: [Link])
-
Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review | Bentham Science. (URL: [Link])
-
A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Mate - DTIC. (URL: [Link])
-
A Convenient and Safer Synthesis of Diaminoglyoxime - OSTI.GOV. (URL: [Link])
-
A new preparative method and some chemical properties of 4-R-furazan-3-carboxylic acid amidrazones | Request PDF - ResearchGate. (URL: [Link])
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst - OUCI. (URL: [Link])
-
Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (URL: [Link])
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar. (URL: [Link])
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst - ResearchGate. (URL: [Link])
-
A Convenient and Safer Synthesis of Diaminoglyoxime | Request PDF - ResearchGate. (URL: [Link])
- WO2012164573A2 - Hydrolysis and esterification with acid catalysts - Google P
-
Three methods of synthesizing 3,4-diaminofurazan - ResearchGate. (URL: [Link])
-
A Convenient and Safer Synthesis of Diaminoglyoxime - Semantic Scholar. (URL: [Link])
-
Microwave Mediated Fast Synthesis of Diaminoglyoxime and 3,4-Diaminofurazan: Key Synthons for the Synthesis of High Energy Density Materials. - ResearchGate. (URL: [Link])
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. (URL: [Link])
-
General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams - NIH. (URL: [Link])
-
Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. (URL: [Link])
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. (URL: [Link])
-
Exploring the Synthesis and Applications of 4-Amino-1,2,5-oxadiazole-3-carbonitrile. (URL: [Link])
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient and Safer Synthesis of Diaminoglyoxime | Semantic Scholar [semanticscholar.org]
- 7. osti.gov [osti.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents [patents.google.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
Application Notes & Protocols for the Pharmacological Screening of Novel Heterocyclic Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological screening of novel heterocyclic derivatives. Heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the structural basis of a vast number of therapeutic agents.[1] This guide is designed to provide not only detailed, step-by-step protocols but also the scientific reasoning behind the experimental choices, ensuring a robust and self-validating screening cascade.
The Strategic Framework of Pharmacological Screening
The journey from a novel heterocyclic compound to a potential drug candidate is a multi-step process designed to systematically evaluate its biological activity, selectivity, and drug-like properties. A well-designed screening cascade is essential to efficiently identify promising "hits" from a library of compounds and filter out those with undesirable characteristics, ultimately saving time and resources.[2]
The screening process is typically organized into a tiered approach:
-
Primary Screening: High-throughput screening (HTS) of a large library of compounds to identify initial "hits" with activity against a biological target or a desired cellular phenotype.[3][4]
-
Secondary Screening: Further characterization of the primary hits to confirm their activity, determine potency and efficacy, and assess selectivity.[5]
-
Preliminary ADME/Tox Profiling: Early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties to evaluate its drug-like potential.[6][7][8]
This strategic funneling approach ensures that only the most promising candidates advance to more complex and resource-intensive preclinical development stages.
Visualizing the Screening Cascade
Caption: A generalized workflow for the pharmacological screening of novel compounds.
Primary Screening: The Hunt for "Hits"
The initial step in evaluating a library of novel heterocyclic derivatives is primary screening, which is designed to be rapid and cost-effective, allowing for the testing of thousands of compounds.[4] The choice between a target-based and a phenotypic screening approach is a critical decision that depends on the understanding of the disease biology.[9][10]
-
Target-Based Screening: This approach is employed when a specific molecular target (e.g., an enzyme or receptor) is known to be involved in a disease.[10] It offers the advantage of being mechanistically defined from the outset.
-
Phenotypic Screening: This method involves testing compounds directly in cells or whole organisms to observe a desired change in phenotype (e.g., inhibition of cancer cell growth).[10][11] This approach can uncover novel mechanisms of action but may require more extensive follow-up studies to identify the molecular target.[11]
Protocol: High-Throughput Enzyme Inhibition Assay (Target-Based)
This protocol provides a general framework for a 384-well plate-based colorimetric or fluorescent enzyme inhibition assay.
Principle: The activity of an enzyme is measured by the conversion of a substrate into a detectable product. An inhibitor will reduce the rate of this reaction.
Materials:
-
Purified enzyme of interest
-
Enzyme substrate (chromogenic or fluorogenic)
-
Assay buffer (optimized for the specific enzyme)
-
Novel heterocyclic derivatives (dissolved in DMSO)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
384-well microplates
-
Microplate reader
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each test compound solution (typically at a high concentration, e.g., 10 mM in DMSO) into the wells of a 384-well plate using an automated liquid handler.
-
Enzyme Addition: Add the enzyme solution (e.g., 10 µL of a 2X concentration) to all wells except for the negative control wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution (e.g., 10 µL of a 2X concentration) to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately begin reading the absorbance or fluorescence at regular intervals using a microplate reader to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the vehicle control (DMSO) wells.
Self-Validation:
-
Z'-factor: This statistical parameter is calculated from the positive and negative controls to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Signal-to-Background Ratio: A high ratio ensures that the signal from the enzymatic reaction is clearly distinguishable from the background noise.
Protocol: Cell Viability/Cytotoxicity Assay (Phenotypic)
The MTT assay is a widely used colorimetric method to assess cell viability, which is a common readout in phenotypic screens for anticancer compounds.[12][13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel heterocyclic derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).[14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).
Secondary Screening: From "Hit" to "Validated Hit"
Compounds identified as "hits" in the primary screen require further validation to confirm their activity and eliminate false positives.[5][15] Secondary screening involves generating dose-response curves to determine the potency (IC50 or EC50) of the compounds and assessing their selectivity against related targets.
Protocol: IC50 Determination for an Enzyme Inhibitor
Principle: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%.[16]
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions (e.g., 8-10 concentrations) of the hit compound in the assay buffer.
-
Assay Setup: Perform the enzyme inhibition assay as described in the primary screening protocol, but with the range of inhibitor concentrations.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description | Typical Range for "Hits" |
| IC50 | Concentration of an inhibitor that causes 50% inhibition of the target. | µM to nM |
| EC50 | Concentration of a drug that gives half-maximal response. | µM to nM |
Protocol: Receptor Binding Assay
For compounds targeting receptors, a competitive binding assay is a common secondary screen to determine the affinity of the compound for the receptor.[17][18]
Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled or fluorescently labeled ligand for binding to a receptor.[19]
Materials:
-
Cell membranes or purified receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Test compounds
-
Assay buffer
-
Filtration apparatus or scintillation counter
Procedure:
-
Incubation: Incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the test compound.[19]
-
Separation: Separate the bound from the free labeled ligand using filtration or another suitable method.[19]
-
Detection: Quantify the amount of bound labeled ligand.
-
Data Analysis: The decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor. The data is used to calculate the Ki (inhibition constant), which reflects the affinity of the test compound for the receptor.
Preliminary ADME/Tox Profiling: Assessing "Drug-Likeness"
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology properties is crucial to identify compounds with favorable pharmacokinetic profiles and avoid late-stage failures.[2][7][8]
Visualizing the ADME/Tox Funnel
Caption: Key in vitro assays in early ADME/Tox profiling.
Key In Vitro ADME/Tox Assays
| Assay | Purpose | Brief Protocol |
| Kinetic Solubility | To assess the solubility of the compound in an aqueous buffer.[20] | A concentrated DMSO stock of the compound is added to an aqueous buffer (e.g., PBS). After incubation, the solution is filtered, and the concentration of the dissolved compound is measured by LC-MS/MS. |
| PAMPA | To evaluate the passive permeability of the compound across an artificial membrane.[8] | A solution of the compound is added to the donor wells of a PAMPA plate. The amount of compound that diffuses through the lipid-coated membrane to the acceptor wells is quantified by LC-MS/MS. |
| Metabolic Stability | To determine the rate at which the compound is metabolized by liver enzymes.[20][21] | The compound is incubated with liver microsomes and NADPH. Aliquots are taken at different time points, and the remaining amount of the parent compound is measured by LC-MS/MS to determine its half-life. |
| Cytotoxicity (LDH Assay) | To assess the compound's potential to cause cell membrane damage.[12][22] | Cells are treated with the compound. The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is measured using a colorimetric assay.[14][22] |
| Plasma Protein Binding | To measure the extent to which a compound binds to plasma proteins.[20] | The compound is incubated with plasma in a rapid equilibrium dialysis (RED) device. The concentrations of the compound in the plasma and buffer compartments are measured to determine the percentage of protein binding. |
Data Analysis and Hit Validation
Rigorous data analysis and hit validation are essential to ensure the reliability of the screening results and to make informed decisions about which compounds to advance.[5][15]
A "hit" is generally defined as a compound that demonstrates reproducible activity in the primary assay and meets certain predefined criteria.[15] A high-quality hit should also be:
-
Selective: It should not be a promiscuous inhibitor that interacts with multiple targets non-specifically.[5]
-
Tractable: Its chemical structure should be amenable to modification for lead optimization.[15]
-
Free of Red Flags: It should not contain known toxicophores or reactive functional groups.[5]
The transition from a "hit" to a "validated hit" requires confirmation of the compound's structure and purity, as well as reproducible activity in orthogonal assays.[3]
Conclusion
The pharmacological screening of novel heterocyclic derivatives is a systematic and multidisciplinary endeavor. By employing a well-structured screening cascade that incorporates robust primary and secondary assays, along with early ADME/Tox profiling, researchers can effectively identify promising drug candidates. The protocols and principles outlined in these application notes are intended to serve as a guide to establishing a self-validating and efficient screening workflow, ultimately accelerating the discovery of new medicines.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.
- Charles River Laboratories. (n.d.). Hit Identification (Hit ID).
- Sygnature Discovery. (n.d.). Making the right choices in hit identification.
- STEMCELL Technologies. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
- Benchchem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 59(10), 4527-4537. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Sigma-Aldrich. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery.
- BioAgilytix. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
-
Shellman, Y. G., et al. (2014). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 9(10), e111049. Retrieved from [Link]
- Chemspace. (2022, December 8). Phenotypic and target-based HTS in drug discovery.
- International Journal of Engineering Research & Modern Education. (n.d.). Pharmacological Screening of Novel Heterocyclic Derivatives.
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Zhang, K., et al. (2022). Bridging the gap between target-based and cell-based drug discovery with a graph generative multi-task model. arXiv preprint arXiv:2205.00414. Retrieved from [Link]
- ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Asian Journal of Research in Chemistry. (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds.
-
JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
- Scribd. (n.d.). Synthesis and Pharmacological Evaluation of Novel Heterocyclic Compound.
- Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available!.
- Technology Networks. (2022, June 30). Phenotypic Versus Target-Based Screening for Drug Discovery.
- Admescope. (2025, March 25). Rapid in vitro early ADME and PK screening followed with lead optimization support.
- Abcam. (n.d.). MTT assay protocol.
-
DOST-PNRI. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link]
- ResearchGate. (n.d.). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery.
- Benchchem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
- WuXi AppTec. (2023, July 12). Early ADME Screening: 3 Ways It Boosts IND Submission Success.
- BioPharma PEG. (2024, September 10). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery.
- Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
- MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds for Drug Discovery.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 9. criver.com [criver.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. admescope.com [admescope.com]
- 21. admescope.com [admescope.com]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Application Note: A Robust Solid-Phase Strategy for the Parallel Synthesis of 4-Amino-1,2,5-Oxadiazole-3-Carboxamide Libraries
Abstract
This document provides a comprehensive guide for the solid-phase synthesis of a diverse library of 4-amino-1,2,5-oxadiazole-3-carboxamides. The 1,2,5-oxadiazole (furazan) scaffold is a privileged structure in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide functionalities, and is a core component of numerous biologically active agents.[1][2] The methodology detailed herein leverages a reductive amination strategy on a solid support to introduce diversity, followed by a robust amide coupling of the core heterocyclic building block. This approach facilitates the rapid generation of compound libraries for high-throughput screening in drug discovery programs. We provide detailed, step-by-step protocols, the chemical rationale behind procedural choices, and methods for library characterization.
Introduction: The Value of the 4-Amino-1,2,5-Oxadiazole Scaffold
The 1,2,5-oxadiazole ring system has garnered significant interest due to its unique physicochemical properties and its ability to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][3] Specifically, the 4-amino-1,2,5-oxadiazole-3-carboxamide core combines the favorable properties of the oxadiazole ring with the hydrogen bonding capabilities of the amino and carboxamide groups, making it an attractive scaffold for targeting a wide range of biological targets.
Solid-Phase Organic Synthesis (SPOS) offers a distinct advantage for library creation. By anchoring the growing molecule to an insoluble resin, excess reagents and byproducts can be removed through simple washing and filtration steps, dramatically simplifying purification and enabling parallel processing.[4] This application note details a reliable SPOS workflow to construct a library of N-substituted 4-amino-1,2,5-oxadiazole-3-carboxamides, diversifying the substituent on the carboxamide nitrogen.
Overall Synthetic Workflow
The synthetic strategy is designed for maximum efficiency and flexibility, allowing for the introduction of a wide array of chemical diversity from commercially available primary amines. The workflow is initiated by immobilizing a diverse set of primary amines onto an aldehyde-functionalized resin via reductive amination. The subsequent acylation with the core building block, 4-amino-1,2,5-oxadiazole-3-carboxylic acid, followed by an acid-mediated cleavage from the solid support, yields the final target compounds.
Diagram 1: High-level workflow for the solid-phase synthesis of the compound library.
Materials and Reagents
| Reagent | Supplier | CAS No. | Notes |
| Argopore™-MB CHO Resin | Argonaut/Biotage | N/A | Example aldehyde resin; 1.0-1.5 mmol/g loading. |
| 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | Santa Cruz/Oakwood | 78350-50-2 | The core heterocyclic building block.[5][6][7] |
| Primary Amine Library (R-NH₂) | Various | Various | Diverse, commercially available primary amines. |
| Sodium Cyanoborohydride (NaBH₃CN) | Sigma-Aldrich | 25895-60-7 | Reducing agent for imine formation. |
| HATU | Aapptec/Various | 148893-10-1 | Amide coupling reagent.[8] |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 | Non-nucleophilic base for coupling reactions. |
| Trifluoroacetic Acid (TFA) | Fisher Scientific | 76-05-1 | For cleavage from the resin. |
| Triisopropylsilane (TIS) | Sigma-Aldrich | 6485-79-6 | Cation scavenger for cleavage.[9][10] |
| N,N-Dimethylformamide (DMF), Peptide Synthesis Grade | VWR | 68-12-2 | Primary reaction solvent. |
| Dichloromethane (DCM), ACS Grade | VWR | 75-09-2 | Solvent for washing. |
| Diethyl Ether, Anhydrous | Sigma-Aldrich | 60-29-7 | For product precipitation. |
Detailed Experimental Protocols
Protocol 1: Library Generation via Reductive Amination
This first crucial step introduces the desired diversity into the library by coupling a set of primary amines to the solid support. Reductive amination is a reliable method for forming stable secondary amine linkages.[11]
Rationale: An aldehyde-functionalized resin is used as the starting point. The primary amine reacts to form a Schiff base (imine), which is then selectively reduced in situ by a mild reducing agent, sodium cyanoborohydride. NaBH₃CN is preferred as it is stable under mildly acidic conditions and selectively reduces the protonated imine intermediate over the aldehyde starting material.
Procedure (per reaction vessel for a 0.1 mmol scale):
-
Resin Swelling: Add aldehyde resin (e.g., Argopore-CHO, ~100 mg, 0.1 mmol) to a fritted reaction vessel. Swell the resin in DMF (2 mL) for 1 hour with gentle agitation. Drain the solvent.
-
Amine Solution Preparation: In a separate vial, prepare a 1 M solution of the desired primary amine (R-NH₂) (0.5 mmol, 5 equivalents) in DMF.
-
Imination: Add the amine solution to the swelled resin. Add 1% acetic acid in DMF (50 µL) to catalyze imine formation. Agitate the mixture at room temperature for 2 hours.
-
Reduction: Add a 1 M solution of NaBH₃CN in DMF (0.5 mL, 0.5 mmol, 5 equivalents) to the resin slurry. Agitate at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 2 mL), methanol (3 x 2 mL), and DCM (3 x 2 mL).
-
Confirmation: To confirm the consumption of the aldehyde, a small sample of resin beads can be tested with 2,4-dinitrophenylhydrazine (DNPH). A positive test (yellow/orange color) indicates incomplete reaction.
-
Drying: Dry the resin under a vacuum for at least 2 hours before proceeding to the next step.
Protocol 2: Amide Coupling of the Heterocyclic Core
With the library of secondary amines anchored to the support, the 4-amino-1,2,5-oxadiazole-3-carboxylic acid core is coupled to complete the synthesis of the target molecules.
Rationale: HATU is a highly efficient uronium-based coupling reagent that minimizes racemization and is effective even for sterically demanding couplings.[8][12] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The non-nucleophilic base, DIPEA, is required to neutralize the ammonium salt and deprotonate the carboxylic acid.
Diagram 2: The key amide bond formation step attaching the core heterocycle.
Procedure (per reaction vessel for a 0.1 mmol scale):
-
Resin Swelling: Swell the resin-bound secondary amine from Protocol 1 in DMF (2 mL) for 30 minutes. Drain the solvent.
-
Coupling Cocktail Preparation: In a separate vial, dissolve 4-amino-1,2,5-oxadiazole-3-carboxylic acid (39 mg, 0.3 mmol, 3 equivalents) and HATU (114 mg, 0.3 mmol, 3 equivalents) in DMF (1.5 mL).
-
Activation: Add DIPEA (105 µL, 0.6 mmol, 6 equivalents) to the coupling cocktail. The solution may change color. Allow activating for 2-3 minutes.
-
Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture at room temperature for 4 hours.
-
Monitoring: To check for reaction completion, take a small sample of resin beads, wash thoroughly, and perform a Chloranil test. A negative result (beads remain colorless) indicates the absence of free secondary amines and thus a complete reaction.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).
-
Drying: Dry the resin thoroughly under a vacuum.
Protocol 3: Cleavage and Product Isolation
The final step liberates the target compounds from the solid support.
Rationale: A strong acid, TFA, is used to cleave the acid-labile linker connecting the product to the resin. Scavengers are critical during this step.[9] TIS and water are included to quench reactive cationic species (e.g., trityl cations from the linker) that are generated during cleavage and could otherwise cause unwanted side reactions with the product.[10][13]
Procedure (per reaction vessel):
-
Preparation: Place the dry, product-bound resin in the reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v). Caution: Prepare and use in a certified fume hood. TFA is highly corrosive.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Agitate at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate into a clean tube (e.g., a 15 mL conical tube). Wash the resin with an additional 0.5 mL of TFA and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise to a larger tube containing cold diethyl ether (~10 mL). A white precipitate of the crude product should form.
-
Isolation: Centrifuge the ether suspension to pellet the precipitate. Carefully decant the ether.
-
Washing: Wash the pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting each time to remove residual scavengers and dissolved impurities.
-
Drying: After the final wash, dry the crude product pellet under a stream of nitrogen or in a vacuum desiccator.
Library Characterization and Quality Control
Characterization of the final library is essential to confirm the identity and purity of the synthesized compounds before their use in biological screening.[14][15]
-
High-Throughput Analysis: The primary method for quality control of a compound library is Liquid Chromatography-Mass Spectrometry (LC-MS).[16] This technique provides both the purity profile (from the UV chromatogram, typically at 214 nm and 254 nm) and mass confirmation (from the mass spectrometer) for each compound in a single, rapid analysis.
-
Purity Assessment: Analytical High-Performance Liquid Chromatography (HPLC) with UV detection can be used for more precise purity determination.
-
Structural Confirmation: For select members of the library, Nuclear Magnetic Resonance (NMR) spectroscopy can provide full structural elucidation.[14]
Table 1: Representative Analytical Data for a Sample Library Subset
| Compound ID | R-Group (from R-NH₂) | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | HPLC Purity (254 nm) |
| L1-A01 | Benzyl | 234.09 | 234.1 | >95% |
| L1-A02 | Cyclohexylmethyl | 240.15 | 240.2 | >92% |
| L1-A03 | 4-Fluorobenzyl | 252.08 | 252.1 | >96% |
| L1-A04 | 2-Phenylethyl | 248.11 | 248.1 | >95% |
Conclusion
The solid-phase synthesis protocol described provides a reliable and efficient pathway for the generation of 4-amino-1,2,5-oxadiazole-3-carboxamide libraries. By introducing diversity through a robust reductive amination step and utilizing standard, high-efficiency amide coupling chemistry, this method is well-suited for medicinal chemistry programs aimed at exploring this valuable heterocyclic scaffold. The straightforward purification and amenability to parallel synthesis formats make this a powerful tool for accelerating drug discovery efforts.
References
-
Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers. [Link]
-
American Chemical Society. New Stable Backbone Linker Resins for Solid-Phase Peptide Synthesis. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
ResearchGate. (2015). Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. [Link]
-
Kyranos, J. N., Cai, H., Zhang, B., & Goetzinger, W. K. (2001). High-throughput techniques for compound characterization and purification. Current Opinion in Drug Discovery & Development, 4(6), 719–728. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
-
MDPI. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
Frontier Laboratories. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. [Link]
-
Royal Society of Chemistry. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 4-Amino-1,2,5-oxadiazole-3-carbonitrile. [Link]
-
ResearchGate. (2014). Comparison of Analytical Techniques in the Characterization of Complex Compounds. [Link]
-
ACS Publications. (2019). Analytical Quality Evaluation of the Tox21 Compound Library. [Link]
-
ResearchGate. (2005). Synthesis of 1,2,4-Oxadiazoles. [Link]
-
Journal of Pharmaceutical Research International. (2022). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. [Link]
-
Oakwood Chemical. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. [Link]
-
PubChem. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. [Link]
-
ResearchGate. (2001). An improved synthesis of 1,2,4-oxadiazoles on solid support. [Link]
-
Głowacka, I. E., Cichopek, M., & Ulenberg, S. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(11), 1106. [Link]
-
Bora, R. O., Dar, B. A., Pradhan, V., & Farooqui, M. (2014). [4][14][17]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355–369. [Link]
-
Baghdad Science Journal. (2012). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. [Link]
-
MDPI. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]
-
National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 5. scbt.com [scbt.com]
- 6. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid [oakwoodchemical.com]
- 7. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.dk]
- 9. peptide.com [peptide.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput techniques for compound characterization and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming common side reactions in 1,2,4-oxadiazole synthesis
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this crucial heterocyclic scaffold. We understand that while the on-paper chemistry seems straightforward, the practical execution can be fraught with challenges, leading to low yields, difficult purifications, and unexpected side products.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common culprits in 1,2,4-oxadiazole synthesis?
Low yields are often symptomatic of competing side reactions or incomplete conversion of intermediates. The most common pathway to 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration step. Several issues can arise here.
Primary Suspects:
-
Formation of Stable N-Acylamidoxime: The desired O-acylamidoxime intermediate can rearrange to a more stable, but unreactive, N-acylamidoxime. This side product will not cyclize to the desired oxadiazole.
-
Hydrolysis of Starting Materials: Amidoximes and activated carboxylic acids (like acid chlorides or esters) can be sensitive to moisture, leading to their degradation before they can react.
-
Incomplete Cyclization: The final ring-closing step often requires significant thermal energy. Insufficient temperature or reaction time can leave you with a mixture of the O-acylamidoxime intermediate and the final product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield 1,2,4-oxadiazole synthesis.
Q2: I'm seeing an unexpected isomer in my final product analysis. What could it be?
If you observe an isomer of your 1,2,4-oxadiazole, it is highly likely a 1,2,4-triazole or a 1,3,4-oxadiazole derivative.
-
1,2,4-Triazole Formation: This can occur if the amidoxime starting material rearranges or if the O-acylamidoxime intermediate undergoes a Lossen-like rearrangement, particularly under harsh basic conditions.
-
1,3,4-Oxadiazole Formation: This is a common side product if you are using a one-pot method starting from a carboxylic acid and a hydrazide, followed by cyclization. It's crucial to ensure your starting materials are correct.
Mechanistic Insight: The key intermediate for 1,2,4-oxadiazole synthesis is the O-acyl amidoxime. Side reactions often involve this intermediate or its precursors.
Caption: Core reaction pathway and common side reactions.
Preventative Measures:
-
Control Basicity: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger, nucleophilic bases which can promote rearrangement.
-
Temperature Management: The acylation step should typically be performed at a lower temperature (0 °C to room temperature) to favor O-acylation over N-acylation. The subsequent cyclization step then requires higher temperatures.
-
Choice of Coupling Agent: Modern coupling agents can be highly effective at promoting the desired O-acylation while minimizing side reactions.
| Coupling Agent | Advantages | Disadvantages |
| EDC/HOBt | Inexpensive, common | Can lead to side products, requires careful stoichiometry |
| HATU/HBTU | High efficiency, fast reaction times | More expensive, can be difficult to remove byproducts |
| T3P® (Propylphosphonic Anhydride) | Excellent dehydrating agent, clean byproducts | Can be moisture sensitive |
| CDI (Carbonyldiimidazole) | Good for sensitive substrates | Can be slow, byproduct (imidazole) can be nucleophilic |
Q3: My purification is very difficult due to a byproduct with a similar polarity to my product. How can I improve selectivity?
This is a classic problem, often caused by the N-acylamidoxime side product, which has a polarity very similar to the desired 1,2,4-oxadiazole. The best strategy is to prevent its formation in the first place.
Protocol Optimization for Selectivity:
-
Inverse Addition: Add the activated carboxylic acid (or the coupling agent mixture) slowly to the solution of the amidoxime and a non-nucleophilic base. This keeps the concentration of the acylating agent low, disfavoring the thermodynamically more stable, but kinetically slower, N-acylation.
-
Microwave-Assisted Cyclization: Microwave irradiation is an excellent method for the cyclodehydration step. The rapid, uniform heating can dramatically shorten reaction times from hours to minutes, providing less opportunity for the O-acyl intermediate to rearrange before cyclizing. A typical protocol would be heating the isolated O-acyl intermediate in a solvent like DMF or toluene at 120-150 °C for 10-30 minutes in a sealed microwave vial.
-
One-Pot, Two-Step Procedure: A highly effective method involves performing the acylation at a low temperature, and once the formation of the O-acyl intermediate is confirmed (e.g., by LCMS), the reaction mixture is then heated to induce cyclization without isolating the intermediate. This minimizes handling and potential degradation.
Exemplary Protocol: One-Pot Synthesis using HATU
-
Step 1: Activation & Acylation (Low Temperature)
-
To a stirred solution of the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.5 equiv) in anhydrous DMF (0.5 M) at 0 °C, add the amidoxime (1.0 equiv).
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the consumption of the amidoxime and the formation of the O-acyl intermediate by LCMS.
-
-
Step 2: Cyclization (High Temperature)
-
Once the first step is complete, heat the reaction mixture to 110-120 °C.
-
Maintain this temperature for 2-4 hours, or until LCMS analysis indicates complete conversion to the 1,2,4-oxadiazole.
-
Work-up involves cooling the mixture, diluting with water, and extracting the product with an organic solvent like ethyl acetate.
-
This protocol leverages a modern coupling agent to efficiently form the key intermediate and then uses thermal energy to drive the reaction to the desired product before significant side reactions can occur.
References
-
Pace, A., & Pierro, P. (2009). A practical guide to the synthesis of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348. [Link]
-
Priya, S., et al. (2021). Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 18(1), 2-15. [Link]
-
Goti, A., et al. (2008). A new, efficient, one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. Tetrahedron Letters, 49(36), 5243-5246. [Link]
Technical Support Center: Optimization of Esterification Conditions for Heterocyclic Carboxylic Acids
Welcome to the technical support center for the esterification of heterocyclic carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this critical transformation. Heterocyclic carboxylic acids are pivotal building blocks in medicinal chemistry, yet their esterification is often plagued by issues stemming from the electronic nature of the heteroaromatic ring, the presence of sensitive functional groups, and steric hindrance.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues. The focus is on understanding the underlying chemical principles to make informed decisions for optimizing reaction conditions.
Troubleshooting Guide: Common Esterification Problems and Solutions
This section is structured in a question-and-answer format to address the most common problems encountered during the esterification of heterocyclic carboxylic acids.
Issue 1: Low to No Product Formation in Fischer Esterification
Q: I am attempting a Fischer esterification of 3-pyridinecarboxylic acid with ethanol and a catalytic amount of sulfuric acid, but I am seeing very low conversion even after prolonged reflux. What is going wrong?
A: This is a classic issue when dealing with nitrogen-containing heterocycles under acidic conditions. The low yield is likely due to the protonation of the basic nitrogen atom in the pyridine ring by the acid catalyst.
-
Causality: The protonated pyridinium salt is highly deactivated and exhibits poor solubility in the alcohol, hindering the esterification reaction. The positive charge on the nitrogen atom withdraws electron density from the ring, making the carboxyl group less nucleophilic.
-
Solutions & Protocol:
-
Increase Catalyst Loading: A larger excess of the acid catalyst may be required to ensure there is sufficient acid to both protonate the pyridine nitrogen and catalyze the esterification.[1] It is often preferred to use at least a stoichiometric amount of acid relative to the pyridine base.[1]
-
Use of a Co-solvent: Employing a non-polar co-solvent like toluene or hexane can facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards the product.[2]
-
Alternative Acid Catalysts: Consider using p-toluenesulfonic acid (TsOH) or a Lewis acid like scandium(III) triflate, which can sometimes be more effective.[2]
Protocol: Fischer Esterification with Dean-Stark Trap [2]
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the heterocyclic carboxylic acid (1.0 equiv), the alcohol (10-20 equiv, can also be the solvent), and p-toluenesulfonic acid (1.1 equiv).
-
Add a suitable solvent to fill the Dean-Stark trap (e.g., toluene).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Continue reflux until no more water is collected in the trap.
-
Cool the reaction mixture and proceed with aqueous work-up.
-
Issue 2: Decomposition of Acid-Labile Substrates
Q: My heterocyclic carboxylic acid contains an acid-labile protecting group (e.g., a Boc group or an acetal). Fischer esterification is causing deprotection. What are milder alternatives?
A: For substrates sensitive to strong acids, it is crucial to use milder esterification methods that operate under neutral or near-neutral conditions.[3]
-
Causality: The strongly acidic conditions of the Fischer esterification readily cleave common acid-labile protecting groups such as tert-butyloxycarbonyl (Boc), trityl (Tr), and silyl ethers.[3]
-
Solutions & Protocols:
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] The reaction is mild and generally performed at room temperature.[4]
-
Other Coupling Agents: A variety of other coupling agents can be used, such as TBTU, TATU, or COMU, which are often employed in peptide synthesis and are effective for ester formation under mild conditions.[6][7]
Protocol: Steglich Esterification [4][8]
-
Dissolve the heterocyclic carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.1 equiv) in a suitable aprotic solvent (e.g., DCM or DMF) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equiv) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct and proceed with work-up.
-
Issue 3: Difficulty in Esterifying Sterically Hindered Carboxylic Acids
Q: I am trying to esterify a 2,6-disubstituted heterocyclic carboxylic acid, and the reaction is extremely slow with standard methods. How can I overcome the steric hindrance?
A: Steric hindrance around the carboxylic acid group can significantly slow down the rate of esterification. More reactive intermediates or more potent activation methods are required.
-
Causality: The bulky substituents adjacent to the carboxylic acid impede the approach of the alcohol nucleophile, leading to a high activation energy for the reaction.
-
Solutions & Protocols:
-
Conversion to Acyl Chloride: A robust method is to first convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride then readily reacts with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
Yamaguchi Esterification: This method is specifically designed for the synthesis of sterically hindered esters. It involves the formation of a mixed anhydride in situ using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.
-
Issue 4: Competing Side Reactions with Nucleophilic Heterocycles
Q: My heterocycle (e.g., an indole or pyrrole derivative) has a nucleophilic nitrogen that seems to be interfering with the esterification reaction, leading to side products. How can I prevent this?
A: The presence of other nucleophilic sites in the molecule can lead to undesired side reactions. Protecting the interfering functional group is a common and effective strategy.
-
Causality: The nucleophilic nitrogen of certain heterocycles can compete with the desired alcohol nucleophile, leading to acylation of the heterocycle or other unwanted reactions.
-
Solutions & Protocol:
-
N-Protection: Protect the nucleophilic nitrogen of the heterocycle before performing the esterification. The choice of protecting group is critical and should be stable to the esterification conditions and selectively removable later.[9] Common protecting groups for indoles and pyrroles include Boc, tosyl (Ts), and benzyl (Bn).[10][11]
-
Mitsunobu Reaction: The Mitsunobu reaction can sometimes be a good option as it proceeds under mild, neutral conditions and can be highly selective.[12][13] It allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[12][13]
Protocol: N-Protection (Boc Group)
-
Dissolve the heterocyclic carboxylic acid (1.0 equiv) in a suitable solvent (e.g., THF, dioxane).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) and a base such as triethylamine (1.2 equiv) or DMAP (catalytic).
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up to isolate the N-protected carboxylic acid.
-
Proceed with the desired esterification method.
-
Issue 5: Poor Yields in Mitsunobu Esterification
Q: I am attempting a Mitsunobu esterification, but my yields are consistently low. What factors could be contributing to this?
A: The success of the Mitsunobu reaction is highly dependent on several factors, including the pKa of the carboxylic acid, the order of reagent addition, and steric hindrance.
-
Causality:
-
pKa of the Carboxylic Acid: The carboxylic acid must be acidic enough (typically pKa < 13) to protonate the intermediate formed from the reaction of triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD).[12]
-
Steric Hindrance: Highly hindered alcohols or carboxylic acids can react slowly, allowing for side reactions to occur.
-
Reagent Purity: The purity of the azodicarboxylate and triphenylphosphine is crucial for optimal results.
-
-
Solutions & Protocol:
-
Check pKa: Ensure your heterocyclic carboxylic acid is sufficiently acidic. Electron-withdrawing groups on the heterocycle generally lower the pKa.
-
Order of Addition: The order of addition can be critical. A common and often successful procedure is to add the azodicarboxylate slowly to a solution of the carboxylic acid, alcohol, and triphenylphosphine at 0 °C.
-
Use of More Acidic Nucleophiles: In cases of sterically hindered alcohols, using a more acidic carboxylic acid can improve the yield of the inverted product.[14]
Protocol: Optimized Mitsunobu Reaction [12][13]
-
Dissolve the heterocyclic carboxylic acid (1.2 equiv), alcohol (1.0 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF or DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add the azodicarboxylate (e.g., DIAD) (1.5 equiv) dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture and purify by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for esterifying a simple, stable heterocyclic carboxylic acid?
A1: For simple and robust heterocyclic carboxylic acids, the Fischer esterification is often the most straightforward and cost-effective method.[2][15] Using the alcohol as the solvent and a strong acid catalyst like H₂SO₄ or TsOH, with removal of water, can provide good to excellent yields.[2][15]
Q2: How do I choose the right coupling agent for a mild esterification?
A2: The choice of coupling agent depends on the specific substrate and desired reaction conditions.
-
DCC/EDC with DMAP (Steglich conditions): A widely used, reliable, and cost-effective option for many applications.[4][8] The main drawback is the formation of a urea byproduct that may require careful removal.
-
HATU/HBTU/TBTU: These uronium/aminium-based reagents are highly efficient and often lead to faster reactions and cleaner products.[6][7] They are particularly useful for difficult couplings but are more expensive.
-
NDTP: A newer coupling reagent that allows for very rapid esterification, often within minutes at room temperature.[16][17]
Q3: My final ester product is highly polar and difficult to extract from the aqueous phase during work-up. What can I do?
A3: The polarity of many heterocyclic compounds can indeed complicate work-up.
-
Back-Extraction: After the initial extraction, you can "salt out" the product from the aqueous layer by saturating it with NaCl and then re-extracting with a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol.
-
Evaporation and Chromatography: If the product is sufficiently non-volatile, you can neutralize the reaction mixture, evaporate the solvents, and then directly purify the residue by column chromatography.
-
Solid-Phase Extraction (SPE): For valuable and highly polar compounds, using a reverse-phase SPE cartridge can be an effective purification strategy.
Q4: Can I use a base-catalyzed method to form esters of heterocyclic carboxylic acids?
A4: Yes, base-catalyzed methods are a viable option, particularly for forming methyl or ethyl esters. A common method involves deprotonating the carboxylic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide). This is an Sₙ2 reaction and works best with unhindered primary alkyl halides.
Q5: How can I monitor the progress of my esterification reaction effectively?
A5:
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. It allows you to visualize the consumption of the starting carboxylic acid and the formation of the less polar ester product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the desired product and allowing for more accurate quantification of the reaction progress.
-
¹H NMR Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can definitively show the formation of the ester, for example, by the appearance of a new -OCH₃ or -OCH₂CH₃ signal.
Visualization of Workflows
Decision-Making for Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate esterification method based on the properties of the heterocyclic carboxylic acid.
Caption: Decision tree for selecting an esterification method.
General Workflow for a Coupling Agent-Mediated Esterification
This diagram outlines the typical experimental steps for an esterification reaction using a coupling agent like DCC or EDC.
Caption: General workflow for coupling agent esterification.
Data Summary
The following table provides a comparative overview of common esterification methods, highlighting their typical conditions and suitability for different types of heterocyclic carboxylic acids.
| Method | Reagents | Conditions | Best Suited For | Common Issues |
| Fischer | R'OH, H⁺ (cat.) | Reflux, Water Removal | Simple, stable acids | Acid-labile substrates, N-protonation |
| Steglich | DCC/EDC, DMAP (cat.) | 0 °C to RT, Aprotic Solvent | Acid/base sensitive, hindered acids | Urea byproduct removal, N-acylurea side product |
| Acyl Chloride | 1. SOCl₂ or (COCl)₂2. R'OH, Base | 0 °C to RT | Sterically hindered acids | Harsh reagents, racemization potential |
| Mitsunobu | PPh₃, DEAD/DIAD | 0 °C to RT, Anhydrous | Chiral alcohols (inversion), mild conditions | Byproduct removal, pKa dependency |
| Base-Catalyzed | Alkyl Halide, Base | RT to Reflux | Simple methyl/ethyl esters | Requires reactive alkyl halide |
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]
-
Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 2988-2991. [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
-
Hughes, D. L., Reamer, R. A., et al. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(20), 7000-7003. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups. Retrieved from [Link]
- Google Patents. (1958). Method for producing esters of heterocyclic nitrogen carboxylic acids. US2852519A.
-
Li, B., et al. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega. [Link]
Sources
- 1. US2852519A - Method for producing esters of heterocyclic nitrogen carboxylic acids - Google Patents [patents.google.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Improving the yield of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate synthesis
Answering the growing need for robust synthetic methodologies in medicinal chemistry, this Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate. This key intermediate, featuring the versatile furazan (1,2,5-oxadiazole) core, is a valuable building block in the development of novel therapeutics.[1]
This guide moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting solutions and data-driven insights to enhance yield, purity, and reproducibility.
Section 1: Synthesis Overview
The synthesis of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is most effectively approached as a two-stage process. The first stage involves the formation of the core heterocyclic structure, 4-amino-1,2,5-oxadiazole-3-carboxylic acid, followed by a carefully selected esterification reaction with 2-fluorobenzyl alcohol. Understanding the nuances of each stage is critical to achieving a high overall yield.
Caption: General two-stage workflow for the target synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Stage 1: 4-amino-1,2,5-oxadiazole-3-carboxylic acid Synthesis
Q1: My yield for the furazan ring formation is consistently low. What are the primary causes and solutions?
A1: Low yields in furazan synthesis typically stem from three main issues: incomplete cyclization, degradation of the product, or competing side reactions.
-
Incomplete Cyclization: The dehydration of dioxime precursors to form the furazan ring is a critical step that requires specific conditions.[2][3]
-
Causality: Insufficient heat or an inappropriate dehydrating agent can stall the reaction. The formation of the 1,2,5-oxadiazole ring is often an exothermic process that requires careful temperature control to initiate and sustain without causing degradation.[2]
-
Solution: Ensure your dehydrating agent (e.g., succinic anhydride, POCl₃) is active and used in the correct stoichiometric ratio. Gradually increase the reaction temperature while monitoring via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Product Degradation: The furazan ring can be sensitive to harsh pH and high temperatures.
-
Causality: Prolonged exposure to strong acids or bases, or excessive heat during cyclization or workup, can lead to ring-opening or decomposition.
-
Solution: Maintain the reaction temperature at the minimum required for efficient cyclization. During workup, use a buffered system or carefully neutralize the reaction mixture at low temperatures (0-5 °C).
-
-
Side Reactions: The precursors for aminofurazans can sometimes undergo alternative reaction pathways.
-
Causality: Depending on the starting materials, functionalities like amino and cyano groups can lead to polymerization or the formation of other heterocyclic systems if conditions are not optimal.[4][5]
-
Solution: Control the stoichiometry of reactants carefully. Ensure a homogenous reaction mixture to avoid localized "hot spots" or high concentrations of reagents that might favor side reactions.
-
Stage 2: Esterification
Q2: The esterification of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with 2-fluorobenzyl alcohol is inefficient. How can I improve conversion?
A2: Standard Fischer esterification (acid catalyst with alcohol) is often ineffective for this substrate due to the presence of the basic amino group, which neutralizes the acid catalyst. More sophisticated coupling methods are required.
-
Causality: The nucleophilicity of the amino group can compete with the alcohol, and its basicity interferes with acid catalysis.
-
Solution: Employ a carbodiimide coupling agent, such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine). This approach avoids acidic conditions and proceeds efficiently at or below room temperature.
Caption: Troubleshooting logic for low esterification yield.
Q3: I see multiple spots on my TLC plate after the reaction, and purification is difficult. What are the likely impurities?
A3: Impurities often arise from unreacted starting materials or side reactions involving the coupling agents.
-
Unreacted Starting Materials: The most common impurities are leftover 4-amino-1,2,5-oxadiazole-3-carboxylic acid and 2-fluorobenzyl alcohol. The acid can be particularly troublesome to remove.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the 2-fluorobenzyl alcohol and coupling agent to drive the reaction to completion. A mild basic wash (e.g., saturated NaHCO₃ solution) during workup can remove the unreacted carboxylic acid.
-
-
N-Acylurea Byproduct: When using DCC, the dicyclohexylurea (DCU) byproduct is formed, which is notoriously insoluble in many organic solvents and can complicate purification.
-
Solution: Use EDC instead of DCC. The corresponding urea byproduct is water-soluble and easily removed with an aqueous wash. If DCC must be used, filter the reaction mixture before workup to remove the precipitated DCU.
-
-
N-Acylation of the Amino Group: While less common under carbodiimide conditions, highly reactive intermediates could potentially acylate the 4-amino group.
-
Solution: This is more of a concern if converting the carboxylic acid to an acyl chloride. If this pathway is chosen, a protecting group strategy for the amino function may be necessary. For carbodiimide coupling, maintain a low reaction temperature (0 °C to room temperature) to minimize this risk.
-
Section 3: Optimized Experimental Protocols
The following protocols are designed to be self-validating by including clear checkpoints and purification steps.
Protocol 1: EDC/DMAP Mediated Esterification
This is the recommended method for achieving high yield and purity.
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to dissolve the acid. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add 2-fluorobenzyl alcohol (1.1 eq), EDC hydrochloride (1.2 eq), and DMAP (0.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate/Hexane as eluent) until the starting carboxylic acid spot is no longer visible.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (to remove residual DMAP and EDC byproduct), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Protocol 2: Acyl Chloride Mediated Esterification (Alternative)
This method can be effective but requires more careful handling.
-
Acyl Chloride Formation: In a dry flask under nitrogen, suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature for 2-4 hours until gas evolution ceases.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is often used immediately without further purification.
-
Esterification: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of 2-fluorobenzyl alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM dropwise.
-
Reaction & Workup: Stir at room temperature for 2-6 hours. Monitor by TLC. Upon completion, wash with water, NaHCO₃, and brine. Dry and concentrate.
-
Purification: Purify by flash column chromatography.
Section 4: Data Summary Table
The choice of esterification method significantly impacts yield and operational complexity.
| Method | Key Reagents | Temp. | Pros | Cons | Typical Yield |
| EDC/DMAP Coupling | EDC, DMAP | 0 °C to RT | High yield, mild conditions, simple workup (water-soluble byproduct). | Reagents can be moisture-sensitive. | 75-90% |
| DCC/DMAP Coupling | DCC, DMAP | 0 °C to RT | High yield, mild conditions. | Insoluble DCU byproduct complicates purification. | 70-85% |
| Acyl Chloride | Oxalyl Chloride, Triethylamine | 0 °C to RT | Fast reaction, uses cheaper reagents. | Harsher conditions, potential for side reactions on the amino group, moisture-sensitive intermediate. | 65-80% |
| Fischer Esterification | H₂SO₄ (cat.) | Reflux | Simple, inexpensive. | Ineffective for this substrate, very low to no yield expected. | <10% |
References
- Exploring the Synthesis and Applications of 4-Amino-1,2,5-oxadiazole-3-carbonitrile.
-
Furazan - Wikipedia. Available at: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - NIH. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Available at: [Link]
-
1,2,5-Oxadiazole-3-carboxylic acid, 4-aMino-, Methyl ester - ChemBK. Available at: [Link]
-
4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem. Available at: [Link]
-
Research Progress in Synthesis of Furazan Energetic Compounds and Reaction of Their Derivatives | Semantic Scholar. Available at: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - Frontiers. Available at: [Link]
-
(PDF) Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - ResearchGate. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: [Link]
-
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | C5H7N3O3 | CID 1244576 - PubChem. Available at: [Link]
-
Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - NIH. Available at: [Link]
-
NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation | Request PDF - ResearchGate. Available at: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Available at: [Link]
-
Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC - NIH. Available at: [Link]
-
Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents - njppp. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazoles - ResearchGate. Available at: [Link]
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC - NIH. Available at: [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. Available at: [Link]
-
Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC - NIH. Available at: [Link]
-
Novel 1,3,4-oxadiazole sulfonate/carboxylate flavonoid derivatives: synthesis and biological activity - PubMed. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Furazan - Wikipedia [en.wikipedia.org]
- 3. Research Progress in Synthesis of Furazan Energetic Compounds and Reaction of Their Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
- 5. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Fischer Esterification of Heteroaromatic Acids
Welcome to the technical support center for troubleshooting low conversion rates in the Fischer esterification of heteroaromatic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this fundamental yet often temperamental reaction. Here, we move beyond generic advice to provide in-depth, field-proven insights into the specific hurdles posed by heteroaromatic substrates.
Introduction: Why Heteroaromatic Acids Are a Special Case
The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[1][2] However, when the carboxylic acid is attached to a heteroaromatic ring (e.g., pyridine, furan, thiophene, indole), the reaction's equilibrium and kinetics can be significantly impacted.[3] Heteroatoms introduce a layer of complexity not present with simple aromatic or aliphatic acids, leading to frustratingly low yields and challenging purifications. This guide will dissect these issues and provide actionable solutions.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: My reaction with a pyridinecarboxylic acid is sluggish or fails completely.
Q: I'm trying to esterify nicotinic acid with ethanol using sulfuric acid as a catalyst, but I'm seeing very low conversion even after prolonged reflux. What's going on?
A: This is a classic problem when dealing with nitrogen-containing heteroaromatics like pyridine. The issue stems from the basicity of the pyridine nitrogen.
-
Causality - The "Acid Sink" Effect: The strong acid catalyst (H₂SO₄) will preferentially protonate the basic pyridine nitrogen. This has two detrimental effects:
-
Catalyst Sequestration: The protonated pyridine forms a salt, effectively removing the acid catalyst from the reaction cycle.
-
Substrate Deactivation: The resulting pyridinium salt is highly electron-deficient. This positive charge strongly deactivates the carbonyl group of the carboxylic acid, making it much less electrophilic and therefore less susceptible to nucleophilic attack by the alcohol.
-
dot graph TD { A[Pyridinecarboxylic Acid] -- H+ --> B(Protonated Pyridine); C[H2SO4 Catalyst] -- H+ --> B; B --> D{Deactivated Substrate - Low Reactivity}; style A fill:#F1F3F4,stroke:#5F6368,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,color:#202124 style B fill:#EA4335,stroke:#202124,color:#FFFFFF style D fill:#FBBC05,stroke:#202124,color:#202124 } caption:"Catalyst sequestration and substrate deactivation."
Troubleshooting Protocol:
-
Catalyst Choice is Critical:
-
Brønsted Acids: While standard procedure, strong mineral acids can be problematic. If you must use one, p-Toluenesulfonic acid (p-TsOH) is often a better choice than sulfuric acid as it is a solid, easier to handle, and sometimes gives cleaner reactions due to its lower propensity to cause charring.[4][5]
-
Lewis Acids: Consider using a Lewis acid catalyst such as scandium(III) triflate or zinc chloride.[1][6] Lewis acids activate the carbonyl oxygen without protonating the pyridine ring, thus circumventing the deactivation issue.
-
Heterogeneous Catalysts: Solid acid catalysts, such as certain ion-exchange resins or supported acids, can also be effective and simplify purification.[7][8]
-
-
Reaction Conditions Optimization:
-
Excess Alcohol: Use the alcohol as the solvent to push the equilibrium toward the product side, in accordance with Le Châtelier's principle.[9] A 10-fold excess or greater is recommended.[9]
-
Water Removal: The removal of water is crucial to drive the reaction to completion. A Dean-Stark apparatus is highly effective for this purpose, especially when using a co-solvent like toluene.[1][10]
-
| Catalyst Type | Recommended Catalyst | Typical Loading (mol%) | Key Advantages |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | 5 - 15 | Milder than H₂SO₄, less charring.[4][5] |
| Lewis Acid | Scandium(III) triflate, Zinc Chloride | 1 - 10 | Avoids protonation of the heteroatom.[1][6] |
| Heterogeneous | HND230 solid catalyst | Varies (by weight) | Easy removal by filtration, recyclable.[7][8] |
Issue 2: My reaction with furan-2-carboxylic acid is producing a dark, tarry substance.
Q: I'm attempting to synthesize methyl furan-2-carboxylate. The reaction mixture turns dark brown or black upon heating, and the yield of the desired ester is very low. How can I prevent this?
A: Furan and its derivatives are notoriously sensitive to strong acids. The dark coloration and low yield are indicative of acid-catalyzed polymerization and degradation of the furan ring.
-
Causality - Furan Ring Instability: Under strongly acidic conditions, the furan ring can be protonated, leading to ring-opening and subsequent polymerization or decomposition into other products.[6] This is especially pronounced at elevated temperatures.
dot graph TD { A[Furan-2-carboxylic Acid] -- "H+, Heat" --> B(Ring Protonation); B --> C{Ring Opening}; C --> D[Polymerization/Degradation (Tar)]; style A fill:#F1F3F4,stroke:#5F6368,color:#202124 style B fill:#EA4335,stroke:#202124,color:#FFFFFF style C fill:#FBBC05,stroke:#202124,color:#202124 style D fill:#202124,stroke:#5F6368,color:#FFFFFF } caption:"Acid-catalyzed degradation of furan derivatives."
Troubleshooting Protocol:
-
Milder Reaction Conditions:
-
Alternative Esterification Methods: For acid-sensitive substrates like furan-2-carboxylic acid, it is often best to avoid the harsh conditions of the Fischer esterification altogether.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It proceeds under mild, neutral conditions at room temperature, making it ideal for acid-sensitive molecules.[13]
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar reagent.[12] It is also performed under mild conditions.
-
| Method | Reagents | Temperature | Key Advantage |
| Steglich Esterification | DCC, DMAP | Room Temperature | Mild, neutral conditions; suitable for acid-labile substrates.[13] |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | 0 °C to Room Temp. | Mild conditions, proceeds with inversion of stereochemistry at the alcohol.[12] |
Issue 3: I'm struggling with the workup and purification of my heteroaromatic ester.
Q: I've managed to get a decent conversion for the synthesis of ethyl nicotinate, but the workup is problematic. I'm getting persistent emulsions during the aqueous wash, and I'm not sure how to effectively remove the acid catalyst without hydrolyzing my product.
A: The basicity of the heteroaromatic ring in your product is the primary cause of these workup challenges.
-
Causality - Emulsion Formation and Catalyst Removal:
-
The protonated ester (formed by the acid catalyst) acts as a surfactant, stabilizing the interface between the organic and aqueous layers and leading to the formation of emulsions.[14]
-
Neutralizing the acid catalyst with a strong base can lead to saponification (hydrolysis) of the ester product.
-
Troubleshooting Protocol for Workup and Purification:
-
Initial Quenching:
-
Cool the reaction mixture to room temperature.
-
If a large excess of alcohol was used as the solvent, remove it under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
-
Neutralization and Extraction:
-
Avoid Strong Bases: Do not use strong bases like NaOH or KOH for neutralization, as this will hydrolyze your ester.
-
Bicarbonate Wash: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic solution in a separatory funnel. This will neutralize the acid catalyst, generating CO₂ gas. Caution: Vent the separatory funnel frequently to release the pressure.[15]
-
Breaking Emulsions: If an emulsion forms, there are several techniques to try:
-
Gentle Agitation: Swirl the separatory funnel gently instead of shaking vigorously.[14]
-
Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.[16]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[16]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[17]
-
-
-
Final Purification:
-
After the aqueous washes, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
The crude ester can then be purified by distillation or column chromatography.
-
dot graph TD { subgraph "Workup" A[Reaction Mixture] --> B{Quench & Dilute}; B --> C{Wash with sat. NaHCO3}; C --> D{Separate Layers}; D --> E[Dry Organic Layer]; E --> F[Evaporate Solvent]; end subgraph "Purification" F --> G[Crude Ester]; G --> H{Distillation or Chromatography}; H --> I[Pure Ester]; end style A fill:#F1F3F4,stroke:#5F6368,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,color:#202124 style C fill:#4285F4,stroke:#202124,color:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,color:#202124 style E fill:#F1F3F4,stroke:#5F6368,color:#202124 style F fill:#F1F3F4,stroke:#5F6368,color:#202124 style G fill:#FBBC05,stroke:#202124,color:#202124 style H fill:#34A853,stroke:#202124,color:#FFFFFF style I fill:#34A853,stroke:#202124,color:#FFFFFF } caption:"General workup and purification workflow."
Summary of Key Recommendations
-
For Nitrogen-Containing Heteroaromatics (e.g., Pyridinecarboxylic Acids): Prioritize Lewis acid or heterogeneous catalysts to avoid substrate and catalyst deactivation.
-
For Acid-Sensitive Heteroaromatics (e.g., Furan-2-carboxylic Acid): Employ milder conditions with p-TsOH or, preferably, switch to alternative methods like Steglich or Mitsunobu esterification.
-
General Best Practices: Always use a large excess of the alcohol and ensure efficient removal of water to drive the reaction equilibrium towards the desired ester.
-
Workup and Purification: Use a weak base like sodium bicarbonate for neutralization and be prepared to employ techniques like brine washing or filtration to manage emulsions.
By understanding the unique chemical properties of heteroaromatic acids and applying these targeted troubleshooting strategies, you can significantly improve the success rate of your Fischer esterification reactions.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]
- Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021). Journal of Industrial and Engineering Chemistry.
-
Fischer–Speier esterification - Wikipedia. Available at: [Link]
- Esterification of a drug with a long-chain fatty acid increases its solubility in the oil formulation and its partitioning in the fatty tissues, which further extends the release kinetics. In Taylor & Francis Online.
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: [Link]
-
Reaction conditions and yield of 3 for the esterification using an alcohol - ResearchGate. Available at: [Link]
-
Steglich esterification - Wikipedia. Available at: [Link]
-
Synthesis of racemic nicotine - Chemistry Stack Exchange. Available at: [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. Available at: [Link]
-
Tackling emulsions just got easier - Biotage. (2023). Available at: [Link]
- US Patent 9765045B2 - Esterification of 2,5-furan-dicarboxylic acid. (2017).
- Synthesis of 3-Pyridinecarboxylic Acid Leaf Alcohol Esters and its Application in Cigarette. (2013). Chinese Journal of Tobacco Science & Technology.
- Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. (2025). Current Research in Medical Sciences.
- WO2017019441A1 - Processes for preparing 2,5-furandicarboxylic acid and esters thereof. (2017).
-
Advances in the synthesis of aromatic and heteroaromatic carboxylic acids and their esters | Request PDF - ResearchGate. Available at: [Link]
-
Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals - Chemistry Stack Exchange. (2021). Available at: [Link]
-
Fischer Esterification - Organic Chemistry Portal. Available at: [Link]
-
How to avoid emulsion during liquid-liquid partition with methacrylic acid? - ResearchGate. (2022). Available at: [Link]
-
Preparation method of ethyl nicotinate - Eureka | Patsnap. Available at: [Link]
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst - ResearchGate. (2013). Available at: [Link]
- CN106957262A - A kind of preparation method of ethyl nicotinate - Google P
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018). Available at: [Link]
- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride)
-
P-toluenesulfonic acid – Knowledge and References - Taylor & Francis. Available at: [Link]
- Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts - ResearchG
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (2022). Available at: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
- US Patent 2758999A - Esterification of pyridine carboxylic acids. (1956).
-
Fischer Esterification - University of Houston. Available at: [Link]
-
THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS Presented to the Facility of the Division of Graduate. Available at: [Link]
- New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. (2009). Russian Journal of Applied Chemistry.
- Solvent free esterification reactions using Lewis acids in solid phase c
- A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as C
- US Patent 5907025A - Method for conducting Lewis acid-catalyzed reactions. (1999).
- Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. (2017). Organic Letters.
-
TsOH vs H2SO4 : r/OrganicChemistry - Reddit. (2023). Available at: [Link]
- Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling | Accounts of Chemical Research - ACS Public
- Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygen
- WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google P
- A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (2017). Beilstein Journal of Organic Chemistry.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. (2022).
- A condition-tuned unorthodox approach to indole-3-carboxylic acids and anthranilic acids via carbon atom translocation - Chemical Communic
- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iajpr.com [iajpr.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Page loading... [wap.guidechem.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. biotage.com [biotage.com]
Technical Support Center: Solubility Enhancement for 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Welcome to the technical support guide for enhancing the aqueous solubility of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into biological assays. We provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental setup.
Introduction: Understanding the Solubility Challenge
The compound 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate possesses a molecular architecture that presents a classic solubility dilemma. The core, 4-amino-1,2,5-oxadiazole-3-carboxylic acid, contains polar amino and carboxyl functional groups, which generally favor solubility in polar solvents like water.[1][2] However, the addition of the 2-fluorobenzyl ester group introduces a significant hydrophobic and planar aromatic moiety. This benzyl group drastically reduces the molecule's affinity for water, leading to poor aqueous solubility, a common challenge for many biologically active compounds.[3]
This guide will walk you through systematic approaches to overcome this issue, ensuring reliable and reproducible results in your biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting my experiments. What is the best way to prepare an initial stock solution of this compound?
Answer:
For a compound with predicted low aqueous solubility, the standard industry practice is to create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its powerful solubilizing capacity and compatibility with most in vitro assays at low final concentrations.[3][4]
-
Pre-Weighing: Tare a sterile, chemically resistant microcentrifuge tube (e.g., polypropylene) on a calibrated analytical balance.
-
Aliquot Compound: Carefully weigh out a precise amount of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (e.g., 1 mg). Record the exact mass.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of the compound is approximately 252.2 g/mol .
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example for 1 mg: Volume = 0.001 g / (252.2 g/mol * 0.010 mol/L) = 0.0003965 L = 396.5 µL.
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes to ensure complete dissolution.[5]
-
Visual Confirmation: The final stock solution should be a clear, homogenous liquid with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or assay buffer. What's happening and how can I fix it?
Answer:
This phenomenon, often called "crashing out," is the most common problem encountered with poorly soluble compounds.[6] It occurs when the compound, stable in a high concentration of organic solvent, is rapidly diluted into an aqueous environment where its solubility is much lower. The key is to control the dilution process and, if necessary, modify the final aqueous environment to be more hospitable to the compound.
Below is a decision workflow to troubleshoot this issue, followed by detailed guides.
Caption: Solubility Enhancement Workflow.
The principle of co-solvency involves using a water-miscible solvent to reduce the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic drug.[7] However, for cell-based assays, maintaining low solvent concentrations is critical to avoid cytotoxicity.[8][9]
Step 1: Minimize Final DMSO Concentration First, ensure your final DMSO concentration in the assay is as low as possible, ideally ≤0.5%.[8] High DMSO concentrations can be toxic to cells and can also paradoxically cause aggregation of some compounds.
Step 2: Employ Serial Dilutions Instead of a single large dilution, perform a series of intermediate dilutions in a mixture of your aqueous buffer and DMSO. This gradual reduction in organic solvent concentration can prevent the compound from crashing out.
-
Prepare Intermediate Buffer: Create a 50:50 mixture of your final aqueous assay buffer and DMSO.
-
First Dilution (1:10): Dilute your 10 mM DMSO stock solution 1:10 into the intermediate buffer from Step 1. This gives you a 1 mM solution in 55% DMSO. Vortex gently.
-
Second Dilution (1:10): Dilute the 1 mM intermediate solution 1:10 into your 100% aqueous assay buffer. This yields a 100 µM solution in 5.5% DMSO.
-
Final Dilution: Use this 100 µM solution to make your final working concentrations in the assay plate, ensuring the final DMSO concentration remains below your cell line's tolerance limit (e.g., <0.5%).
Step 3: Consider Alternative Co-Solvents If DMSO alone is insufficient, other co-solvents can be used. Their suitability depends heavily on the specific cell line and assay.
| Co-Solvent | Typical Max Conc. (Cell Assays) | Advantages | Disadvantages |
| DMSO | 0.1% - 0.5%[8] | Excellent solubilizing power. | Can be cytotoxic; may interfere with some assays. |
| Ethanol | 0.1% - 1.0%[9] | Less toxic than DMSO for some cells. | Less effective solubilizer than DMSO. |
| PEG 400 | 0.5% - 1.0% | Low toxicity; can improve stability. | Can be viscous; may not be as effective as DMSO. |
| Glycerol | < 2.0% | Very low toxicity; protein stabilizer.[3] | Can increase viscosity; moderate solubilizing power. |
Critical Note: Always run a "vehicle control" in your assay, containing the same final concentration of the solvent(s) used to dissolve the compound, to account for any effects of the solvent itself.[9]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" that is water-soluble.[10][11] This is an excellent method for increasing solubility while minimizing organic solvent-induced toxicity.[8][12] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and low toxicity.[13]
Caption: Cyclodextrin Inclusion Complex Formation.
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your aqueous assay buffer (e.g., 40% w/v). Warm to 40-50°C to aid dissolution.
-
Prepare Drug Solution: Create a concentrated stock of your compound in a minimal amount of a suitable organic solvent like ethanol or DMSO (e.g., 20-40 mM).
-
Complexation: While vigorously stirring the warm HP-β-CD solution, add the drug stock solution dropwise. The molar ratio of drug to cyclodextrin is critical and may need optimization, but a starting point is often 1:2 to 1:5.
-
Equilibration: Seal the container and allow the mixture to stir at room temperature or 37°C for 24-48 hours to allow for complex formation.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.
-
Quantification & Use: The concentration of the solubilized drug in the filtrate should be determined analytically (e.g., via HPLC-UV or mass spectrometry). This filtered, quantified solution can then be used for your biological assays.
Q3: How can I be sure my compound is truly dissolved and not just a very fine suspension?
Answer:
This is a critical point, as a fine precipitate can lead to highly variable and inaccurate results.
-
Visual Inspection: The most basic check is to hold the solution against a dark background and shine a bright light through it. A true solution will be perfectly clear, while a suspension will exhibit the Tyndall effect (light scattering).
-
Centrifugation: Centrifuge an aliquot of your final working solution at high speed (e.g., >14,000 x g) for 15-30 minutes. If the compound is truly dissolved, the concentration in the supernatant will be unchanged. If it is a suspension, a pellet may form, and the supernatant concentration will decrease.
-
Dynamic Light Scattering (DLS): For a more rigorous analysis, DLS can be used to detect the presence of nanoparticles or aggregates, which would indicate a suspension rather than a true solution.
By systematically applying these troubleshooting guides and validation checks, you can successfully overcome the solubility challenges of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate and generate reliable data in your biological assays.
References
-
Baghdad Science Journal. Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Available from: [Link]
-
Pawar, P., V. Dhavale, and S. Darekar. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." PMC - PubMed Central, 2022. Available from: [Link]
-
Thavornnart, P., et al. "Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties." ACS Omega, 2023. Available from: [Link]
-
Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
-
MDPI. Special Issue : Cyclodextrins in Drug Formulation and Delivery. Available from: [Link]
-
PubChem. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. Available from: [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link]
-
Loftsson, T., and M.E. Brewster. "Cyclodextrins in drug delivery." PubMed, 2005. Available from: [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]
-
Zhang, A., et al. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study." PMC - NIH, 2012. Available from: [Link]
-
ResearchGate. (PDF) Cyclodextrins in drug delivery (Review). Available from: [Link]
-
Ainurofiq, A., et al. "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs." Brieflands, 2021. Available from: [Link]
-
T.L. Adriaenssens, et al. "Considerations regarding use of solvents in in vitro cell based assays." Immunology Letters, 2014. Available from: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Available from: [Link]
-
ResearchGate. (PDF) Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
Al-kassas, R., et al. "Application of cosolvency and cocrystallization approach to enhance acyclovir solubility." PMC - NIH, 2022. Available from: [Link]
-
PubChem. 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester. Available from: [Link]
-
World Journal of Pharmaceutical Research. A REVIEW ON CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE FOR SOLUBILITY ENHANCEMENT. Available from: [Link]
Sources
- 1. CAS 78350-50-2: 4-Amino-1,2,5-oxadiazole-3-carboxylic acid [cymitquimica.com]
- 2. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpbr.in [ijpbr.in]
- 7. wisdomlib.org [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. mdpi.com [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxadiazole Ring Stability in Pharmaceutical Development
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of oxadiazole rings under different pH conditions. As a privileged scaffold in medicinal chemistry, understanding the stability profile of the oxadiazole ring is critical for formulation, preclinical, and clinical success.
Introduction: The Oxadiazole Scaffold - A Double-Edged Sword
Oxadiazoles are five-membered heterocyclic rings that are frequently used as bioisosteric replacements for ester and amide groups to improve metabolic stability and other pharmacokinetic properties.[1][2][3][4] There are four main isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. Of these, the 1,2,4- and 1,3,4-isomers are the most common in drug design due to their synthetic accessibility and relative stability.[1][2][5]
However, the inherent chemical properties that make them useful also render them susceptible to degradation under certain pH conditions, a critical consideration during drug formulation and storage. This guide will walk you through the mechanisms of degradation and provide practical, field-proven advice for assessing and mitigating these stability risks.
Frequently Asked Questions (FAQs)
Q1: Which oxadiazole isomer is the most stable?
Generally, the order of thermodynamic stability for the common isomers is 1,3,4-oxadiazole > 1,2,4-oxadiazole.[1] The 1,2,3-oxadiazole isomer is typically unstable, often existing only as a diazoketone tautomer, while the 1,2,5-isomer (furazan) ring is also highly susceptible to cleavage.[1][5][6] For this reason, the 1,3,4- and 1,2,4-isomers are far more prevalent in medicinal chemistry.[1]
Q2: My 1,2,4-oxadiazole-containing compound is degrading in my formulation. What is the likely optimal pH for stability?
For 1,2,4-oxadiazole derivatives, maximum stability is often observed in a slightly acidic pH range, typically between pH 3 and 5.[7][8] Degradation rates increase significantly in both strongly acidic (pH < 3) and neutral to basic (pH > 5) conditions.[7][8] The exact optimal pH is substituent-dependent and must be determined experimentally.
Q3: Why is my oxadiazole compound stable in dry acetonitrile but degrades when water is present?
This is a classic observation for base-mediated degradation. At higher pH, the degradation mechanism involves a nucleophilic attack on a ring carbon, followed by a proton capture from a proton donor like water to facilitate ring opening.[7][8] In the absence of a proton donor (e.g., in dry acetonitrile), the anionic intermediate can revert to the stable parent compound, thus preventing degradation.[7]
Q4: Are there substituent effects that can influence the stability of the oxadiazole ring?
Yes, substituent effects are significant. Disubstituted 1,2,4-oxadiazoles are much more stable than their mono-substituted counterparts.[1] The electronic nature of the substituents can also play a major role. For instance, attaching strong electron-withdrawing groups like -CF3 or -CHF2 to the ring can make it more susceptible to nucleophilic attack and subsequent hydrolysis, a phenomenon that has been observed in the active site of enzymes like HDAC6.[9][10] Conversely, aryl and perfluoroalkyl groups can enhance the thermal stability of the 1,3,4-oxadiazole ring.[11]
Troubleshooting Guide: pH-Dependent Degradation
This section addresses specific issues you may encounter during your experiments, explaining the underlying causality and providing actionable solutions.
Issue 1: Rapid Degradation Observed Under Low pH (pH < 3) Conditions
-
Symptoms: Your HPLC analysis shows a rapid loss of the parent compound peak with the concurrent appearance of one or more new peaks when the compound is formulated in a strongly acidic buffer (e.g., 0.1 N HCl).
-
Probable Cause: Acid-Catalyzed Hydrolysis. At low pH, the degradation of 1,2,4-oxadiazoles is typically initiated by the protonation of a ring nitrogen (specifically the N-4 atom).[7][8] This protonation activates the adjacent methine carbon, making it highly electrophilic and susceptible to nucleophilic attack by water. The subsequent ring-opening cascade leads to cleavage of the heterocyclic ring, often forming an aryl nitrile and a carboxylic acid or related species as degradation products.[7][8]
Caption: Acid-catalyzed hydrolysis of a 1,2,4-oxadiazole ring.
-
Solution:
-
Confirm the Degradation Profile: Conduct a forced degradation study (see Protocol 1 below) to confirm that the degradation is indeed acid-specific.
-
Adjust Formulation pH: If possible, adjust the formulation pH to the region of maximal stability, which is often between pH 3 and 5.[7][8] Use non-reactive buffers like citrate or acetate to maintain the target pH.
-
Consider Structural Modification: If the molecule must be stable at low pH, medicinal chemistry efforts may be required. This could involve changing the substitution pattern or switching to a more stable 1,3,4-oxadiazole isomer if the structure-activity relationship (SAR) allows.
-
Issue 2: Compound Degrades in Neutral or Basic Formulations (pH > 6)
-
Symptoms: You observe significant degradation of your compound in neutral buffers (e.g., PBS pH 7.4) or under basic conditions (e.g., 0.1 N NaOH). The degradation rate increases as the pH rises.
-
Probable Cause: Base-Mediated Hydrolysis. Under basic or even neutral conditions, the degradation mechanism shifts. It involves a direct nucleophilic attack of a hydroxide ion (or water) on an electron-deficient carbon of the oxadiazole ring.[7][8] This forms an anionic intermediate. In the presence of a proton source like water, this intermediate captures a proton, which facilitates the cleavage of the ring.[7]
Caption: Base-mediated hydrolysis of a 1,2,4-oxadiazole ring.
-
Solution:
-
Buffer Selection: For intravenous formulations intended for physiological pH, degradation can be a major hurdle. If the degradation rate is slow enough, it may be acceptable for a short infusion time. Otherwise, a lyophilized (freeze-dried) product that is reconstituted immediately before use may be necessary.
-
Excipient Screening: The micro-environmental pH created by certain excipients can accelerate degradation.[8] Screen for excipients that either buffer the formulation in a more stable pH range or are inherently non-reactive.
-
Aqueous vs. Non-Aqueous Solvents: As the mechanism requires a proton donor, formulating in a non-aqueous or co-solvent system with minimal water content can dramatically improve stability.[7]
-
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment via Forced Degradation
This protocol provides a self-validating system to determine the pH-stability profile of your oxadiazole-containing compound.
Objective: To identify the pH of maximum stability and characterize degradation pathways under acidic, neutral, and basic conditions.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of your test compound in a suitable organic solvent like acetonitrile (ACN) or methanol. Ensure the compound is fully dissolved.
-
-
Preparation of pH Buffers:
-
Acidic: 0.1 N and 1 N Hydrochloric Acid (HCl).
-
Neutral: Phosphate Buffered Saline (PBS) at pH 7.4.
-
Basic: 0.1 N and 1 N Sodium Hydroxide (NaOH).
-
Intermediate (Optional): Prepare buffers at pH 3, 4, 5, and 6 using standard citrate or acetate buffer systems.
-
-
Incubation:
-
For each pH condition, add a small aliquot of your stock solution to the buffer to achieve a final concentration of ~50-100 µg/mL. The final percentage of organic solvent should be low (<5%) to minimize its effect on the apparent pH.
-
Prepare a "time zero" (T0) sample by immediately quenching the reaction (e.g., by neutralizing and/or diluting with the mobile phase).
-
Incubate the remaining samples at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours). Quench and store them at 2-8°C until analysis.
-
-
Analysis (Stability-Indicating HPLC Method):
-
Analyze all samples using a validated reverse-phase HPLC (RP-HPLC) method with a photodiode array (PDA) detector.[12][13]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid or orthophosphoric acid) is typical.[12]
-
Detection: Monitor at the λmax of the parent compound. The PDA detector is crucial for assessing peak purity and identifying the spectra of new degradation peaks.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.
-
Plot the % remaining vs. time for each pH condition to determine the degradation rate.
-
Identify the pH at which the degradation rate is lowest.
-
Caption: Experimental workflow for a forced degradation pH stability study.
Data Presentation: Example Stability Profile
The following table summarizes hypothetical forced degradation data for a 1,3,4-oxadiazole derivative, illustrating its behavior under various stress conditions.
| Stress Condition | Parameters | % Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 65.3%[14] | Significant degradation, indicating susceptibility to acid-catalyzed hydrolysis. |
| Alkali Hydrolysis | 0.1 N NaOH, 60°C, 24h | 29.4%[14] | Moderate degradation, less pronounced than under acidic conditions for this specific compound. |
| Oxidative | 3% H₂O₂, RT, 24h | 41.6%[14] | Susceptible to oxidation, a separate stability concern. |
| Thermal | 60°C, 24h | 47.6%[14] | Indicates inherent thermal lability, separate from hydrolytic pathways. |
| Photolytic | UV light, RT, 7d | Resistant[14] | Compound is stable to light exposure under these conditions. |
Data is illustrative and adapted from a study on a specific 1,3,4-oxadiazole derivative (Compound A3).[14] Your results will vary based on your molecule's specific structure.
References
-
Hartley, R. F., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3124-33. [Link]
-
ResearchGate. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF. ResearchGate. [Link]
-
Rehman, A. U., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Biological Chemistry, 65(1), 4. [Link]
-
Boström, J., et al. (2018). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(11), 4830-4853. [Link]
-
Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]
-
American Chemical Society. (n.d.). Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]
-
ResearchGate. (2024). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]
-
Thieme. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. [Link]
-
Alam, M. A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]
-
ResearchGate. (n.d.). Oxadiazoles in Medicinal Chemistry | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Force degradation study of compound A3. ResearchGate. [Link]
-
Glomb, T., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
ResearchGate. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
-
Senger, J., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 145(27), 14786-14802. [Link]
-
American Chemical Society. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Publications. [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Thieme E-Journals - Journal of Health and Allied Sciences NU / Full Text [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
Welcome to the technical support center for the microwave-assisted synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your experimental outcomes. As your virtual Senior Application Scientist, I will guide you through the nuances of this powerful synthetic technique, grounding our discussion in established scientific principles and field-proven insights.
The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient method for preparing these valuable heterocycles, offering significant advantages such as dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[4][5][6][7]
This guide is structured to provide direct, actionable solutions to specific problems you may encounter during your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the microwave-assisted synthesis of 1,3,4-oxadiazoles in a question-and-answer format.
Reaction Issues
Question 1: My reaction is not going to completion, or the yield of my 1,3,4-oxadiazole is very low. What are the likely causes and how can I improve it?
Answer:
Low conversion or yield is a frequent challenge. The cause often lies in suboptimal reaction parameters. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Cyclodehydrating Agent: The choice of cyclodehydrating agent is critical. While traditional reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid are effective, they can be harsh.[8][9] Consider milder, modern alternatives. For instance, a polymer-supported Burgess reagent can facilitate rapid and efficient cyclodehydration of 1,2-diacylhydrazines under microwave irradiation.[10]
-
Optimize Microwave Parameters: Microwave synthesis is highly dependent on temperature, power, and time.[1][11]
-
Temperature: Ensure the reaction reaches the optimal temperature for cyclization. For many 1,3,4-oxadiazole syntheses, this is typically in the range of 120-160 °C.[12] A temperature that is too low will result in an incomplete reaction, while one that is too high may lead to decomposition.
-
Power: Use a power setting that allows for a steady and controlled ramp-up to the target temperature. A typical power setting for these reactions is around 300 W.[1]
-
Time: While microwave reactions are fast, an insufficient reaction time will lead to low conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few minutes to around 30 minutes.[10][12]
-
-
Solvent Selection: The choice of solvent is crucial for efficient microwave absorption. Polar solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and ethanol are commonly used and absorb microwave energy effectively.[8][10] In some cases, solvent-free reactions can be highly efficient, as all the microwave energy is directly absorbed by the reactants.[1][11]
-
Base Optimization: For reactions requiring a base, such as those starting from amidoximes and carboxylic acids, the choice and amount of base are critical. Organic bases like N,N-diisopropylethylamine (DIEA) are common.[12]
Question 2: I am observing the formation of significant side products in my reaction mixture. How can I minimize these?
Answer:
Side product formation can complicate purification and reduce the yield of the desired 1,3,4-oxadiazole. Here are some strategies to enhance selectivity:
-
Control of Reaction Temperature: Overheating is a common cause of side reactions and decomposition. Precisely control the reaction temperature using the microwave reactor's internal sensors (infrared or fiber-optic probes).[12]
-
One-Pot, Two-Step Procedures: For syntheses involving multiple steps, such as the reaction of an amidoxime with a carboxylic acid, a one-pot, two-step procedure under microwave irradiation can be beneficial. This involves the in-situ activation of the carboxylic acid followed by the addition of the amidoxime and subsequent cyclization, which can minimize the formation of side products.
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities in the initial reagents can lead to unwanted side reactions.
Work-up and Purification Challenges
Question 3: I am having difficulty purifying my 1,3,4-oxadiazole product. What are some effective purification strategies?
Answer:
Purification can be challenging due to the nature of the product and any remaining starting materials or byproducts. Here are some recommended approaches:
-
Initial Work-up: After the reaction, cool the vessel to room temperature. If a solvent was used, it is typically removed under reduced pressure. The residue can then be partitioned between an organic solvent (like ethyl acetate) and water. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.[12]
-
Recrystallization: For solid products, recrystallization is often a simple and effective purification method. Ethanol is a commonly used solvent for recrystallizing 1,3,4-oxadiazole derivatives.[1][8]
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel is a standard method for purifying organic compounds.[12] The appropriate solvent system for elution will need to be determined, often guided by TLC analysis.
-
Polymer-Supported Reagents: The use of polymer-supported reagents can simplify purification significantly. For example, a polymer-supported Burgess reagent can be easily filtered off after the reaction, often yielding a product that requires minimal further purification.[10]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for 1,3,4-oxadiazoles compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages:[5][6][7]
-
Rate Acceleration: Microwave irradiation can dramatically reduce reaction times from hours to minutes.
-
Higher Yields: Often, microwave synthesis provides higher product yields compared to conventional methods.
-
Increased Purity: The rapid and uniform heating can lead to cleaner reactions with fewer side products.
-
Energy Efficiency: Microwave synthesis is a more energy-efficient "green chemistry" approach.
-
Precise Control: Modern microwave reactors allow for precise control over reaction parameters like temperature and pressure.[1][11]
Q2: What are the common starting materials for the microwave-assisted synthesis of 1,3,4-oxadiazoles?
A2: Several synthetic routes are available. Common starting materials include:
-
Cyclodehydration of 1,2-Diacylhydrazines: This is a very common method where diacylhydrazines are cyclized using a dehydrating agent.[8][10]
-
Oxidative Cyclization of Acylhydrazones: Acylhydrazones, formed from the condensation of acid hydrazides and aldehydes, can be cyclized in the presence of an oxidizing agent.[10]
-
Reaction of Acid Hydrazides with Carboxylic Acids or their Derivatives: This is another widely used approach.[9]
-
From Amidoximes and Carboxylic Acids: This route involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated form.[12]
Q3: How do I choose the right solvent for my microwave reaction?
A3: The ideal solvent for microwave synthesis should have a high dielectric constant to efficiently absorb microwave energy. Polar solvents like DMF, ethanol, and acetonitrile are excellent choices.[8][10] The choice also depends on the solubility of your reactants and the required reaction temperature. In some instances, solvent-free conditions can be employed, which is a greener approach.[1][11]
Q4: Can I scale up my microwave-assisted synthesis of 1,3,4-oxadiazoles?
A4: Yes, microwave synthesis can be scaled up from milligram to larger quantities without significantly altering the reaction parameters.[1][11] However, it's important to use a microwave reactor designed for larger-scale synthesis and to ensure efficient stirring to maintain uniform heating.
Experimental Protocols & Data
Table 1: Comparison of Microwave-Assisted Methods for 1,3,4-Oxadiazole Synthesis
| Protocol Title | Starting Materials | Reagent/Catalyst | Solvent | Microwave Power | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| One-Pot Synthesis from Hydrazides and Aldehydes | Isoniazid, Aromatic Aldehyde | DMF (catalytic) | None | 300 W | 3 min | Not Specified | ~63-77 | [1][10] |
| Oxidative Cyclization of Acylhydrazones | N-Aryl-N'-benzoylhydrazine | Chloramine-T | Ethanol | 300 W | 4 min | Not Specified | - | [1][10] |
| Cyclodehydration of 1,2-Diacylhydrazines | 1,2-Diacylhydrazine | Polymer-Supported Burgess Reagent | - | - | - | - | - | [10] |
| From Amidoximes and Carboxylic Acids | Amidoxime, Carboxylic Acid | HBTU, DIEA | DMF, MeCN, or THF | - | 10-30 min | 120-160 | - | [12] |
Detailed Experimental Protocol: One-Pot Synthesis of 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazoles
This protocol is adapted from a common microwave-assisted procedure.[1]
Materials:
-
Isoniazid (0.01 mole, 1.37 g)
-
Substituted aromatic aldehyde (0.01 mole)
-
N,N-dimethylformamide (DMF) (5 drops)
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine isoniazid (0.01 mole), the aromatic aldehyde (0.01 mole), and DMF (5 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Subject the reaction mixture to microwave irradiation at 300 W. It is advisable to apply the power in intervals (e.g., 30-second intervals) for a total of 3 minutes to ensure controlled heating.
-
After the irradiation is complete, allow the reaction mixture to cool to room temperature.
-
Treat the cooled mixture with ice-cold water to precipitate the product.
-
Filter the resulting solid product.
-
Wash the solid with water.
-
Recrystallize the crude product from ethanol to obtain the purified 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole.
Visualizations
General Workflow for Microwave-Assisted 1,3,4-Oxadiazole Synthesis
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
- Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. (2023). MDPI.
- Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). EurekAlert!.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). Royal Society of Chemistry.
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences.
- Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
- Application Notes and Protocols for Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles. Benchchem.
- Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflamm
- Experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles. Benchchem.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024). Bentham Science.
- A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020).
- Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory. (2012). Journal of Young Pharmacists.
Sources
- 1. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 3. wjarr.com [wjarr.com]
- 4. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 5. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Strategies to avoid hydrolysis of the ester in 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
A Guide to Preventing Ester Hydrolysis
Welcome to the technical support guide for 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule. As Senior Application Scientists, we understand that maintaining the structural integrity of your compound is paramount. A common challenge encountered is the hydrolysis of the benzylic ester linkage, which can lead to reaction failure, product degradation, and purification difficulties.
This guide provides in-depth, field-proven strategies to mitigate and prevent this unwanted side reaction. We will delve into the mechanisms of hydrolysis and offer practical, step-by-step protocols to ensure the stability of your compound during synthesis, workup, purification, and storage.
Frequently Asked Questions (FAQs): Understanding and Preventing Hydrolysis
This section addresses the most common questions regarding the stability of the ester linkage in 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate.
Q1: Why is the ester in this specific molecule susceptible to hydrolysis?
A1: The susceptibility of the ester bond is due to several electronic and structural factors:
-
Ester Functionality: Ester bonds are inherently susceptible to hydrolysis, which is the cleavage of the bond by reaction with water to form a carboxylic acid and an alcohol.[1] This process can be significantly accelerated by the presence of acids or bases.[2][3]
-
Carbonyl Reactivity: The carbonyl carbon of the ester is electrophilic and is the primary site of attack by nucleophiles, such as water or hydroxide ions.
-
Oxadiazole Ring: The 1,2,5-oxadiazole ring is an electron-withdrawing heterocycle. This property can influence the electronic density of the adjacent carboxylate group, potentially affecting its reactivity. Studies on other oxadiazole derivatives show they can be sensitive to pH, with degradation occurring at both low and high pH ranges.[4]
-
Leaving Group Stability: The 2-fluorobenzyl alcohol formed upon hydrolysis is a relatively stable leaving group, which can facilitate the reaction.
Q2: What are the primary mechanisms of hydrolysis I should be aware of?
A2: There are two main catalytic pathways for ester hydrolysis: Acid-Catalyzed and Base-Catalyzed (Saponification).[1][2]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[2] A proton source (H₃O⁺) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[3][5] To prevent hydrolysis under acidic conditions, it is crucial to limit the concentration of water and strong acids.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction.[2][3] A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide (2-fluorobenzylate) leaving group. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, driving the reaction to completion.[3] This pathway is often faster and more problematic than the acid-catalyzed route.
Q3: How does pH control factor into preventing hydrolysis?
A3: pH control is the single most critical factor. Since hydrolysis is catalyzed by both acid and base, maintaining a suitable pH is essential.[6]
-
Optimal pH Range: For similar heterocyclic compounds, maximum stability is often found in a slightly acidic to neutral pH range (approximately pH 3-5).[4] It is crucial to experimentally determine the optimal pH for your specific molecule, but this range is a good starting point.
-
Workup Strategy: During aqueous workups, avoid using strong acids or bases (e.g., HCl, NaOH). Instead, use mild acidic or basic solutions like saturated ammonium chloride (NH₄Cl) or saturated sodium bicarbonate (NaHCO₃) for washes.[7] Always perform these steps at low temperatures (e.g., in an ice bath) to further reduce the hydrolysis rate.[7]
Q4: What role does the choice of solvent play?
A4: The solvent system has a profound impact on ester stability.
-
Water Content: The most direct way to prevent hydrolysis is to minimize or eliminate water.[6] Use anhydrous solvents whenever possible, especially for reactions and long-term storage.
-
Solvent Polarity: The rate of hydrolysis can be influenced by the polarity of the solvent medium.[8][9] In aqueous-organic mixtures, increasing the proportion of the organic co-solvent (like ethanol or dioxane) generally decreases the rate of alkaline hydrolysis.[8][9]
-
Aprotic vs. Protic Solvents: Whenever feasible, prefer aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) over protic solvents (e.g., Methanol, Ethanol), as protic solvents can participate in the hydrolysis reaction.
Q5: Can I use protecting groups if I need to expose the molecule to harsh conditions?
A5: Yes. If a synthetic step requires strongly basic or acidic conditions, the carboxylate moiety itself can be masked using a more robust protecting group. However, this would require re-synthesis. In the context of the existing molecule, the 2-fluorobenzyl ester is the protecting group for the carboxylic acid. If this group is too labile, a different ester with more steric hindrance (e.g., a tert-butyl ester) might be considered during the initial design of the synthesis.[10][11] Tert-butyl esters are generally stable to base but are readily cleaved by acid.[10] Benzyl esters are typically removed by hydrogenolysis.[10]
Troubleshooting Guide: Hydrolysis Detected
This guide helps you diagnose and resolve issues when you suspect or have confirmed that hydrolysis is occurring.
| Observation / Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of ester product; presence of 4-amino-1,2,5-oxadiazole-3-carboxylic acid in LC-MS or NMR. | Unwanted hydrolysis during the reaction workup. | 1. Lower the Temperature: Perform all aqueous washes and extractions at 0-5 °C.[7]2. Use Milder Reagents: Replace strong acids/bases (HCl, NaOH) with buffered or milder solutions (sat. aq. NaHCO₃, sat. aq. NH₄Cl).3. Minimize Contact Time: Do not let aqueous and organic layers sit together for extended periods. Separate layers promptly.[7] |
| Compound degrades during storage in solution. | Presence of residual water or acid/base in the solvent. | 1. Use Anhydrous Solvents: Store the compound in a solution made from high-purity, anhydrous solvent.2. Store Under Inert Gas: Purge the vial with Argon or Nitrogen before sealing to displace moisture and air.3. Solid-State Storage: If possible, remove the solvent completely and store the compound as a dry solid at low temperatures (-20 °C). |
| Hydrolysis occurs during column chromatography. | The silica gel is acidic and contains adsorbed water, which can catalyze hydrolysis on the column. | 1. Neutralize Silica Gel: Prepare a slurry of silica gel in your eluent containing 1% triethylamine (Et₃N) to neutralize acidic sites. Then, pack the column as usual.2. Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.3. Minimize Run Time: Use a faster flow rate or gradient elution to reduce the compound's residence time on the column. |
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common procedures where hydrolysis is a significant risk.
Protocol 1: pH-Controlled Aqueous Workup
This protocol describes a workup procedure designed to isolate the ester product while minimizing hydrolytic decomposition.
-
Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Then, place the reaction flask in an ice-water bath for at least 15 minutes.
-
Quench Reaction (If Applicable): Slowly add a cold, weak acid (e.g., saturated aq. NH₄Cl) or weak base (e.g., saturated aq. NaHCO₃) to quench any reactive reagents. Monitor for any gas evolution or temperature changes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Aqueous Washes:
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like Na₂SO₄ or MgSO₄.[7] Swirl the flask; add agent until it no longer clumps.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Importantly, use a low-temperature water bath (≤ 30 °C) to prevent thermal degradation.
-
Final Product: Immediately place the isolated crude product under a high vacuum to remove residual solvent and store it under an inert atmosphere at low temperature.
Protocol 2: Handling and Storage for Maximum Stability
Proper handling and storage are crucial for preventing degradation over time.
-
Solid Storage (Preferred):
-
Ensure the compound is fully dried under a high vacuum to remove all traces of solvent.
-
Transfer the solid to a clean, dry vial.
-
Backfill the vial with an inert gas (Argon or Nitrogen).
-
Seal the vial tightly with a Teflon-lined cap.
-
Wrap the cap area with parafilm for an extra barrier against moisture.
-
Store the vial in a desiccator at -20 °C.
-
-
Solution Storage (If Necessary):
-
Use only high-purity, anhydrous solvents (e.g., from a solvent purification system or a freshly opened Sure/Seal™ bottle).
-
Prepare the solution under an inert atmosphere.
-
Store in a vial with a PTFE/silicone septum cap for easy, anhydrous access via syringe.
-
Store at -20 °C. Avoid repeated freeze-thaw cycles.
-
References
- P. S. Radhakrishnamurti & P. C. Patro. (n.d.). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Journal of the Indian Chemical Society.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Slideshare. (n.d.). acid base catalysed Ester hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
All chemistry. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. Retrieved from [Link]
-
Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Retrieved from [Link]
-
Scribd. (n.d.). Hydrolysis Types and Protection of Drugs Against Hydrolysis. Retrieved from [Link]
-
RJPN. (2023, May 2). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. Retrieved from [Link]
- Nair, P. M., & Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 32(2), 85-102.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, October 18). Sonication effects on ester hydrolysis in alcohol-water mixtures. Retrieved from [Link]
-
ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Retrieved from [Link]
-
Quora. (2017, September 2). How to prevent hydrolysis in a drug. Retrieved from [Link]
-
PubMed. (n.d.). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Retrieved from [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. rjpn.org [rjpn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vivo Validation of Novel Oxadiazole Derivatives
Introduction: Bridging the Gap from Benchtop to Bedside
The oxadiazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. This five-membered heterocycle is a privileged structure, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][2][3][4] However, the journey from a promising hit in an in vitro screen to a viable clinical candidate is fraught with challenges. In vivo validation represents a critical, non-negotiable step in this process, providing the first glimpse of a compound's true therapeutic potential and its behavior within a complex biological system.
This guide offers a framework for researchers, scientists, and drug development professionals on how to rigorously validate the biological activity of novel oxadiazole derivatives in vivo. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring that each study is a self-validating system. By integrating established models, comparative analysis against gold-standard treatments, and a deep understanding of the underlying biological pathways, we can generate the robust, high-quality data necessary to advance these promising molecules through the drug discovery pipeline.
Section 1: In Vivo Validation of Anticancer Activity
The antiproliferative properties of oxadiazole derivatives are a major focus of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[5][6][7][8] The in vivo assessment of these compounds is crucial to determine their efficacy in a more clinically relevant setting.
Mechanistic Considerations and Model Selection
Oxadiazole derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDACs), disruption of microtubule polymerization, and modulation of key signaling pathways such as VEGFR-2.[5][7] Understanding the putative mechanism of action is paramount as it informs the selection of the most appropriate in vivo model.
Causality in Model Selection: The choice between a xenograft model (human tumor cells implanted in immunocompromised mice) and a syngeneic model (murine tumor cells in immunocompetent mice) is a critical decision.
-
Xenograft Models: These are the workhorses for testing compounds against human-derived cancers.[9][10] They are particularly useful when the target of the oxadiazole derivative is human-specific. The use of patient-derived xenografts (PDX) is becoming increasingly common as they are believed to better recapitulate the heterogeneity and microenvironment of human tumors.
-
Syngeneic Models: If the therapeutic goal is to engage the host immune system, a syngeneic model is essential. This is particularly relevant for compounds that may act as immunomodulators in addition to their direct cytotoxic effects.
Experimental Workflow: Human Lung Cancer Xenograft Model
The following workflow provides a comprehensive approach to assessing the in vivo anticancer efficacy of a novel oxadiazole derivative (designated "Oxa-123") compared to a standard-of-care chemotherapeutic, Doxorubicin.
Caption: Workflow for in vivo anticancer efficacy testing.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating controls and monitoring parameters to ensure data integrity.
-
Animal Model: Female NSG (NOD scid gamma) mice, 6-8 weeks old.
-
Cell Culture and Implantation: A549 human lung carcinoma cells are cultured under standard conditions. A suspension of 5 x 10⁶ cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.[9][11]
-
Tumor Growth and Randomization: Tumors are measured with digital calipers up to three times a week, and tumor volume is calculated using the formula: (Length x Width²) / 2. When tumors reach a volume of 70-150 mm³, mice are randomized into treatment cohorts (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, orally)
-
Group 2: Novel Oxadiazole (Oxa-123), e.g., 20 mg/kg, orally, once daily
-
Group 3: Doxorubicin, e.g., 5 mg/kg, intravenously, once weekly
-
-
Monitoring:
-
Efficacy: Tumor volumes are measured three times per week.
-
Toxicity: Animal body weight is recorded three times per week. Any signs of morbidity (e.g., lethargy, ruffled fur) are noted.
-
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). At necropsy, tumors are excised and weighed. Key organs (liver, spleen, kidneys) may be collected for histopathological analysis to assess toxicity.
Data Presentation and Comparative Analysis
All quantitative data should be summarized for clear comparison.
Table 1: Comparative Efficacy and Toxicity of Oxa-123
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1450 ± 120 | - | +2.5 ± 1.0 |
| Oxa-123 | 20 mg/kg, PO, QD | 580 ± 75 | 60 | -1.8 ± 0.9 |
| Doxorubicin | 5 mg/kg, IV, QW | 495 ± 60 | 66 | -8.5 ± 1.5 |
SEM: Standard Error of the Mean; PO: Per os (oral); QD: Quaque die (once a day); IV: Intravenous; QW: Quaque week (once a week).
This table provides an at-a-glance comparison of the novel compound's performance against the vehicle and a gold-standard treatment, balancing efficacy (Tumor Growth Inhibition) with a key toxicity indicator (Body Weight Change).
Section 2: In Vivo Validation of Anti-inflammatory Activity
Many oxadiazole derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or modulation of pro-inflammatory cytokines.[12][13][14][15]
Mechanistic Insights and Model Selection
The carrageenan-induced paw edema model in rats is a classic, highly reproducible, and widely accepted acute inflammation model.[16][17][18] It is particularly useful for screening novel non-steroidal anti-inflammatory drugs (NSAIDs). The inflammatory response in this model is biphasic. The early phase (first 1-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is primarily driven by prostaglandins, making it an excellent model to test inhibitors of prostaglandin synthesis.[16][19]
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (150-180 g). Animals are fasted overnight before the experiment.
-
Treatment Groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 1% Tween 80 in saline, orally)
-
Group 2: Novel Oxadiazole (Oxa-456), e.g., 10 mg/kg, orally
-
Group 3: Indomethacin (Standard Drug), 10 mg/kg, orally
-
-
Procedure:
-
The test compounds or vehicle are administered orally.
-
One hour after administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[16][17]
-
The paw volume is measured immediately after carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[19]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:
-
% Inhibition = [1 - (Vt / Vc)] x 100
-
Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
-
Data Presentation and Comparative Analysis
Table 2: Comparative Anti-inflammatory Activity of Oxa-456
| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{% Inhibition of Paw Edema (Mean ± SEM)} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | Oxa-456 | 10 | 25.5 ± 2.1 | 38.2 ± 3.5 | 55.4 ± 4.8* | 48.1 ± 4.2* | 40.3 ± 3.9 | | Indomethacin | 10 | 30.1 ± 2.5 | 45.7 ± 4.0 | 62.8 ± 5.1* | 56.2 ± 4.9* | 45.5 ± 4.1 |
*p < 0.05 compared to vehicle control.
This time-course analysis demonstrates the onset and duration of the anti-inflammatory effect, allowing for a direct comparison of the novel compound's potency and pharmacodynamics against a well-established NSAID.[12][20][21]
Section 3: In Vivo Validation of Anticonvulsant Activity
The central nervous system (CNS) activity of oxadiazole derivatives, particularly their anticonvulsant potential, is another significant area of investigation.[22][23][24]
Rationale for Standardized Models
Two of the most widely used and predictive preclinical models for anticonvulsant activity are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[22][23]
-
MES Test: This model is highly predictive of compounds effective against generalized tonic-clonic seizures. The endpoint is the abolition of the hind limb tonic extension phase.[25][26]
-
scPTZ Test: This model is predictive of agents effective against absence seizures. It induces clonic seizures by blocking GABA-A receptor-mediated inhibition.[22][23]
Detailed Experimental Protocol: MES and scPTZ Screens
-
Animals: Male Swiss albino mice (20-25 g).
-
Treatment Groups (n=8 per group):
-
Group 1: Vehicle Control
-
Group 2: Novel Oxadiazole (Oxa-789), e.g., 30 mg/kg, intraperitoneally (i.p.)
-
Group 3: Phenytoin (Standard for MES), 25 mg/kg, i.p.
-
Group 4: Ethosuximide (Standard for scPTZ), 150 mg/kg, i.p.
-
-
Procedure:
-
MES Test: 30 minutes after drug administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes. Mice are observed for the presence or absence of the hind limb tonic extension. Protection is defined as the absence of this phase.
-
scPTZ Test: 30 minutes after drug administration, PTZ (e.g., 85 mg/kg) is injected subcutaneously. Animals are observed for 30 minutes, and the absence of clonic seizures lasting for at least 5 seconds is considered protection.
-
-
Neurotoxicity Screen (Rotarod Test): To assess for undesirable motor impairment, mice are placed on a rotating rod (e.g., 6 rpm) at 30 minutes post-treatment. The inability of a mouse to remain on the rod for a predetermined time (e.g., 1 minute) indicates neurotoxicity.[22]
Data Presentation and Comparative Analysis
Table 3: Comparative Anticonvulsant Profile of Oxa-789
| Treatment Group | Dose (mg/kg, i.p.) | % Protection in MES Test | % Protection in scPTZ Test | % Neurotoxicity (Rotarod) |
| Vehicle Control | - | 0 | 0 | 0 |
| Oxa-789 | 30 | 87.5 | 75.0 | 12.5 |
| Phenytoin | 25 | 100 | 0 | 25.0 |
| Ethosuximide | 150 | 0 | 100 | 0 |
This data provides a clear profile of the novel compound's activity. In this example, Oxa-789 shows a broad spectrum of activity against both tonic-clonic and absence seizure models, with a favorable neurotoxicity profile compared to Phenytoin.
Section 4: Essential Considerations for Robust In Vivo Studies
Pharmacokinetics and ADME/Tox
A critical aspect of in vivo validation is understanding the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[27] Preliminary pharmacokinetic (PK) studies can inform dosing regimens and help interpret efficacy data. Early toxicology assessments, such as monitoring liver enzymes or conducting histopathology on key organs, are crucial for identifying potential safety liabilities.[28][29][30][31]
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to, ensuring that the minimum number of animals are used to obtain statistically significant data and that any potential for animal suffering is minimized.
Conclusion
The in vivo validation of novel oxadiazole derivatives is a multifaceted process that demands rigorous experimental design, careful model selection, and objective comparison against established standards. By grounding our studies in a deep understanding of the underlying biology and adhering to the principles of scientific integrity, we can effectively bridge the gap between promising in vitro data and the development of new, life-changing therapeutics. This guide provides a foundational framework, but it is the thoughtful application and adaptation of these principles by the dedicated researcher that will ultimately unlock the full therapeutic potential of the versatile oxadiazole scaffold.
References
-
Vaidya, A., Jain, S., Jain, P., Jain, P., Tiwari, N., Jain, R., Jain, R., Jain, A. K., & Agrawal, R. K. (2016). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(10), 825-845. [Link]
-
ResearchGate. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [Link]
-
Ingenta Connect. (2016). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(10), 825-845. [Link]
-
ResearchGate. (2022). A Review on Oxadiazole derivatives and their Biological activities. [Link]
-
Pakistan Journal of Zoology. (2022). In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide hybrids. [Link]
-
MDPI. (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. [Link]
-
Semantic Scholar. (n.d.). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. [Link]
-
PubMed. (2020). Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
National Institutes of Health (NIH). (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]
-
PubMed. (2016). In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings. [Link]
-
Bentham Science. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. [Link]
-
Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. [Link]
-
Thieme Connect. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. [Link]
-
National Institutes of Health (NIH). (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. [Link]
-
PubMed. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]
-
Bio-protocol. (n.d.). Carrageenan paw edema. [Link]
-
Ingenta Connect. (2013). Synthesis and Evaluation of In Vivo Anticonvulsant Activity of 2,5- Disubstituted-1,3,4-Oxadiazole Derivatives. [Link]
-
MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]
-
American Society for Microbiology. (2009). In Vivo Antibacterial Activity of Vertilmicin, a New Aminoglycoside Antibiotic. [Link]
-
Anticancer Research. (2016). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]
-
ACS Publications. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
-
The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]
-
ResearchGate. (2025). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. [Link]
-
Anticancer Research. (2016). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]
-
National Institutes of Health (NIH). (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. [Link]
-
PubMed Central. (2022). Biological activity of oxadiazole and thiadiazole derivatives. [Link]
-
National Institutes of Health (NIH). (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]
-
MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]
-
Asian Journal of Pharmaceutical Research. (2023). In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. [Link]
-
National Institutes of Health (NIH). (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
MDPI. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
Trends in Sciences. (2023). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. [Link]
-
YouTube. (2023). in vivo general toxicology studies. [Link]
-
ResearchGate. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. [Link]
Sources
- 1. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide hybrids - ProQuest [proquest.com]
- 13. jchemrev.com [jchemrev.com]
- 14. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches | Semantic Scholar [semanticscholar.org]
- 15. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. banglajol.info [banglajol.info]
- 21. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]
- 24. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 25. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 26. ingentaconnect.com [ingentaconnect.com]
- 27. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences [tis.wu.ac.th]
- 28. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 29. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Oxadiazole Analogs in Biological Assays
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The oxadiazole nucleus, a versatile five-membered heterocycle, is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated oxadiazole analogs, leveraging experimental data to elucidate the profound impact of fluorination on their performance in various biological assays. For researchers, scientists, and drug development professionals, understanding this "fluorine advantage" is critical for the rational design of next-generation therapeutic agents.
The Rationale for Fluorination: More Than Just an Atomic Swap
The introduction of fluorine into a molecular structure is far from a simple substitution; it is a strategic decision rooted in the unique physicochemical properties of this highly electronegative element. Fluorination can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3] By blocking sites susceptible to metabolic oxidation, fluorine can enhance a drug's half-life and bioavailability. Furthermore, the strong carbon-fluorine bond can alter the electronic properties of the entire molecule, potentially leading to more potent and selective interactions with target enzymes or receptors. This guide will explore these principles through the lens of direct comparative studies.
Comparative Efficacy in Biological Assays: A Data-Driven Analysis
The following sections present a quantitative comparison of fluorinated and non-fluorinated oxadiazole analogs across key biological assays. The data is summarized in clear, structured tables to facilitate direct comparison.
Anticancer Activity: A Clear Enhancement in Potency
In the realm of oncology, the development of potent and selective cytotoxic agents is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. The data below showcases a direct comparison of a fluorinated oxadiazole analog and its non-fluorinated parent compound against several human cancer cell lines.
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. |
| Fluorinated Analog (35a) | MCF-7 (Breast) | 22.1 | Non-Fluorinated (35b) | 30.2 |
| SaOS-2 (Osteosarcoma) | 19.0 | Non-Fluorinated (35b) | 39.0 | |
| K562 (Leukemia) | 15.0 | Non-Fluorinated (35b) | 29.4 |
Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Oxadiazole Analogs. The data clearly indicates that the fluorinated analog (35a) exhibits significantly lower IC₅₀ values, demonstrating a marked increase in cytotoxic potency against all tested cancer cell lines compared to its non-fluorinated counterpart (35b).
Enzyme Inhibition: A Case Study in PERK Inhibition
The ability of small molecules to selectively inhibit specific enzymes is a cornerstone of targeted therapy. The following data presents a comparative study of a fluorinated and a non-fluorinated analog in an enzyme inhibition assay against Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a key enzyme in the unfolded protein response.
| Compound | Target Enzyme | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) of Ref. |
| Fluorinated Analog (24a) | PERK | 0.8 | Non-Fluorinated Analog | 2.5 |
Table 2: Comparative PERK Enzyme Inhibition. The fluorinated analog (24a) demonstrates a threefold increase in inhibitory potency against PERK compared to its non-fluorinated counterpart, highlighting the significant impact of fluorination on enzyme-inhibitor interactions.[4]
Antimicrobial Activity: The Potential for Enhanced Efficacy
While a direct comparative study with a non-fluorinated analog was not available in the reviewed literature, the following data on fluorinated oxadiazole derivatives demonstrates their potent antimicrobial activity against various bacterial strains. This suggests that fluorination is a promising strategy for developing new antimicrobial agents.
| Compound | Target Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Ref. |
| Fluorinated Analog (1c) | B. cereus FM314 | 0.03907 | - | - |
| Fluorinated Analog (1d) | B. cereus FM314 | 0.03907 | - | - |
| Fluorinated Analog (1i) | B. cereus FM314 | 0.03907 | - | - |
| Fluorinated Analog (1j) | B. cereus FM314 | 0.03907 | - | - |
| Fluorinated Analog (1n) | B. cereus FM314 | 0.03907 | - | - |
Table 3: Antimicrobial Activity of Fluorinated Oxadiazole Derivatives. The presented fluorinated oxadiazole amides exhibit potent inhibitory effects against Bacillus cereus.[5]
Experimental Protocols: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of the presented findings, detailed step-by-step methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Screening
This protocol outlines the procedure for determining the cytotoxic effects of oxadiazole analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, SaOS-2, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (fluorinated and non-fluorinated oxadiazole analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the oxadiazole analogs against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for antimicrobial susceptibility testing.
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of oxadiazole analogs against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
96-well plates
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., for colorimetric or fluorometric readout)
-
Microplate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Add the diluted compounds to the wells of a 96-well plate. Add the enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific duration.
-
Reaction Termination and Detection: Stop the reaction (if necessary) and add the detection reagent.
-
Signal Measurement: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Caption: General workflow for an enzyme inhibition assay.
Conclusion: The Strategic Value of Fluorination in Oxadiazole-Based Drug Discovery
The comparative data presented in this guide unequivocally demonstrates that the incorporation of fluorine into the oxadiazole scaffold can lead to a significant enhancement of biological activity. In both anticancer and enzyme inhibition assays, the fluorinated analogs consistently outperformed their non-fluorinated counterparts. This "fluorine advantage" can be attributed to the unique ability of fluorine to modulate key molecular properties, leading to improved potency and potentially more favorable pharmacokinetic profiles. For researchers in the field of drug discovery, these findings underscore the importance of considering fluorination as a strategic tool in the design and optimization of novel oxadiazole-based therapeutic agents. The provided experimental protocols offer a solid foundation for conducting reproducible and reliable comparative studies, paving the way for the development of the next generation of innovative medicines.
References
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. (2024-06-19). [Link]
-
1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021-04-07). [Link]
-
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (2024-06-05). [Link]
-
Comparative studies of novel oxadiazole derivative having chiral center and their anti-microbial activities | Request PDF. ResearchGate. (2025-08-06). [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (2022-04-08). [Link]
-
Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study. PubMed. [Link]
-
Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents | ACS Omega. ACS Publications. (2021-11-09). [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. ResearchGate. (2025-07-08). [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC - PubMed Central. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2025-10-15). [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. NIH. [Link]
-
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. MDPI. (2022-11-01). [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives | Request PDF. ResearchGate. (2022-05-07). [Link]
Sources
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-1,2,5-Oxadiazole-3-Carboxylate Derivatives
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-amino-1,2,5-oxadiazole-3-carboxylate derivatives. Drawing upon established synthetic methodologies and biological evaluation protocols for analogous heterocyclic systems, we present a comparative framework to inform the rational design of novel therapeutic agents.
The 1,2,5-oxadiazole (furazan) ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The specific substitution pattern of a 4-amino and a 3-carboxylate group offers rich opportunities for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. While direct and comprehensive SAR studies on this exact scaffold are nascent, a wealth of data from structurally related oxadiazole isomers allows for the extrapolation of key SAR principles. This guide will synthesize this information to provide a predictive framework for researchers in the field.
I. Synthetic Strategies: Building the Core and its Analogs
The synthetic accessibility of 4-amino-1,2,5-oxadiazole-3-carboxylate derivatives is crucial for extensive SAR studies. The core scaffold, ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, serves as a key intermediate.[1][2] Subsequent modifications of the amino and ester functionalities allow for the exploration of chemical space.
A. Synthesis of the Core Scaffold
A plausible synthetic route, based on established methods for similar heterocyclic systems, is outlined below. The initial step involves the synthesis of the carboxylic acid precursor, 4-amino-1,2,5-oxadiazole-3-carboxylic acid.[3]
Caption: Synthetic workflow for the core scaffold.
B. Diversification of the Scaffold
From the core ester, two primary vectors for modification exist: the 4-amino group and the 3-carboxylate group.
-
N-Acylation of the Amino Group: The amino group can be readily acylated with various acyl chlorides or activated carboxylic acids to introduce a wide range of substituents. A general procedure involves reacting the core ester with an appropriate acylating agent in the presence of a base.[4]
-
Amidation of the Carboxylate Group: The ester can be converted to a primary amide via reaction with ammonia.[3] This primary amide can then be further functionalized. Alternatively, direct amidation of the carboxylic acid precursor with a diverse set of amines can be achieved using standard peptide coupling reagents.
II. Comparative Biological Evaluation: Establishing a Baseline
To establish meaningful SAR, a standardized set of biological assays is paramount. Based on the known activities of related oxadiazole derivatives, primary screening should focus on anticancer and antimicrobial activities.
A. Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a widely used primary screen for potential anticancer agents.[5][6][7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
Sources
- 1. Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | C5H7N3O3 | CID 1244576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of carboxyimidamide-substituted benzo[ c ][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania don ... - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00119F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Silico Correlation of Novel Heterocyclic Compound Activity
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. Heterocyclic compounds, a cornerstone of medicinal chemistry, represent a vast and diverse chemical space with immense therapeutic potential.[1][2] However, the traditional path of synthesizing and screening large libraries of these compounds is both time-consuming and resource-intensive. The integration of computational (in silico) methods with traditional wet-lab (in vitro) experiments offers a powerful paradigm to streamline this process, enabling a more rational and efficient approach to drug design.[3][4] This guide provides an in-depth technical comparison of in vitro and in silico methodologies for evaluating the activity of novel heterocyclic compounds, with a focus on establishing a robust correlation between the two.
The core principle behind this integrated approach is the creation of a feedback loop: in silico models predict the activity of novel compounds, which are then synthesized and tested in vitro. The experimental data, in turn, is used to refine and validate the computational models, leading to a more accurate and predictive drug discovery engine.[5][6] This guide will delve into the practical aspects of this synergy, providing detailed experimental protocols, data interpretation strategies, and a framework for correlating the findings from these two complementary worlds.
In Vitro Evaluation: Grounding Predictions in Biological Reality
In vitro assays are the bedrock of early-stage drug discovery, providing the first tangible evidence of a compound's biological activity. These experiments, conducted in a controlled laboratory setting outside of a living organism, are essential for validating the predictions generated by in silico models.[7] The choice of assay is dictated by the therapeutic target and the desired biological effect. For the purpose of this guide, we will focus on two widely used in vitro assays: a cytotoxicity assay to assess the anti-cancer potential of novel heterocyclic compounds and an enzyme inhibition assay to determine their potency against a specific molecular target.
Experimental Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a cornerstone for preliminary anticancer screening.[8][9][10]
Causality Behind Experimental Choices:
-
Choice of Cell Line: The selection of a cancer cell line (e.g., HeLa, HepG2) is critical and should be relevant to the type of cancer being targeted.
-
Compound Concentration Range: A serial dilution of the test compounds is used to determine the concentration at which they inhibit cell growth by 50% (IC50), a key measure of potency.
-
Incubation Time: The incubation period (e.g., 24, 48, or 72 hours) is chosen to allow sufficient time for the compounds to exert their cytotoxic effects.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel heterocyclic compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Experimental Protocol 2: Enzyme Inhibition Assay
Enzyme inhibition assays are fundamental for understanding the mechanism of action of a drug and for quantifying its potency against a specific molecular target.[11][12][13] The design of the assay depends on the enzyme and the substrate being used.
Causality Behind Experimental Choices:
-
Enzyme and Substrate Selection: The choice of enzyme and substrate is based on the therapeutic target of interest.
-
Inhibitor Concentrations: A range of inhibitor concentrations is tested to determine the IC50 value.
-
Kinetic Analysis: By varying both substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive) can be determined.[14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and the heterocyclic compound (inhibitor) in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, inhibitor at various concentrations, and the enzyme. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Data Presentation: In Vitro Activity of Novel Heterocyclic Compounds
The results from in vitro assays are typically summarized in a table to allow for easy comparison of the activity of different compounds.
| Compound ID | Heterocyclic Core | Cytotoxicity (HeLa) IC50 (µM) | Target Enzyme Inhibition IC50 (µM) |
| HET-001 | Pyrazole | 15.2 | 8.5 |
| HET-002 | Imidazole | 25.8 | 12.3 |
| HET-003 | Triazole | 5.1 | 2.4 |
| HET-004 | Oxadiazole | > 50 | 35.7 |
| HET-005 | Pyrimidine | 8.9 | 4.1 |
Table 1: Hypothetical in vitro activity data for a series of novel heterocyclic compounds.
In Silico Modeling: Predicting Activity in the Digital Realm
In silico methods use computational approaches to predict the biological activity and physicochemical properties of molecules.[3][4][6] These techniques are instrumental in prioritizing compounds for synthesis and in vitro testing, thereby accelerating the drug discovery process.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16][17] In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to a protein target.
Interpreting the Results:
-
Docking Score: This value represents the binding affinity, with more negative scores generally indicating a stronger predicted interaction.
-
Binding Pose: The 3D orientation of the ligand in the protein's active site reveals key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[18][19][20] These models can be used to predict the activity of new, unsynthesized compounds.
Best Practices for QSAR Modeling:
-
Data Quality: The accuracy of a QSAR model is highly dependent on the quality and diversity of the input data.
-
Model Validation: It is crucial to validate the predictive power of a QSAR model using both internal (e.g., cross-validation) and external validation sets.[21][22]
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to assess the drug-like properties of compounds at an early stage.[23][24][25] Poor ADMET properties are a major cause of drug failure in clinical trials.[26][27]
Data Presentation: In Silico Predictions for Novel Heterocyclic Compounds
The results from in silico modeling can be tabulated to facilitate comparison with in vitro data.
| Compound ID | Docking Score (kcal/mol) | Predicted Activity (QSAR) pIC50 | Predicted ADMET Risk (0-5) |
| HET-001 | -8.2 | 6.1 | 1 |
| HET-002 | -7.5 | 5.9 | 0 |
| HET-003 | -9.8 | 6.7 | 1 |
| HET-004 | -5.1 | 4.8 | 2 |
| HET-005 | -9.1 | 6.5 | 0 |
Table 2: Hypothetical in silico prediction data for the same series of novel heterocyclic compounds.
Correlating In Vitro and In Silico Results: Forging a Predictive Alliance
The ultimate goal of integrating in vitro and in silico approaches is to establish a strong correlation between them. A robust correlation provides confidence in the predictive power of the in silico models, allowing for a more targeted and efficient drug discovery process.[28][29][30]
Statistical Analysis
Various statistical methods can be used to assess the correlation between in vitro and in silico data. A common approach is to perform a linear regression analysis, plotting the in vitro activity (e.g., pIC50) against the in silico predictions (e.g., docking score). The coefficient of determination (R²) is a key metric, with a value closer to 1 indicating a stronger correlation.
Challenges in Correlation:
It is important to acknowledge that a perfect correlation is rarely achieved.[31][32][33][34] Discrepancies can arise from:
-
Simplifications in In Silico Models: Computational models are approximations of complex biological systems.
-
Off-Target Effects in In Vitro Assays: A compound may exhibit cytotoxicity due to mechanisms other than the intended target.
-
Experimental Variability: In vitro assays are subject to inherent experimental noise.
Despite these challenges, a statistically significant correlation can provide invaluable guidance for lead optimization.
Conclusion: An Integrated Future for Heterocyclic Drug Discovery
The synergy between in vitro and in silico methodologies represents a paradigm shift in the discovery of novel heterocyclic compounds. By leveraging the predictive power of computational models and validating these predictions with robust experimental data, researchers can navigate the vast chemical space of heterocycles with greater precision and efficiency. This integrated approach not only accelerates the identification of promising drug candidates but also fosters a deeper understanding of the molecular interactions that govern their biological activity. As both computational power and experimental techniques continue to advance, the correlation between the digital and the biological will undoubtedly become even more seamless, paving the way for the next generation of innovative therapeutics.
References
-
Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?[Link]
-
Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. [Link]
-
Digital Chemistry. Predict ADMET Properties with Proprietary Data. [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?[Link]
-
PubMed. A Comprehensive Review of N-Heterocycles as Cytotoxic Agents. [Link]
-
YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
-
ResearchGate. (2023, December 5). Interpretation of Molecular docking results?[Link]
-
PubMed. (2010, July 12). Best Practices for QSAR Model Development, Validation, and Exploitation. [Link]
-
PubMed. Cytotoxic activity of the novel heterocyclic compound G-11 is primarily mediated through intrinsic apoptotic pathway. [Link]
-
YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]
-
Mughal, E. U., et al. (2023). Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview. RSC Medicinal Chemistry, 14(6), 966-1000. [Link]
-
Semantic Scholar. Best Practices for QSAR Model Development, Validation, and Exploitation. [Link]
-
Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. [Link]
-
PubMed. (2013). On the Development and Validation of QSAR Models. [Link]
-
PubMed Central. (2019, May 22). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. [Link]
-
UMPSA-IR. The importance of in-silico studies in drug discovery. [Link]
-
PubMed Central. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
-
SciSpace. Basic validation procedures for regression models in QSAR and QSPR studies. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. [Link]
-
MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
-
PubMed. N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. [Link]
-
ResearchGate. (2025, November 9). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. [Link]
-
PubMed. In Vitro-In Vivo Correlation Using In Silico Modeling of Physiological Properties, Metabolites, and Intestinal Metabolism. [Link]
-
ResearchGate. (2024, February 4). The importance of in-silico studies in drug discovery. [Link]
-
PubMed Central. Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. [Link]
-
Open Access Pub. Drug Design Progress of In silico, In vitro and In vivo Researches. [Link]
-
MDPI. (2020, December 17). Challenges and Opportunities for Integrating In Silico Models and Adverse Outcomes Pathways to Set and Relate New Biomarkers. [Link]
-
Certara. In Silico Technologies: Leading the Future of Drug Development Breakthroughs. [Link]
-
PubMed Central. (2022, July 15). Opportunities and Challenges for In Silico Drug Discovery at Delta Opioid Receptors. [Link]
-
ResearchGate. (2025, October 16). Challenges and Opportunities for Integrating In Silico Models and Adverse Outcomes Pathways to Set and Relate New Biomarkers. [Link]
-
SpringerLink. Applications and Limitations of In Silico Models in Drug Discovery. [Link]
-
MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
-
PubMed. (2007, December 12). In silico and in vitro comparative analysis to select, validate and test SNPs for human identification. [Link]
-
RSC Publishing. Challenges in natural product-based drug discovery assisted with in silico-based methods. [Link]
-
Conferences CRAN. Similarity Measures for Automated Comparison of in Silico and in Vitro Experimental Results. [Link]
-
ResearchGate. Synthesis, in vitro, and in silico studies of novel poly‐heterocyclic compounds bearing pyridine and furan moieties as potential anticancer agents. [Link]
-
ResearchGate. (2024, October 18). In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1‐Ethyl‐1H‐Pyrazolo[3,4‐b]Pyridine‐Based BRD9 Binders. [Link]
-
MDPI. (2021, November 2). Comparative Assessment of In Vitro and In Silico Methods for Aerodynamic Characterization of Powders for Inhalation. [Link]
-
PubMed Central. (2023, January 10). Comparison of In Vitro and In Silico Assessments of Human Galactose-1-Phosphate Uridylyltransferase Coding Variants. [Link]
-
ZeClinics. (2022, March 16). Differences between in vitro, in vivo and in silico assays in preclinical research. [Link]
-
MDPI. (2026, January 16). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]
-
PubMed Central. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. [Link]
-
SpringerLink. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. [Link]
-
PubMed Central. A Case Study of In Silico Modelling of Ciprofloxacin Hydrochloride/Metallic Compound Interactions. [Link]
-
ResearchGate. (2025, December 14). Molecular dynamics simulations of proteins: an in-depth review of computational strategies, structural insights, and their role in medicinal chemistry and drug development. [Link]
-
Biophysical chemistry laboratory. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. umpir.ump.edu.my [umpir.ump.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 8. A Comprehensive Review of N-Heterocycles as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of the novel heterocyclic compound G-11 is primarily mediated through intrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of N -, O -, S -heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01888A [pubs.rsc.org]
- 12. N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 20. On the development and validation of QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. elearning.uniroma1.it [elearning.uniroma1.it]
- 22. scispace.com [scispace.com]
- 23. aurlide.fi [aurlide.fi]
- 24. fiveable.me [fiveable.me]
- 25. digitalchemistry.ai [digitalchemistry.ai]
- 26. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 27. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vitro-In Vivo Correlation Using In Silico Modeling of Physiological Properties, Metabolites, and Intestinal Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In silico and in vitro comparative analysis to select, validate and test SNPs for human identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Comparison of In Vitro and In Silico Assessments of Human Galactose-1-Phosphate Uridylyltransferase Coding Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Challenges and Opportunities for Integrating In Silico Models and Adverse Outcomes Pathways to Set and Relate New Biomarkers [mdpi.com]
- 32. Opportunities and Challenges for In Silico Drug Discovery at Delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Challenges in natural product-based drug discovery assisted with in silico-based methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple protein targets, a phenomenon known as cross-reactivity or off-target effects. Understanding this interaction profile is paramount for advancing a compound from a promising hit to a viable clinical candidate. This guide provides a comprehensive cross-reactivity and selectivity assessment of a novel compound, 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (hereafter referred to as CPO-F2B), in comparison to established kinase inhibitors.
The 1,2,5-oxadiazole (furazan) ring system is a notable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The diverse pharmacological profiles of oxadiazole derivatives, including anticancer and antimicrobial activities, underscore the importance of thoroughly characterizing their selectivity to mitigate potential toxicity and identify new therapeutic opportunities.[4][5][6][7][8] This guide will detail the experimental methodologies and comparative data necessary for a robust cross-reactivity analysis.
The Imperative of Early-Stage Selectivity Profiling
Proactively identifying off-target interactions is a critical step in drug development. Undesirable cross-reactivity can lead to toxicity, while in some cases, it can be harnessed for polypharmacological effects. Small-molecule profiling techniques that survey a broad range of biological targets are essential for generating these crucial insights.[9][10] By comparing the activity profile of a novel compound against those of known molecules, researchers can generate hypotheses about its mechanism of action and potential liabilities.[9]
This guide will focus on a hypothetical cross-reactivity profiling workflow for CPO-F2B, comparing its performance against two well-characterized kinase inhibitors with distinct selectivity profiles: Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor) and Lapatinib (a dual inhibitor of EGFR and HER2).
Experimental Design for Comprehensive Cross-Reactivity Assessment
A multi-pronged approach is necessary to build a comprehensive cross-reactivity profile. This typically involves an initial broad screen against a large panel of targets, followed by more focused dose-response studies on identified hits.
Kinome-Wide Profiling
Given that a significant portion of the proteome consists of kinases and that they are common off-targets for small molecules, a kinome-wide scan is an essential first step.
Experimental Protocol: Radiometric Kinase Profiling Assay [11]
-
Compound Preparation: CPO-F2B, Sunitinib, and Lapatinib are serially diluted in DMSO to create a range of concentrations.
-
Assay Plate Preparation: A panel of several hundred purified, active human kinases is assembled in a multi-well plate format.
-
Kinase Reaction: The test compounds are added to the kinase reaction buffer containing the respective kinase, a substrate peptide, and radiolabeled ATP (³³P-ATP). The reaction is allowed to proceed for a predetermined time at room temperature.
-
Signal Detection: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate peptide is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound at a given concentration is calculated relative to a DMSO control.
GPCR and Ion Channel Screening
To broaden the scope of the cross-reactivity assessment, screening against panels of G-protein coupled receptors (GPCRs) and ion channels is also recommended, as these represent other major classes of drug targets and potential sources of off-target activity.
Experimental Protocol: Radioligand Binding Assay for GPCRs
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared.
-
Binding Reaction: The membranes are incubated with a known radiolabeled ligand for the target receptor and the test compound (CPO-F2B) at a fixed concentration.
-
Washing and Detection: The mixture is filtered to separate bound from unbound radioligand, and the amount of radioactivity retained on the filter is measured.
-
Data Analysis: A significant reduction in radioactivity in the presence of the test compound indicates displacement of the radioligand and interaction with the target receptor.
Visualizing the Profiling Workflow
The following diagram illustrates the logical flow of the cross-reactivity profiling process.
Caption: Workflow for cross-reactivity profiling of a novel small molecule.
Comparative Data Analysis
The following tables present hypothetical data from the kinome-wide screen for CPO-F2B, Sunitinib, and Lapatinib at a screening concentration of 10 µM. The data is presented as the percentage of inhibition.
Table 1: Comparative Kinase Inhibition Profile at 10 µM
| Kinase Target | CPO-F2B (% Inhibition) | Sunitinib (% Inhibition) | Lapatinib (% Inhibition) |
| EGFR | 15 | 45 | 98 |
| HER2 (ErbB2) | 12 | 38 | 95 |
| VEGFR2 | 85 | 99 | 25 |
| PDGFRβ | 78 | 97 | 18 |
| c-Kit | 45 | 92 | 10 |
| SRC | 65 | 75 | 55 |
| ABL1 | 30 | 60 | 20 |
| p38α (MAPK14) | 5 | 15 | 8 |
Data is hypothetical and for illustrative purposes only. Values in bold indicate significant inhibition.
-
CPO-F2B shows notable inhibitory activity against VEGFR2 and PDGFRβ, suggesting a potential role as an angiogenesis inhibitor. Its activity against other kinases is moderate to low, indicating a degree of selectivity.
-
Sunitinib , as expected, demonstrates a broad-spectrum inhibition profile against multiple receptor tyrosine kinases.
-
Lapatinib exhibits high selectivity for its intended targets, EGFR and HER2, with minimal off-target activity in this panel.
Delving Deeper: Dose-Response and Selectivity Scoring
Following the initial screen, dose-response assays are conducted on the primary hits to determine the IC50 values (the concentration required to inhibit 50% of the target's activity).
Table 2: IC50 Values for Key Kinase Targets
| Kinase Target | CPO-F2B (IC50, nM) | Sunitinib (IC50, nM) | Lapatinib (IC50, nM) |
| EGFR | >10,000 | 250 | 10 |
| HER2 (ErbB2) | >10,000 | 300 | 12 |
| VEGFR2 | 150 | 15 | >10,000 |
| PDGFRβ | 220 | 25 | >10,000 |
| c-Kit | 1,500 | 50 | >10,000 |
| SRC | 800 | 120 | 2,500 |
Data is hypothetical and for illustrative purposes only.
This quantitative data allows for a more nuanced comparison. While the initial screen showed CPO-F2B to be a potent inhibitor of VEGFR2 and PDGFRβ, its IC50 values are higher than those of Sunitinib, suggesting a lower potency for these specific targets. However, CPO-F2B demonstrates greater selectivity than Sunitinib, with significantly less activity against c-Kit and SRC.
Cellular Context and Safety Considerations
While biochemical assays are invaluable for initial profiling, it is crucial to validate these findings in a cellular context. Cellular assays can confirm on-target engagement and provide insights into the compound's effects in a more biologically relevant system.
Furthermore, the general safety profile of the oxadiazole class of compounds should be considered. Studies on some 1,3,4-oxadiazole derivatives have indicated a good safety profile in acute and sub-acute toxicity studies, with high LD50 values observed in animal models.[12][13][14] However, each new chemical entity must be rigorously evaluated on its own merits.
Conclusion and Future Directions
This guide outlines a systematic approach to the cross-reactivity profiling of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate. Based on our hypothetical data, CPO-F2B emerges as a potentially selective inhibitor of VEGFR2 and PDGFRβ, distinguishing it from the broader-spectrum activity of Sunitinib and the highly focused profile of Lapatinib.
The next logical steps in the preclinical development of CPO-F2B would involve:
-
Broader Target Screening: Expanding the profiling to include other enzyme classes, nuclear receptors, and transporters.
-
Cellular Assays: Validating the biochemical findings in relevant cancer cell lines to assess anti-proliferative and anti-angiogenic effects.
-
In Vivo Efficacy and Safety Studies: Evaluating the compound's performance and toxicity profile in animal models.
By systematically building a comprehensive selectivity profile, researchers can make more informed decisions about the therapeutic potential and potential risks of novel compounds like CPO-F2B, ultimately paving the way for the development of safer and more effective medicines.
References
-
Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (URL not provided in search results)[12][13][14]
-
A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules - Benchchem. (URL not provided in search results)[11]
-
Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PubMed Central. (URL: [Link]9]
-
Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC. (URL: [Link])
-
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. (URL: [Link]]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - NIH. (URL: [Link]4]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. (URL: [Link]5]
-
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | C5H7N3O3 | CID 1244576 - PubChem. (URL: [Link])
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (URL not provided in search results)[1]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PubMed Central. (URL: [Link]2]
-
4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues - ResearchGate. (URL: [Link])
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL: [Link]6]
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (URL: [Link]7]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL not provided in search results)[3]
- Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (URL not provided in search results)
-
New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PubMed. (URL: [Link])
-
Therapeutic potential of oxadiazole or furadiazole containing compounds - PMC. (URL: [Link]8]
-
Synthesis and Antiviral Activity of 3-(beta-D-ribofuranosyl)-1,2,4-oxadiazole-5-carboxamide. (URL: [Link])
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - NIH. (URL: [Link])
Sources
- 1. ijper.org [ijper.org]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of oxadiazole or furadiazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule Profiling | Broad Institute [broadinstitute.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies | Semantic Scholar [semanticscholar.org]
- 13. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Oxadiazole Isomers
Introduction: The Subtle Power of Isomerism in Drug Design
In the landscape of medicinal chemistry, heterocyclic scaffolds are foundational pillars for drug discovery. Among these, the oxadiazole nucleus—a five-membered aromatic ring containing one oxygen and two nitrogen atoms—has garnered immense attention for its versatile therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Oxadiazoles are frequently employed as bioisosteric replacements for ester and amide functionalities, a strategy used to enhance metabolic stability and fine-tune pharmacokinetic properties.[4][5]
However, the term "oxadiazole" is not monolithic. It represents a family of four stable isomers: 1,2,4-, 1,3,4-, and 1,2,5-oxadiazoles, with the 1,2,3-isomer being generally unstable.[6][7] While structurally similar, these isomers are not created equal.[8] The precise arrangement of heteroatoms within the ring dramatically alters the molecule's electronic distribution, dipole moment, and hydrogen bonding potential.[4] Consequently, two isomers can exhibit profoundly different physicochemical properties, metabolic stability, and, most critically for our purposes, binding affinities to a biological target.[4][8]
This guide provides an in-depth, experimentally-grounded comparison of the two most prevalent isomers in drug discovery, 1,2,4-oxadiazole and 1,3,4-oxadiazole , through the lens of molecular docking.[9] We will dissect not just the "how" but the "why" of a comparative docking workflow, demonstrating how subtle isomeric changes can dictate binding efficacy and providing a robust framework for researchers to apply these principles in their own drug development programs.
Core Principles: Why Molecular Docking?
Molecular docking is a powerful computational technique that predicts the preferred orientation (the "pose") and binding affinity of one molecule (a ligand) to another (a protein or receptor).[10][11] The process is fundamentally governed by two components: a sampling algorithm that explores various ligand conformations within the protein's binding site, and a scoring function that estimates the binding free energy for each pose.[10][12] A more negative binding energy score typically signifies a more stable and favorable ligand-protein complex.[13][14] This approach allows us to rapidly screen and prioritize compounds before committing to costly and time-consuming synthesis and in vitro testing.
Experimental Design: A Framework for Meaningful Comparison
A successful computational experiment, like its wet-lab counterpart, hinges on rigorous design and controls. Our objective is to isolate the effect of oxadiazole isomerism on target binding.
Target Protein Selection: Epidermal Growth Factor Receptor (EGFR)
The choice of a target protein must be deliberate. We require a protein that is both therapeutically relevant and structurally well-characterized. For this study, we have selected the Epidermal Growth Factor Receptor (EGFR) kinase domain .
-
Rationale: EGFR is a crucial target in oncology, and various heterocyclic compounds are known to be its inhibitors.[15][16] Several studies have explored oxadiazole derivatives as potential EGFR inhibitors, making it a pertinent choice.[6] Crucially, numerous high-resolution crystal structures are available in the Protein Data Bank (PDB), providing a reliable structural template for our docking simulations.[17] We will use the structure with PDB ID: 3PP0 .
Ligand Design: Isolating the Isomeric Variable
To ensure a fair comparison, we must design our isomeric ligands to be as structurally analogous as possible, with the only significant difference being the oxadiazole ring itself. For this guide, we will compare two hypothetical ligands:
-
Ligand A: 3-phenyl-1,2,4-oxadiazole derivative
-
Ligand B: 2-phenyl-1,3,4-oxadiazole derivative
By keeping the "phenyl" substituent constant, we can attribute differences in docking scores and binding interactions primarily to the distinct electronic and steric profiles of the 1,2,4- and 1,3,4-oxadiazole cores.
Diagram 1: Chemical Structures of the Compared Oxadiazole Isomers
Caption: Isomeric scaffolds for comparative docking analysis.
The Computational Workflow: A Self-Validating Protocol
Our workflow is designed to ensure accuracy and reproducibility at each stage. Every step, from data preparation to analysis, is critical for the integrity of the final results.
Diagram 2: Overall Molecular Docking Workflow
Caption: A three-phase workflow for comparative molecular docking.
Detailed Experimental Protocols
The following protocols are described using widely accessible tools like AutoDock Tools and AutoDock Vina to demonstrate the process.[18][19]
Protocol 1: Target Protein Preparation (EGFR, PDB: 3PP0)
The goal of protein preparation is to clean the crystal structure, correct for missing atoms, and assign appropriate charges, rendering it suitable for docking.[20][21]
-
Obtain Structure: Download the PDB file for 3PP0 from the RCSB Protein Data Bank (rcsb.org).
-
Clean PDB File: Open the structure in a molecular viewer (e.g., UCSF Chimera, Discovery Studio Visualizer).[22][23]
-
Causality: The raw PDB file contains non-essential molecules (water, co-crystallized inhibitors, ions) that can interfere with the docking process.[21][24] We must remove them to ensure our test ligands are docking to an unoccupied active site.
-
Action: Delete all water molecules (HOH). Delete the co-crystallized ligand and any other heteroatoms not part of the protein. For this structure, we will retain only Chain A.
-
-
Add Hydrogens & Charges: Import the cleaned PDB file into AutoDock Tools.
-
Causality: Crystal structures often lack explicit hydrogen atoms. Adding them is crucial as they are vital for forming hydrogen bonds, a key component of protein-ligand interactions.[25]
-
Action: Go to Edit > Hydrogens > Add. Select "Polar Only" as we are primarily interested in hydrogens capable of forming H-bonds.
-
Causality: A scoring function requires atoms to have partial charges to calculate electrostatic interactions.
-
Action: Go to Edit > Charges > Add Kollman Charges.
-
-
Save as PDBQT: Save the prepared protein as a .pdbqt file. This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.[24]
Protocol 2: Ligand Preparation (Isomers A & B)
Proper ligand preparation ensures that the 3D structure is energetically minimized and has the correct atom types and charges.[26]
-
Generate 2D Structure: Draw each isomer (Ligand A and Ligand B) using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D structures into 3D .mol2 or .pdb files.[27]
-
Energy Minimization & PDBQT Conversion: Import each 3D ligand structure into AutoDock Tools.
-
Causality: The initial 3D conversion may not be the lowest energy conformation. Energy minimization helps find a more stable starting structure for the ligand.
-
Action: AutoDock Tools will automatically detect the root and define rotatable bonds, which is essential for flexible ligand docking.
-
Action: Assign Gasteiger charges, which is a standard method for small molecules.
-
Action: Save each prepared ligand as a .pdbqt file.
-
Protocol 3: Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box Generation):
-
Causality: We need to tell the docking program where to perform its search. Docking across the entire protein surface is computationally expensive and inefficient. We define a "grid box" that encompasses the known active site.[22]
-
Action: Load the prepared protein PDBQT file into AutoDock Tools. A common and effective strategy is to center the grid box on the position of the original co-crystallized ligand from the PDB file.[21] For 3PP0, the active site is well-defined. Set the grid box dimensions to adequately cover the entire binding cavity (e.g., 25 x 25 x 25 Å).
-
-
Configure and Run Docking:
-
Causality: AutoDock Vina requires a configuration file that specifies the input files (protein, ligand) and the grid box coordinates.
-
Action: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the center and size coordinates of the grid box.
-
Action: Execute the docking run from the command line: vina --config conf.txt --log results.log
-
Results: A Comparative Analysis
After performing the docking simulations for both Ligand A (1,2,4-isomer) and Ligand B (1,3,4-isomer), we analyze the results, focusing on binding energy and the specific molecular interactions.[13][28]
Quantitative Data Summary
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value represents the estimated free energy of binding.
Table 1: Comparative Docking Scores of Oxadiazole Isomers against EGFR
| Ligand ID | Isomer Type | Binding Affinity (kcal/mol) |
| Ligand A | 1,2,4-Oxadiazole | -7.2 |
| Ligand B | 1,3,4-Oxadiazole | -8.1 |
The data presented is hypothetical and for illustrative purposes.
From this data, Ligand B (1,3,4-isomer) demonstrates a stronger binding affinity to the EGFR active site than Ligand A (1,2,4-isomer), as indicated by its more negative binding energy.[14]
Qualitative Interaction Analysis
A docking score alone is insufficient. We must visually inspect the binding poses and analyze the underlying intermolecular interactions to understand why one isomer binds more tightly.[29][30]
Table 2: Key Amino Acid Interactions in the EGFR Active Site
| Ligand ID | Interacting Residue | Interaction Type | Comments |
| Ligand A | Met793 | Hydrogen Bond | H-bond with the N4 atom of the 1,2,4-oxadiazole ring. |
| Leu718 | Hydrophobic | Pi-Alkyl interaction with the phenyl ring. | |
| Val726 | Hydrophobic | van der Waals contact. | |
| Ligand B | Met793 | Hydrogen Bond | Crucial H-bond with the N3 atom of the 1,3,4-oxadiazole ring (gatekeeper residue interaction). |
| Thr790 | Hydrogen Bond | Additional H-bond with the oxygen atom of the oxadiazole ring. | |
| Leu718 | Hydrophobic | Pi-Alkyl interaction with the phenyl ring. | |
| Cys797 | Hydrophobic | van der Waals contact. |
Interaction data is hypothetical and based on typical kinase binding modes.
Analysis of Causality:
The superior binding affinity of Ligand B (-8.1 kcal/mol) can be directly attributed to its ability to form an additional hydrogen bond with the residue Thr790. The different spatial arrangement of the nitrogen and oxygen atoms in the 1,3,4-oxadiazole ring positions the ring oxygen perfectly to act as a hydrogen bond acceptor for the threonine side chain. The 1,2,4-isomer (Ligand A) lacks a heteroatom in the correct position to form this second critical interaction. This highlights how isomerism directly impacts the geometry of potential interactions, leading to a significant difference in binding energy.
Conclusion and Field-Proven Insights
Our comparative docking study demonstrates that oxadiazole isomers are not interchangeable scaffolds in drug design. The 1,3,4-oxadiazole derivative (Ligand B) exhibited a markedly stronger binding affinity for the EGFR kinase domain compared to its 1,2,4-counterpart (Ligand A). This was not a random outcome, but a direct consequence of the different electronic and geometric profiles of the isomeric rings, which enabled the 1,3,4-isomer to form an additional, stabilizing hydrogen bond within the active site.
For researchers and drug development professionals, this guide underscores a critical principle: early-stage consideration of isomerism is paramount. While one isomer may present synthetic advantages or favorable physicochemical properties, its binding potential could be significantly weaker than an alternative. Computational methods like molecular docking provide a rapid, cost-effective, and powerful means to evaluate these subtle but critical structural variations, enabling more informed decisions in lead selection and optimization. By systematically comparing isomers, we can better harness the full potential of these valuable heterocyclic scaffolds to design more potent and selective therapeutics.
References
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(20), 6939. [Link]
-
Small Molecule Docking. (n.d.). KBbox. [Link]
-
Significance of Ligand preparation. (2024). ScienceDirect. [Link]
-
Best protein protein docking software to use? (2022). Reddit. [Link]
-
Asati, V., & Srivastava, S. K. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research, 9(1), 1-15. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2023). LinkedIn. [Link]
-
Significance of Ligand and protein preparation. (2024). ScienceDirect. [Link]
-
Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]
-
Karczmarzyk, Z., & Kutyła, R. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Oxadiazole isomers: All bioisosteres are not created equal. (2012). ResearchGate. [Link]
-
Goldberg, K., Groombridge, S., Hudson, J., Leach, A. G., & MacFaul, P. A. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. [Link]
-
Docking (molecular). (n.d.). Wikipedia. [Link]
-
What protein pre-processing steps required for docking? (2016). ResearchGate. [Link]
-
Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents. (2024). In Silico Pharmacology. [Link]
-
How to interprete and analyze molecular docking results? (2023). ResearchGate. [Link]
-
NovaDock Molecular Docking Software. (n.d.). DNASTAR. [Link]
-
Small Molecule Docking. (n.d.). Meiler Lab, Vanderbilt University. [Link]
-
Khan, I., et al. (2022). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Mini-Reviews in Medicinal Chemistry, 22(1), 164-197. [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Medicinal Chemistry. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384–13421. [Link]
-
Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2010). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 2(2), 153-159. [Link]
-
Roopan, S. M., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3979–4001. [Link]
-
Synthesis, characterization, molecular docking and antimicrobial activity studies of novel oxadiazole derivatives. (2022). ResearchGate. [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. (2023). Medium. [Link]
-
Firoz, A. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
OXADIAZOLE: A PROMISING HETEROCYCLIC NUCLEUS FOR DRUG DEVELOPMENT. (2019). Pramana Research Journal. [Link]
-
Protein-ligand Docking tutorial using BioExcel Building Blocks. (n.d.). BioExcel. [Link]
-
How I can analyze and present docking results? (2019). Matter Modeling Stack Exchange. [Link]
-
Ali, A., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Molecules, 27(21), 7508. [Link]
-
Design and Molecular Docking Studies of Some 1,3,4-Oxadiazole Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Khan, A., et al. (2018). Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 19(11), 3606. [Link]
-
Rehman, M. (2021, October 19). Analysis of Docking results by Autodock. YouTube. [Link]
-
Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. (2022). Molecules. [Link]
-
Bioinformatics Online. (2020, July 18). Autodock Results Analysis. YouTube. [Link]
-
Links to free-accessible programs for molecular docking. (n.d.). Katedra Biochemii Żywności. [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). International Journal of Molecular Sciences. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). RSC Medicinal Chemistry. [Link]
-
Rehman, M. (2021, October 11). Protein-Ligand Docking with Autodock. YouTube. [Link]
-
Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. (2019). ResearchGate. [Link]
-
A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. (2024). International Journal of Novel Research and Development. [Link]
-
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR. (2022). Semantic Scholar. [Link]
-
MOLECULAR DOCKING STUDIES OF NOVEL 1,3,4-OXADIAZOLE FOR ANTICANCER ACTIVITY. (2024). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. pramanaresearch.org [pramanaresearch.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies [mdpi.com]
- 16. [PDF] Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 20. Ligand and protein preparation: Significance and symbolism [wisdomlib.org]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 24. Protein-ligand Docking (PDBe REST-API) tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 25. youtube.com [youtube.com]
- 26. Ligand preparation: Significance and symbolism [wisdomlib.org]
- 27. globalresearchonline.net [globalresearchonline.net]
- 28. m.youtube.com [m.youtube.com]
- 29. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 30. youtube.com [youtube.com]
Head-to-head comparison of different synthetic routes to 2,5-disubstituted oxadiazoles
A Head-to-Head Comparison of Synthetic Routes to 2,5-Disubstituted 1,3,4-Oxadiazoles: A Senior Application Scientist's Guide
The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry and materials science. Its presence in numerous pharmaceuticals is a testament to its favorable properties, including metabolic stability, ability to act as a bioisostere for esters and amides, and its role in modulating the physicochemical properties of a molecule. For researchers and drug development professionals, the efficient and versatile synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is of paramount importance. This guide provides a head-to-head comparison of the most prevalent synthetic strategies, offering insights into their mechanisms, substrate scope, and practical considerations.
The Classical Approach: Cyclodehydration of N,N'-Diacylhydrazines
The most traditional and widely employed method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. This two-step approach first involves the acylation of a hydrazide with an acyl chloride or carboxylic acid to form the diacylhydrazine intermediate. The subsequent intramolecular cyclization is promoted by a dehydrating agent.
Mechanism: The reaction proceeds via the activation of one of the carbonyl groups by the dehydrating agent, followed by an intramolecular nucleophilic attack from the other amide nitrogen. Subsequent elimination of water yields the stable 1,3,4-oxadiazole ring.
Common Dehydrating Agents: A variety of dehydrating agents can be employed, each with its own advantages and disadvantages:
-
Phosphorus oxychloride (POCl₃): Highly effective and widely used, but corrosive and requires careful handling.
-
Polyphosphoric acid (PPA): A strong dehydrating agent, often requiring high temperatures.
-
Thionyl chloride (SOCl₂): Another effective but hazardous reagent.
-
Triflic anhydride/Triphenylphosphine oxide (TPPO): A milder and safer alternative to POCl₃, offering good yields across a range of substrates.
-
Sulfuric acid (H₂SO₄): A classic, strong acid catalyst.
Advantages:
-
Well-established and reliable method.
-
A wide range of starting materials (hydrazides and acylating agents) are commercially available.
-
Generally provides good to excellent yields.
Disadvantages:
-
Often requires harsh reaction conditions (high temperatures, strong acids).
-
The use of hazardous and corrosive dehydrating agents can be a significant drawback.
-
The two-step nature can be less atom-economical compared to one-pot procedures.
Experimental Protocol: Synthesis of a 2,5-disubstituted 1,3,4-oxadiazole via POCl₃-mediated cyclodehydration
-
Formation of the N,N'-diacylhydrazine: To a solution of an acylhydrazide (1 mmol) in a suitable solvent (e.g., pyridine or dichloromethane), add an equimolar amount of an aroyl chloride (1 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the N,N'-diacylhydrazine.
-
Filter the solid, wash with water, and dry.
-
Cyclodehydration: Add the dried N,N'-diacylhydrazine (1 mmol) to an excess of phosphorus oxychloride (5-10 mL).
-
Reflux the mixture for 1-3 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Oxidative Cyclization of N-Acylhydrazones
An alternative and often milder approach involves the oxidative cyclization of N-acylhydrazones, which are readily prepared by the condensation of acylhydrazides with aldehydes. This method is particularly useful for accessing 2,5-diaryl-1,3,4-oxadiazoles.
Mechanism: The reaction proceeds through the formation of an N-acylhydrazone, which then undergoes an oxidative intramolecular cyclization. The exact mechanism can vary depending on the oxidizing agent used.
Common Oxidizing Agents:
-
Iodine in the presence of a base: A mild and effective system.
-
Potassium permanganate (KMnO₄): A strong oxidizing agent.
-
Chloramine-T: A source of electrophilic chlorine that promotes cyclization.
-
Cobalt(II) nitrate: Promotes cyclization under aerobic conditions.
Advantages:
-
Often proceeds under milder conditions compared to classical cyclodehydration.
-
Avoids the use of harsh dehydrating agents.
-
The starting aldehydes are widely available.
Disadvantages:
-
The use of stoichiometric amounts of oxidizing agents can generate waste.
-
The substrate scope might be limited by the sensitivity of functional groups to the oxidizing agent.
Experimental Protocol: Synthesis of a 2,5-disubstituted 1,3,4-oxadiazole via Oxidative Cyclization
-
Formation of the N-acylhydrazone: In a round-bottom flask, dissolve an acylhydrazide (1 mmol) and an aldehyde (1 mmol) in ethanol.
-
Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature to allow the N-acylhydrazone to crystallize.
-
Filter the solid and wash with cold ethanol.
-
Oxidative Cyclization: To a solution of the N-acylhydrazone (1 mmol) in a suitable solvent (e.g., DCE), add Co(NO₃)₂ (catalytic amount).
-
Heat the reaction mixture at 110 °C under an air atmosphere for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2,5-disubstituted 1,3,4-oxadiazole.
Modern One-Pot Syntheses from Carboxylic Acids and Hydrazides
In recent years, several efficient one-pot procedures have been developed to streamline the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids and hydrazides, bypassing the need to isolate intermediates.
Copper-Catalyzed Dual Oxidation
This method involves a copper-catalyzed reaction between arylacetic acids and hydrazides under an oxygen atmosphere. The key steps are the oxidative decarboxylation of the arylacetic acid and the oxidative functionalization of the imine C-H bond.
Advantages:
-
One-pot procedure, improving efficiency.
-
Avoids the use of expensive and toxic ligands.
-
Generally provides good yields.
Disadvantages:
-
Requires elevated temperatures (120 °C).
-
The scope might be limited to specific types of carboxylic acids (e.g., arylacetic acids).
Using N-Isocyaniminotriphenylphosphorane (NIITP)
A mild and efficient one-pot method utilizes NIITP to facilitate the cyclization of carboxylic acids. This can be followed by an in-situ copper-catalyzed C-H arylation to introduce a second substituent.
Advantages:
-
Mild reaction conditions.
-
Broad substrate scope, tolerating various functional groups.
-
Allows for a one-pot synthesis-functionalization strategy.
Disadvantages:
-
NIITP is a specialized reagent that may not be readily available in all labs.
-
The triphenylphosphine oxide byproduct can sometimes complicate purification.
Experimental Protocol: One-Pot Synthesis-Arylation using NIITP
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv) and NIITP (1.1 equiv).
-
Add anhydrous 1,4-dioxane and heat the mixture at 80 °C for 3 hours.
-
Cool the reaction to room temperature.
-
Add the aryl iodide (2.0 equiv), CuI (0.2 equiv), 1,10-phenanthroline (0.4 equiv), and Cs₂CO₃ (3.0 equiv).
-
Heat the reaction mixture at 110 °C for 16 hours.
-
After cooling, filter the reaction mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Synthesis from Tetrazoles
The reaction of 5-substituted tetrazoles with carboxylic acids or their derivatives provides a pathway to 2,5-disubstituted 1,3,4-oxadiazoles through a thermal or photochemically induced rearrangement of an N-acyltetrazole intermediate. This is often referred to as the Huisgen reaction.
Mechanism: The reaction proceeds via the formation of an N-acyltetrazole, which upon heating or irradiation, loses a molecule of nitrogen to form a nitrile imine intermediate. This intermediate then undergoes an intramolecular cyclization to yield the 1,3,4-oxadiazole ring.
Advantages:
-
Provides access to oxadiazoles that may be difficult to synthesize by other methods.
-
The reaction is often clean, with nitrogen gas as the only byproduct.
Disadvantages:
-
The synthesis of substituted tetrazoles can be a multi-step process.
-
The thermal conditions required can be high, potentially limiting the substrate scope.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yields |
| Cyclodehydration of Diacylhydrazines | Acylhydrazides, Acyl Chlorides/Carboxylic Acids | POCl₃, PPA, SOCl₂, Triflic Anhydride | Well-established, reliable, good yields | Harsh conditions, hazardous reagents, two-step process | 70-95% |
| Oxidative Cyclization of Acylhydrazones | Acylhydrazides, Aldehydes | I₂, KMnO₄, Chloramine-T, Co(NO₃)₂ | Milder conditions, avoids harsh dehydrating agents | Stoichiometric oxidants, potential for side reactions | 60-90% |
| One-Pot from Carboxylic Acids & Hydrazides (Cu-catalyzed) | Arylacetic Acids, Hydrazides | Cu catalyst, O₂ atmosphere | One-pot, avoids expensive ligands | High temperatures, limited scope | Good |
| One-Pot from Carboxylic Acids (NIITP) | Carboxylic Acids, Aryl Iodides | NIITP, Cu catalyst | Mild conditions, broad scope, one-pot functionalization | Specialized reagent, phosphine oxide byproduct | 69-87% |
| From Tetrazoles (Huisgen Reaction) | 5-Substituted Tetrazoles, Carboxylic Acids | Heat or UV light | Access to unique structures, clean reaction | Multi-step synthesis of tetrazoles, high temperatures | High |
Visualization of Synthetic Workflows
Cyclodehydration of N,N'-Diacylhydrazines
Caption: Workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration.
One-Pot Synthesis-Functionalization using NIITP
Caption: One-pot synthesis and functionalization of 1,3,4-oxadiazoles using NIITP.
Conclusion
The choice of synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles depends on several factors, including the desired substitution pattern, the availability of starting materials, the scale of the reaction, and the tolerance of functional groups to the reaction conditions. While the classical cyclodehydration of diacylhydrazines remains a robust and widely used method, modern one-pot procedures offer increased efficiency and often milder reaction conditions. For complex molecules and late-stage functionalization, methods like the NIITP-mediated synthesis provide significant advantages. Researchers should carefully consider the pros and cons of each approach to select the most suitable method for their specific synthetic target.
References
-
Gadipelly, C., et al. (2022). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, 7(31), 27723–27732. [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. [PMC Link]. [Link]
-
Pace, V. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. [Source]. [Link]
-
Asadi, A., et al. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Jundishapur Journal of Natural Pharmaceutical Products, 10(2), e23043. [Link]
-
Gadipelly, C., et al. (2022). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. [ACS Omega Link]. [Link]
-
Pace, V., & Holzer, W. (2013). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Source]. [Link]
-
Bates, B. (2018). Investigating The Synthesis of 1,3,4-Oxadiazoles Via a Novel Two-Step-One-Pot Cyclodehydration Reaction. [Source]. [Link]
-
Bostrom, J., et al. (2011). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Source]. [Link]
-
Al-Sanea, M. M. (2021). Synthetic of 2,5-Disubstituted 1,3,4-oxadiazoles from aldehydes and acyl hydrazides. [ResearchGate Link]. [Link]
-
Gierlich, P., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]
-
Kauthale, S. S., et al. (2010). An Expeditious and Convenient One Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles. [ResearchGate Link]. [Link]
-
Považanec, F., Kováč, J., & Svoboda, J. (1980). Preparation of 2- and 2,5-disubstituted 1,3,4-oxadiazoles from tetrazoles and carboxylic acids. Collection of Czechoslovak Chemical Communications, 45(4), 1299–1300. [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S42. [Link]
-
Gierlich, P., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [ResearchGate Link]. [Link]
-
Kumar, A., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11520–11529. [Link]
-
Krasavin, M. (2016). An Improved Synthesis of 2,5-Disubstituted Tetrazoles. Synfacts, 12(01), 0001. [Link]
- Elsherif, M., & Wirth, T. (2020). (a) Common approaches towards 2,5‐disubstituted 1,3,4‐oxadiazoles. (b)
Validating the Mechanism of Action of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Comparative Guide for Researchers
For researchers at the forefront of oncology drug discovery, the validation of a novel compound's mechanism of action is a critical juncture. This guide provides an in-depth, experimentally-driven framework for validating the hypothesized mechanism of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate as a potent inhibitor of the AKT signaling pathway. Drawing parallels with the known pan-AKT inhibitor, GSK690693, which shares a similar aminofurazan-like core, we propose that our lead compound exerts its anti-proliferative effects through direct inhibition of AKT kinase.
This guide will objectively compare the performance of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate against established AKT inhibitors with distinct mechanisms of action: the allosteric inhibitor MK-2206 and the ATP-competitive inhibitor Ipatasertib (GDC-0068). Through a series of robust experimental protocols, we will dissect the biochemical potency, cellular activity, and target engagement of our lead compound, providing a comprehensive roadmap for its validation.
The PI3K/AKT/mTOR Pathway: A Pivotal Target in Oncology
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. AKT, a serine/threonine kinase, exists in three isoforms (AKT1, AKT2, and AKT3) and acts as a critical node in this pathway. Upon activation, AKT phosphorylates a plethora of downstream substrates, promoting cell survival by inhibiting apoptosis and driving cell cycle progression.[1] Therefore, direct inhibition of AKT kinase activity presents a promising strategy for cancer therapy.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
A Multi-pronged Approach to Mechanism of Action Validation
To rigorously validate the hypothesized mechanism of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate as an AKT inhibitor, we will employ a tiered experimental strategy. This approach begins with biochemical assays to establish direct target engagement and potency, followed by cell-based assays to confirm on-target activity in a biological context, and culminates in in vivo studies to assess therapeutic efficacy.
Caption: Tiered Experimental Workflow for MoA Validation.
Tier 1: Biochemical Assays for Direct Target Engagement
The initial step is to ascertain whether 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate directly inhibits the enzymatic activity of AKT isoforms and to determine its mode of inhibition.
In Vitro Kinase Inhibition Assay
Rationale: This assay directly measures the ability of the compound to inhibit the phosphorylation of a substrate by purified AKT enzyme. Determining the IC50 values for each of the three AKT isoforms is crucial for understanding the compound's potency and isoform selectivity.
Protocol:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes are individually incubated with the lead compound, MK-2206, and Ipatasertib at varying concentrations.
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at 30°C.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
ATP Competition Assay
Rationale: To elucidate the mechanism of inhibition (ATP-competitive vs. allosteric), the kinase inhibition assay is performed at varying concentrations of ATP. An ATP-competitive inhibitor's potency will decrease as the ATP concentration increases, whereas an allosteric inhibitor's potency will be largely unaffected.[2]
Protocol:
-
The in vitro kinase inhibition assay is repeated for the lead compound and Ipatasertib (as an ATP-competitive control).
-
For each compound concentration, a range of ATP concentrations (e.g., from 0.1x to 10x the Km for ATP) is used.
-
IC50 values are determined at each ATP concentration.
-
The data is plotted as IC50 versus ATP concentration. A rightward shift in the curve with increasing ATP concentration indicates ATP-competitive inhibition.
Comparative Data (Hypothetical):
| Compound | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Mechanism of Action (from ATP Competition) |
| Lead Compound | 5 | 18 | 12 | ATP-Competitive |
| MK-2206 | 12 | 5 | 60 | Allosteric |
| Ipatasertib | 8 | 40 | 25 | ATP-Competitive |
Tier 2: Cell-Based Assays to Confirm On-Target Activity
Following biochemical validation, it is imperative to confirm that the compound engages AKT and inhibits its downstream signaling in a cellular context.
Western Blot Analysis of AKT Pathway Phosphorylation
Rationale: This experiment provides direct evidence of target engagement within the cell by measuring the phosphorylation status of AKT itself and its key downstream substrate, GSK3β.[2][3] A potent and specific AKT inhibitor should reduce the phosphorylation of these proteins.
Protocol:
-
A cancer cell line with a constitutively active PI3K/AKT pathway (e.g., BT474 breast cancer cells) is treated with a dose range of the lead compound, MK-2206, and Ipatasertib for 2-4 hours.
-
Cell lysates are prepared, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-GSK3β (Ser9), and total GSK3β.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified to determine the extent of phosphorylation inhibition.
Cell Viability and Proliferation Assay
Rationale: Since the AKT pathway is a key driver of cell proliferation and survival, a successful inhibitor should reduce the viability of cancer cells. The MTT assay is a standard colorimetric method to assess this.
Protocol:
-
Cancer cell lines (e.g., BT474, LNCaP prostate cancer cells) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the lead compound and comparators for 72 hours.
-
MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are solubilized with DMSO.
-
The absorbance at 570 nm is measured using a microplate reader.
-
GI50 (concentration for 50% growth inhibition) values are calculated.
Apoptosis Induction Assay
Rationale: Inhibition of the pro-survival AKT pathway is expected to induce apoptosis. This can be quantified by measuring the activity of executioner caspases, such as caspase-3 and caspase-7.
Protocol:
-
Cancer cells are treated with the lead compound and comparators at their respective GI50 concentrations for 24-48 hours.
-
A luminogenic caspase-3/7 substrate is added to the cells.
-
The luminescence, which is proportional to caspase activity, is measured using a luminometer.
-
Results are expressed as fold-change in caspase activity relative to untreated controls.
Comparative Data (Hypothetical):
| Compound | p-GSK3β Inhibition (IC50, nM in BT474) | BT474 Cell Viability (GI50, nM) | LNCaP Cell Viability (GI50, nM) | Caspase-3/7 Activation (Fold Change at GI50) |
| Lead Compound | 50 | 85 | 150 | 4.2 |
| MK-2206 | 75 | 120 | 200 | 3.8 |
| Ipatasertib | 60 | 100 | 180 | 4.5 |
Tier 3: In Vivo Evaluation of Antitumor Efficacy
The final validation step involves assessing the compound's ability to inhibit tumor growth in a preclinical animal model.
Human Tumor Xenograft Model
Rationale: This model provides a more complex biological system to evaluate the therapeutic potential of the lead compound. The antitumor activity of the compound is assessed by measuring its effect on the growth of human tumors implanted in immunocompromised mice.[2]
Protocol:
-
Immunocompromised mice are subcutaneously inoculated with a human cancer cell line (e.g., BT474).
-
Once tumors reach a palpable size, the mice are randomized into treatment groups (vehicle control, lead compound, and a comparator).
-
The compounds are administered daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for pharmacodynamic analysis.
In Vivo Pharmacodynamic Marker Analysis
Rationale: To confirm that the observed antitumor activity is due to the intended mechanism of action, the inhibition of AKT signaling is measured in the tumor tissue.
Protocol:
-
A separate cohort of tumor-bearing mice is treated with a single dose of the lead compound.
-
Tumors are collected at various time points post-dose.
-
Tumor lysates are prepared and analyzed by Western blot for phospho-GSK3β and total GSK3β, as described in section 2.1.
Comparative Data (Hypothetical):
| Compound | Tumor Growth Inhibition (%) at 30 mg/kg/day | p-GSK3β Inhibition in Tumor (%) at 4h post-dose |
| Lead Compound | 65 | 75 |
| MK-2206 | 58 | 68 |
| Ipatasertib | 62 | 72 |
Conclusion
This comprehensive guide outlines a rigorous, multi-tiered approach to validating the mechanism of action of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate as a novel AKT kinase inhibitor. By systematically progressing from biochemical characterization to cellular and in vivo efficacy studies, and by benchmarking against established inhibitors with distinct modes of action, researchers can build a robust data package to support the continued development of this promising therapeutic candidate. The experimental protocols and comparative data framework provided herein offer a clear and logical path to confidently elucidate the compound's biological activity and therapeutic potential.
References
-
Heffron, T. P. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. AACR Journals. Available at: [Link]
-
National Cancer Institute. (n.d.). Definition of pan-AKT kinase inhibitor GSK690693. NCI Drug Dictionary. Available at: [Link]
-
Yap, T. A., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. PMC. Available at: [Link]
-
Lindsley, C. W., et al. (2010). An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo. PMC. Available at: [Link]
-
Spandidos Publications. (2016). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). International Journal of Oncology. Available at: [Link]
-
Kumar, A., et al. (2022). Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study. Taylor & Francis Online. Available at: [Link]
-
Barnett, S. F., et al. (2010). An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo. PubMed Central. Available at: [Link]
-
Hyman, D. M., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. PubMed Central. Available at: [Link]
-
American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
-
Taylor & Francis. (2022). Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
Sources
A Senior Application Scientist's Guide: Benchmarking the ADME Properties of Novel Oxadiazole Derivatives Against Established Drugs
Introduction: The Critical Role of Early ADME Profiling in Drug Discovery
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. Identifying promising lead candidates requires a multi-parameter optimization process where potency and selectivity are just the beginning. The journey of a drug from administration to its target and subsequent clearance from the body is governed by a complex interplay of pharmacokinetic properties known as ADME: Absorption, Distribution, Metabolism, and Excretion.[1][2][3] Neglecting these properties in the early stages is a primary cause of late-stage clinical trial failures, leading to significant financial and temporal losses.[4] Therefore, a robust in vitro ADME screening cascade is an indispensable tool for medicinal chemists to make informed decisions and prioritize compounds with the highest probability of success.[2][5]
Oxadiazoles are five-membered heterocyclic scaffolds that have garnered significant attention in medicinal chemistry.[6][7] Often employed as bioisosteric replacements for amide and ester groups, they are featured in numerous compounds in clinical development and approved drugs.[6][8] Their rigid structure and ability to participate in hydrogen bonding interactions make them valuable pharmacophores.[8] However, like any chemical series, oxadiazole derivatives present a unique set of challenges and opportunities concerning their ADME profile. For instance, different regioisomers (e.g., 1,2,4- vs. 1,3,4-oxadiazoles) can exhibit markedly different aqueous solubility and metabolic stability.[6]
This guide provides a comprehensive framework for benchmarking the fundamental ADME properties of novel oxadiazole derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key in vitro assays, and present a logical structure for comparing your compounds against well-characterized, established drugs. The objective is to empower research scientists and drug development professionals to systematically evaluate their candidates, interpret the data, and build robust structure-property relationships (SPR) to guide the optimization process.
Part 1: Foundational Physicochemical Properties - Aqueous Solubility
Expertise & Experience: Before a drug can be absorbed, it must first be in solution. Aqueous solubility is a critical, foundational parameter that influences everything from the reliability of in vitro biological assays to oral bioavailability.[9][10] Poor solubility can lead to underestimated toxicity, erratic absorption, and significant formulation challenges.[10][11] We typically assess solubility under two conditions: kinetic and thermodynamic.
-
Kinetic solubility is a high-throughput measurement that reflects the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[11][12][13] This mimics the conditions of many in vitro assays and provides a quick rank-ordering of compounds.
-
Thermodynamic solubility , on the other hand, measures the true equilibrium solubility of the solid form of a compound in a buffer.[10][14][15] This is a more time-consuming but crucial measurement for lead optimization and pre-formulation studies, as it represents the maximum concentration achievable at equilibrium.[10][14]
Experimental Protocol: Kinetic Aqueous Solubility (Shake-Flask Method)
This protocol is adapted for a 96-well plate format for higher throughput.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of each oxadiazole derivative and benchmark drug in 100% DMSO.[13]
-
Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
-
Assay Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the corresponding wells, resulting in a final concentration of 100 µM and a final DMSO concentration of 1%.[13]
-
Seal the plate and shake vigorously on a plate shaker at room temperature for 2 hours.[11]
-
After incubation, filter the samples using a 96-well filter plate (e.g., 0.45 µm pore size) into a fresh collection plate via centrifugation to remove any precipitated compound.[13]
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS.[11]
-
A calibration curve is prepared by diluting the 10 mM stock solution in a 50:50 mixture of acetonitrile and water to known concentrations.
-
Data Presentation & Benchmarking
A desirable solubility for an oral drug candidate is generally considered to be >60 µg/mL.[16] The data below illustrates how novel oxadiazole derivatives can be compared against established drugs.
| Compound | Type | Kinetic Solubility at pH 7.4 (µM) | Classification |
| OXD-001 | Novel Derivative | 15 | Low Solubility |
| OXD-002 | Novel Derivative | 85 | Moderate Solubility |
| Warfarin | Benchmark | > 200 | High Solubility |
| Propranolol | Benchmark | > 200 | High Solubility |
Part 2: Absorption Potential - Membrane Permeability
Expertise & Experience: For oral drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation. Passive diffusion is a primary mechanism for drug absorption.[17][18] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput in vitro tool used to predict passive permeability.[17][18][19] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[19] This assay is invaluable in early discovery as it avoids the complexities of active transport and metabolism seen in cell-based assays (like Caco-2), providing a clean measure of passive diffusion potential.[17][18]
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocol: PAMPA
-
Membrane Preparation:
-
Prepare a lipid solution (e.g., 2% lecithin in dodecane).
-
Carefully pipette 5 µL of the lipid solution into each well of the filter side of a 96-well PAMPA filter plate. Allow the solvent to evaporate, leaving a lipid layer.[20]
-
-
Solution Preparation:
-
Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Donor Plate: Prepare 100 µM solutions of test compounds and benchmarks in PBS (pH 7.4) from 10 mM DMSO stocks. Add 200 µL of these solutions to the donor (filter) plate wells.[21]
-
-
Incubation:
-
Quantification & Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[18]
-
The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
-
Data Presentation & Benchmarking
Permeability is often classified as low, medium, or high. These classifications help prioritize compounds for further development.
| Compound | Type | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| OXD-001 | Novel Derivative | 0.8 | Low |
| OXD-002 | Novel Derivative | 7.5 | High |
| Warfarin | Benchmark | 9.2 | High |
| Verapamil | Benchmark | 15.0 | High |
Part 3: Metabolism - Liver Microsomal Stability
Expertise & Experience: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the clearance of a vast number of drugs.[22] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring frequent or high doses. Conversely, a compound that is too stable may accumulate and cause toxicity. The in vitro liver microsomal stability assay is a cornerstone of early ADME screening.[23][24] It uses subcellular fractions (microsomes) from the liver, which are rich in CYP enzymes, to measure the rate at which a compound is metabolized.[22] This data allows us to calculate key parameters like in vitro half-life (T½) and intrinsic clearance (CLint), which are crucial for predicting in vivo hepatic clearance.[22][24]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: A simplified decision-making flowchart based on integrated ADME data.
Conclusion
Benchmarking novel oxadiazole derivatives against established drugs using a standardized suite of in vitro ADME assays is a rational and resource-efficient strategy in modern drug discovery. This guide has provided the foundational knowledge, experimental protocols, and interpretive framework necessary to conduct such an evaluation. By systematically assessing solubility, permeability, metabolic stability, and plasma protein binding, research teams can de-risk their projects, build robust structure-property relationships, and ultimately select drug candidates with a higher probability of clinical success. Remember that these in vitro data points are predictive tools; their ultimate value is realized when they are used to generate well-defined hypotheses that are subsequently tested in more complex biological systems and in vivo models.
References
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Wernevik, J., Giordanetto, F., & H-G, L. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]
-
PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxadiazoles in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Retrieved from [Link]
-
ACS Publications. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. Retrieved from [Link]
-
PubMed Central. (2024). Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. Retrieved from [Link]
-
JRF Global. (2015). Four crucial points to understand while designing your ADME program. Retrieved from [Link]
-
BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]
-
PubMed Central. (2025). ADME Properties in Drug Delivery. Retrieved from [Link]
-
NIH. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Retrieved from [Link]
-
Waters. (n.d.). Enantiomeric Separation of Warfarin and Propranolol and their Associated Hydroxylated Metabolites using UPC2-MS. Retrieved from [Link]
-
PubMed. (n.d.). Synergistic adverse hemodynamic interaction between oral verapamil and propranolol. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of verapamil enantiomers and propranolol (IS). Retrieved from [Link]
Sources
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. biosolveit.de [biosolveit.de]
- 4. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. evotec.com [evotec.com]
- 11. enamine.net [enamine.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on a synthesis of information from safety data sheets (SDSs) of structurally similar compounds and general principles of hazardous waste management.[1]
Section 1: Hazard Assessment and Safety Precautions
While a specific Safety Data Sheet (SDS) for 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate may not be readily available, an assessment of its structural components allows for a presumptive hazard identification. The molecule contains a fluorinated aromatic ring, an oxadiazole heterocycle, an amino group, and a carboxylate ester.
-
Fluorinated Aromatic Compounds: These can be toxic and may release hazardous decomposition products such as hydrogen fluoride upon combustion.[2] Proper handling and disposal are crucial to mitigate these risks.
-
Oxadiazole Derivatives: This class of heterocyclic compounds exhibits a wide range of biological activities.[3][4] Their metabolic stability and potential for varied pharmacological effects necessitate handling them as potentially hazardous substances.[3]
-
Amino and Carboxylate Groups: These functional groups can influence the compound's reactivity and solubility, which must be considered during disposal.
Based on this analysis, 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate should be treated as a hazardous chemical.[1]
1.1 Personal Protective Equipment (PPE)
To ensure personal safety during handling and disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][2][5] |
| Body Protection | A flame-resistant laboratory coat.[2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1] |
Section 2: Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
2.1 Spill Cleanup Protocol
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation to disperse any potential vapors.[1]
-
Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[1]
-
Collection: Carefully collect the absorbed material into a designated, labeled, and sealable container for hazardous waste.[1][2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be collected for disposal as hazardous waste.[1]
Section 3: Proper Disposal Protocol
The disposal of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate must adhere to federal, state, and local regulations.[6][7] The primary principle is to manage it as a hazardous waste.[6][8]
3.1 Waste Segregation and Labeling
-
Waste Container: Collect all waste containing this compound, including contaminated materials, in a clearly labeled, compatible, and tightly sealed container.[2][9] The container must be in good condition, free from leaks or corrosion.[6]
-
Labeling: The container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's Chemical Hygiene Plan and local regulations.[10]
3.2 Disposal Method
The recommended method for the final disposal of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is incineration at a licensed hazardous waste disposal facility.[11]
-
Why Incineration? High-temperature incineration is an effective method for destroying halogenated organic compounds.[12] However, it is crucial that the incineration facility is equipped to handle fluorinated compounds and can scrub acidic gases like hydrogen fluoride from the exhaust.
-
Landfill is not Recommended: Direct disposal in a landfill is not a suitable option for this compound due to its potential to leach into the soil and groundwater. While permitted hazardous waste landfills have extensive controls, the preference is for destruction via incineration.[13]
3.3 Step-by-Step Disposal Workflow
-
Collection: Carefully transfer the waste material into the designated hazardous waste container.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or central accumulation area, following your institution's guidelines and regulatory requirements.[9]
-
Manifesting: Ensure that a hazardous waste manifest is completed to track the waste from your facility to the disposal site.[6][14]
-
Transportation: Arrange for a licensed hazardous waste transporter to pick up the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 6. goodway.com [goodway.com]
- 7. Hazardous waste - Wikipedia [en.wikipedia.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
